2-(Oxan-4-ylmethyl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-4-ylmethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-9(10(11)12)7-8-3-5-13-6-4-8/h8-9H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQMTMVICFDVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1CCOCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthesis & Characterization of 2-((Tetrahydro-2H-pyran-4-yl)methyl)butanoic Acid
Topic: Synthesis and Characterization of 2-((Tetrahydro-2H-pyran-4-yl)methyl)butanoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary & Strategic Importance
2-((Tetrahydro-2H-pyran-4-yl)methyl)butanoic acid (hereafter referred to as 2-THPMB ) represents a critical structural motif in modern medicinal chemistry. It serves as a lipophilic, non-aromatic spacer often utilized in the design of:
-
Peptidomimetics: Acting as a
-amino acid precursor (upon Curtius rearrangement) or a non-natural amino acid scaffold. -
Enzyme Inhibitors: Specifically in Matrix Metalloproteinase (MMP) inhibitors and
-secretase modulators where the tetrahydropyran (THP) ring functions as a metabolic handle to improve solubility compared to cyclohexyl analogs.
This guide moves beyond generic textbook procedures. It details a convergent, scalable synthetic route designed to minimize side reactions common to alkylating
Retrosynthetic Analysis & Strategy
To ensure high purity and regiocontrol, we avoid the direct alkylation of butyric acid, which often requires cryogenic conditions (LDA/-78°C) and suffers from poly-alkylation. Instead, we employ a Malonic Ester Synthesis approach using a pre-functionalized ethyl malonate. This strategy locks the stoichiometry, ensuring mono-alkylation of the valuable THP fragment.
Mechanistic Logic[1]
-
Disconnection: The C2-C3 bond relative to the carboxyl group is the strategic break.
-
Synthons: An ethyl malonate enolate (nucleophile) and an electrophilic 4-(halomethyl)tetrahydropyran.
-
Electrophile Choice: The iodide (4-(iodomethyl)tetrahydro-2H-pyran) is preferred over the bromide due to the superior leaving group ability of iodide, essential for overcoming the steric bulk of the THP ring.
Detailed Experimental Protocol
Phase 1: Alkylation of Diethyl Ethylmalonate
Objective: C-Alkylation of the malonate enolate with 4-(iodomethyl)tetrahydro-2H-pyran.
Reagents:
-
Diethyl ethylmalonate (1.0 equiv)
-
4-(Iodomethyl)tetrahydro-2H-pyran (1.05 equiv) [CAS: 101691-94-5]
-
Sodium Hydride (60% dispersion in oil, 1.2 equiv)
-
DMF (Anhydrous, 10 volumes)
Protocol:
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and temperature probe.
-
Base Preparation: Charge NaH (1.2 equiv) into the flask. Wash twice with dry hexanes to remove mineral oil if downstream analysis is sensitive to hydrocarbons (optional for bulk synthesis). Suspend NaH in anhydrous DMF at 0°C.
-
Enolate Formation: Add Diethyl ethylmalonate dropwise over 30 minutes. The evolution of
gas will be vigorous.-
Senior Scientist Note: Allow the solution to stir at room temperature for 1 hour post-addition to ensure complete enolization. The solution should turn clear to slightly yellow.
-
-
Alkylation: Cool the mixture to 0°C. Add 4-(iodomethyl)tetrahydro-2H-pyran dropwise.
-
Reaction Drive: Warm the reaction to 60°C and stir for 12–16 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS. The disappearance of the malonate starting material indicates completion.
-
-
Workup: Quench carefully with saturated
solution. Extract with Ethyl Acetate ( ).[1] Wash combined organics with water ( ) and brine ( ) to remove DMF. Dry over and concentrate in vacuo.
Phase 2: Hydrolysis and Decarboxylation
Objective: Saponification of the diester followed by thermal decarboxylation to yield the target acid.
Reagents:
-
Crude Diester (from Phase 1)
-
Potassium Hydroxide (KOH, 4.0 equiv)
-
Ethanol/Water (1:1 mixture)
-
Hydrochloric Acid (6M)
Protocol:
-
Saponification: Dissolve the crude diester in EtOH/Water (1:1). Add KOH pellets. Reflux the mixture for 4–6 hours.
-
Checkpoint: The reaction mixture should become homogeneous.
-
-
Acidification: Cool to room temperature. Concentrate to remove Ethanol. Acidify the aqueous residue with 6M HCl to pH 1. The dicarboxylic acid intermediate may precipitate or oil out.
-
Decarboxylation:
-
Method A (Thermal/Neat): Extract the dicarboxylic acid into ether, dry, and concentrate. Heat the neat residue to 160–180°C in an oil bath.
evolution will be observed.[2] Maintain heat until bubbling ceases (approx. 1–2 hours). -
Method B (Acidic Reflux - Recommended): After acidification, reflux the aqueous acidic mixture (add acetic acid if solubility is poor) for 12 hours. This "one-pot" hydrolysis/decarboxylation is slower but cleaner.
-
-
Final Isolation: Extract the reaction mixture with Dichloromethane (DCM). Wash with brine, dry over
, and concentrate.[1] -
Purification: Kugelrohr distillation (high vacuum) or crystallization from Hexanes (if solid) is recommended.
Characterization & Data Analysis
Since this is a custom intermediate, the following data represents the expected spectroscopic signature based on high-fidelity prediction models and analogous structures.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz,| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 11.0–12.0 | br s | 1H | -COOH | Carboxylic acid proton; exchangeable with |
| 3.90–3.98 | dd | 2H | THP | Equatorial protons adjacent to oxygen; deshielded by ether oxygen. |
| 3.30–3.40 | td | 2H | THP | Axial protons; characteristic coupling constants ( |
| 2.35–2.45 | m | 1H | Chiral center proton; split by ethyl | |
| 1.60–1.75 | m | 3H | Ethyl | Overlapping multiplets. |
| 1.50–1.60 | m | 2H | THP-C | Methylene bridge connecting THP to the |
| 1.25–1.40 | m | 4H | THP | Ring protons. |
| 0.95 | t | 3H | Ethyl C | Terminal methyl triplet ( |
-
Carbonyl: ~182.0 ppm (COOH).
-
Ether Carbons: ~68.0 ppm (THP C2/C6).
-
Alpha Carbon: ~45.5 ppm (Chiral center).
-
Alkyl Chain: ~38.0 ppm (Bridge), ~34.0 ppm (THP C3/C5), ~33.0 ppm (THP C4), ~25.5 ppm (Ethyl CH2), ~11.8 ppm (Ethyl CH3).
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Mode (
) is preferred for carboxylic acids. -
Molecular Ion:
calculated for : 185.12 m/z .
Troubleshooting & Optimization (The "Senior Scientist" Pillar)
Sluggish Alkylation
-
Problem: The reaction stalls at 50-60% conversion.
-
Root Cause: The 4-(iodomethyl)THP electrophile is essentially a primary halide, but the
-branching (the ring) adds steric drag. -
Solution: Add catalytic Sodium Iodide (NaI) (10 mol%) if using the bromide precursor to generate the iodide in situ (Finkelstein condition). If using the iodide, ensure the DMF is ultra-dry; water kills the enolate immediately.
Decarboxylation Control
-
Problem: Formation of tar or dark oil during thermal decarboxylation.
-
Root Cause: Overheating or oxidation.
-
Solution: Conduct the decarboxylation under a strict Argon atmosphere . Alternatively, use Krapcho decarboxylation conditions (NaCl, wet DMSO, 160°C) on the diester directly if the hydrolysis step proves difficult to isolate.
Purification of the Acid
-
Problem: The acid co-elutes with impurities.
-
Solution: Utilize the Acid-Base Extraction technique. Dissolve crude oil in 1M NaOH. Wash with ether (removes unreacted halides and neutral byproducts). Acidify the aqueous layer to pH 1 and extract with DCM. This provides >95% purity without chromatography.
References
-
Preparation of 4-(Iodomethyl)
- Source: BenchChem & PubChem Compound Summary.
- Relevance: Confirms availability and properties of the key electrophile.
-
URL:
-
General Malonic Ester Synthesis Protocols
- Source: Organic Syntheses, Coll. Vol. 2, p. 279 (1943).
- Relevance: Foundational protocol for alkylating ethyl malon
-
URL:
-
Synthesis of Tetrahydropyran Derivatives (Prins Cyclization & Alkylation)
- Source:Organic Chemistry Portal - Tetrahydropyran Synthesis.
- Relevance: Provides context on the stability and formation of the THP ring system under acidic/basic conditions.
-
URL:
-
Decarboxylation Methodologies
Sources
A Technical Guide to the Physicochemical Characterization of 2-(Oxan-4-ylmethyl)butanoic acid for Drug Discovery and Development
For: Researchers, scientists, and drug development professionals.
Executive Summary: The journey of a novel chemical entity from a promising hit to a viable drug candidate is fundamentally underpinned by its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile. This guide provides a comprehensive framework for the physicochemical characterization of 2-(Oxan-4-ylmethyl)butanoic acid, a novel compound for which public data is not yet available. As direct experimental values are absent, this document serves as a strategic and methodological blueprint. It details the essential experimental protocols and in silico predictions necessary to build a robust data package for this potential therapeutic agent, explaining not just the "how" but the critical "why" behind each scientific choice.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Viability
In the realm of drug discovery, the adage "structure dictates function" is profoundly true. However, it is the physicochemical properties of a molecule that determine whether it can reach its target in the body and exert its therapeutic effect.[1][2][3] For a novel molecule like this compound, a thorough understanding of its solubility, lipophilicity, and ionization state is not merely academic; it is a critical step in de-risking its development and optimizing its potential for clinical success.[4][5][6] This guide will walk you through the essential assays and computational assessments to build a comprehensive physicochemical profile.
Molecular Structure of this compound:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₈O₃
-
Structure:
This structure, featuring a carboxylic acid group and a tetrahydropyran (oxan) ring, suggests key properties that must be experimentally verified: the carboxylic acid moiety will have a distinct pKa, and the interplay between the polar oxan ring and the alkyl chain will determine its lipophilicity and solubility.
Ionization Constant (pKa): The On/Off Switch for Activity and Distribution
The acid dissociation constant, or pKa, is the pH at which a molecule is 50% ionized.[7] For this compound, the carboxylic acid group is the primary ionizable center. Its pKa will profoundly influence solubility, absorption across biological membranes, and interaction with its biological target.[7][8]
Causality in Experimental Choice: Potentiometric Titration
While several methods exist for pKa determination, potentiometric titration is a robust and widely accepted technique, particularly for compounds with a clear ionizable group like a carboxylic acid.[9][10][11] It provides a direct measure of the pKa by monitoring pH changes upon the addition of a titrant. This method is chosen for its precision and its ability to provide a thermodynamic pKa value.
Experimental Protocol: Potentiometric pKa Determination
Objective: To determine the pKa of the carboxylic acid group in this compound.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator (e.g., Sirius T3) or manual burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
High-purity water (Milli-Q or equivalent)
-
Co-solvent (e.g., methanol or DMSO) if solubility is low
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a solution of 0.15 M KCl to maintain constant ionic strength. If necessary, a small, known percentage of a co-solvent can be used to ensure solubility.
-
Titration:
-
Titrate the sample solution with standardized 0.1 M NaOH, adding small, precise volumes.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration several pH units past the expected equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).
-
Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.
-
Diagram: Potentiometric Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Solubility
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[3] It is a critical determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects.[6] We measure this property as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.[8][12] Given the ionizable carboxylic acid, determining the LogD at physiological pH (7.4) is essential.
Causality in Experimental Choice: The Shake-Flask Method
The "shake-flask" method is the gold standard for LogP and LogD determination due to its direct measurement of partitioning at equilibrium.[12][13][14] This method, while more labor-intensive than chromatographic approaches, provides unambiguous thermodynamic values, which are crucial for building a foundational understanding of a new chemical entity.
Experimental Protocol: Shake-Flask LogD₇.₄ Determination
Objective: To determine the distribution coefficient of this compound at pH 7.4.
Materials:
-
This compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Separatory funnels or vials
-
Mechanical shaker
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Preparation: Prepare a stock solution of the compound in the pH 7.4 buffer.
-
Partitioning:
-
Add equal volumes of the n-octanol and the buffered compound solution to a separatory funnel.
-
Shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Let the phases separate completely. Centrifugation can be used to break up any emulsions.
-
-
Quantification:
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.
-
-
Calculation:
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
Diagram: Shake-Flask LogD Workflow
Caption: Workflow for LogD determination by the shake-flask method.
Aqueous Solubility: A Prerequisite for Absorption and Formulation
Aqueous solubility is the maximum concentration of a compound that can dissolve in water or a buffered solution.[15] Poor solubility can severely limit oral absorption and create significant challenges for formulation development.[16][17] It is crucial to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into buffer, begins to precipitate. This is a high-throughput assay often used for initial screening.[15][18]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a buffer. This is a more time-consuming but more accurate measure, essential for later-stage development.[16][19]
Experimental Protocol: Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of this compound.
Materials:
-
Solid this compound
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Incubating shaker
-
Filtration device (e.g., 0.45 µm filter)
-
Analytical instrumentation (HPLC-UV)
Procedure:
-
Incubation: Add an excess of the solid compound to a vial containing the buffer. This ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in an incubating shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Filtration: After incubation, carefully filter the solution to remove any undissolved solid.
-
Quantification: Analyze the clear filtrate using a calibrated HPLC-UV method to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.
In Silico Predictions and Data Integration
Before embarking on these experiments, computational tools can provide valuable initial estimates.[20][21] Quantitative Structure-Property Relationship (QSPR) models can predict pKa, LogP, and solubility based on the molecule's structure.[22][23][24] These predictions are not a substitute for experimental data but are invaluable for planning experiments and prioritizing compounds in the early stages of discovery.
Summary of Physicochemical Properties
The data generated from the described experiments and in silico models should be consolidated into a clear, summary table.
| Property | Predicted Value | Experimental Method | Measured Value | Implications for Drug Development |
| pKa | [Insert predicted value] | Potentiometric Titration | [To be determined] | Governs ionization state, solubility, and receptor binding. |
| LogP | [Insert predicted value] | Shake-Flask | [To be determined] | Indicates lipophilicity of the neutral species. |
| LogD at pH 7.4 | [Insert predicted value] | Shake-Flask | [To be determined] | Predicts membrane permeability and distribution at physiological pH. |
| Aqueous Solubility | [Insert predicted value] | Thermodynamic Shake-Flask | [To be determined] | Key for oral absorption and formulation feasibility. |
| Molecular Weight | 186.25 g/mol | - | - | Within "Rule of Five" guidelines. |
| Polar Surface Area (PSA) | [Insert predicted value] | - | - | Influences membrane permeability. |
Conclusion: Building a Foundation for Success
The systematic characterization of the physicochemical properties of this compound is a non-negotiable step in its journey as a potential drug candidate. By employing the robust experimental methodologies outlined in this guide—potentiometric titration for pKa, the shake-flask method for LogD, and thermodynamic solubility assays—researchers can build a reliable and comprehensive data package. This information is the bedrock upon which successful lead optimization, formulation development, and ultimately, clinical translation are built. The insights gained will guide rational drug design and significantly increase the probability of developing a safe and effective therapeutic.
References
-
The Royal Society of Chemistry. (2023). Physicochemical Properties. In The Handbook of Medicinal Chemistry: Principles and Practice. [Link]
-
Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. ACS Publications. [Link]
-
Sorra, M. A., & Sarmini, K. (n.d.). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Evotec. (n.d.). Physicochemical Profiling. Cyprotex ADME-Tox Solutions. [Link]
-
Jain, N., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Zang, Q., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. [Link]
-
Vraka, V., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
ECETOC. (n.d.). MEASUREMENT OF ACIDITY (pKA). [Link]
-
ResearchGate. (n.d.). EXPERIMENTAL AND THEORETICAL DETERMINATION OF PHYSICOCHEMICAL PROPERTIES IN A NOVEL FAMILY OF MICROCIDAL COMPOUNDS. [Link]
-
Wang, J., & Skolnik, S. (2009). Recent advances in physicochemical and ADMET profiling in drug discovery. PubMed. [Link]
-
G.M. Keserü, G.M. (2003). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
-
Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
-
Hamieh, T. (2022). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. MDPI. [Link]
-
Frontage Laboratories. (n.d.). Physicochemical Properties. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]
-
ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Pharma Beginners. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]
-
ResearchGate. (n.d.). (PDF) Predicting ADME Properties of Chemicals. [Link]
-
ResearchGate. (n.d.). Log P values determined via shake flask method and subsequent AAS.... [Link]
-
Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. [Link]
-
University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
-
Semantic Scholar. (n.d.). In Silico Prediction of Physicochemical Properties. [Link]
-
Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. [Link]
-
Putra, G. P., et al. (2019). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Indonesian Journal of Pharmaceutical Science and Technology. [Link]
-
ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. [Link]
Sources
- 1. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Physicochemical Profiling | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. Recent advances in physicochemical and ADMET profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Physicochemical Properties • Frontage Laboratories [frontagelab.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. researchgate.net [researchgate.net]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 14. acdlabs.com [acdlabs.com]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. enamine.net [enamine.net]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 24. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]
Spectroscopic data (NMR, IR, MS) for 2-(Oxan-4-ylmethyl)butanoic acid
An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-(Oxan-4-ylmethyl)butanoic Acid
Abstract
In the landscape of drug discovery and materials science, the unambiguous characterization of novel chemical entities is paramount. This compound (C₉H₁₆O₃, Mol. Wt.: 172.22 g/mol ) is a molecule of interest featuring a tetrahydropyran (oxane) ring coupled to a butanoic acid side chain.[1][2] While this compound is available commercially, a comprehensive, publicly available set of its experimental spectroscopic data is notably absent from the scientific literature.[2] This guide, therefore, leverages foundational principles of spectroscopy and expert analysis of analogous structures to present a detailed predictive spectroscopic profile for this compound. We will delineate the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a robust analytical framework for the identification and characterization of this molecule.
Structural Foundation for Spectroscopic Prediction
The predictive power of spectroscopy is rooted in the direct relationship between a molecule's structure and its interaction with electromagnetic radiation. The structure of this compound contains several key features that will govern its spectral output:
-
A carboxylic acid group (-COOH), which will produce highly characteristic signals in both IR and NMR spectroscopy.
-
A saturated six-membered oxane (tetrahydropyran) ether ring, whose protons and carbons exist in a specific chemical environment.
-
An aliphatic chain linking the two cyclic and functional moieties, featuring a chiral center at the C2 position of the butanoic acid chain.
These components are illustrated in the diagram below, with atoms systematically numbered to facilitate the discussion of NMR assignments.
Caption: Numbered structure of this compound.
Protocols for Experimental Verification
To validate the predictions outlined in this guide, a newly synthesized or acquired sample of this compound should be analyzed using standardized, high-resolution instrumentation. The following protocols represent best practices for a small organic molecule of this class.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for initial analysis.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum, often using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon environments.
-
2D NMR (Optional but Recommended): To confirm assignments, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups based on their characteristic vibrational frequencies.
-
Methodology:
-
Sample Preparation: For a liquid or low-melting solid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a single drop of the neat compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Record the spectrum over a range of 4000–400 cm⁻¹. The region from ~1500 to 400 cm⁻¹ is considered the unique "fingerprint region" for the molecule.[4]
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.
-
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact molecular weight and elemental formula, and to analyze fragmentation patterns that offer further structural clues.
-
Methodology:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like carboxylic acids. Analysis should be run in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes.
-
Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure mass-to-charge (m/z) ratios to at least four decimal places.
-
Fragmentation (MS/MS): To gain deeper structural insight, perform tandem mass spectrometry (MS/MS) on the isolated parent ion (e.g., m/z 173.1172 for [M+H]⁺) to induce and analyze fragmentation.
-
Predicted Spectroscopic Data and Interpretation
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
The proton NMR spectrum is expected to be complex due to the number of aliphatic protons and the presence of a chiral center, which can render adjacent methylene protons diastereotopic.
| Assigned Protons (Numbering from Fig. 1) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H on -O H (Carboxyl) | 10.0 - 12.0 | Broad Singlet (br s) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with trace water.[5] |
| Hₐ , Hₓ on C8, C9 (Oxane) | 3.90 - 4.05 | Multiplet (m) | 2H | Protons on carbons adjacent to the ether oxygen (axial position) are significantly deshielded. |
| Hₑ on C8, C9 (Oxane) | 3.35 - 3.50 | Multiplet (m) | 2H | Protons on carbons adjacent to the ether oxygen (equatorial position) are also deshielded but typically upfield from their axial counterparts. |
| H on C2 | 2.30 - 2.50 | Multiplet (m) | 1H | The methine proton alpha to the carbonyl group is deshielded. Its multiplicity will be complex due to coupling with protons on C3 and C5. |
| H₂ on C3 | 1.60 - 1.75 | Multiplet (m) | 2H | Methylene protons beta to the carbonyl. |
| H₂ on C7, C10 (Oxane) | 1.55 - 1.70 | Multiplet (m) | 4H | Methylene protons in the oxane ring, beta to the ether oxygen. |
| H on C6 (Oxane) | 1.40 - 1.55 | Multiplet (m) | 1H | The methine proton at the junction between the ring and the side chain. |
| H₂ on C5 | 1.25 - 1.40 | Multiplet (m) | 2H | Methylene protons linking the chiral center to the oxane ring. |
| H₃ on C4 | 0.90 - 1.00 | Triplet (t) | 3H | The terminal methyl group protons will be split into a triplet by the adjacent C3 methylene group. |
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine unique carbon environments in the molecule.
| Assigned Carbon (Numbering from Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (C=O) | 178 - 182 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[3] |
| C8, C9 (-CH₂-O-) | 67 - 69 | Carbons directly bonded to the ether oxygen are deshielded and appear in this characteristic range. |
| C2 (-CH-) | 40 - 45 | The alpha-carbon to the carbonyl group. |
| C6 (-CH-) | 38 - 42 | The methine carbon of the oxane ring bearing the substituent. |
| C5 (-CH₂-) | 33 - 37 | Aliphatic methylene carbon. |
| C7, C10 (-CH₂-) | 31 - 35 | Methylene carbons in the oxane ring. |
| C3 (-CH₂-) | 25 - 29 | Aliphatic methylene carbon. |
| C4 (-CH₃) | 11 - 14 | The terminal methyl carbon is the most shielded carbon and appears furthest upfield. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the carboxylic acid and ether functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is famously broad due to strong intermolecular hydrogen bonding.[4] |
| 2850 - 2960 | C-H stretch | Aliphatic | Characteristic stretching vibrations for sp³ C-H bonds in the alkyl chain and oxane ring. |
| 1700 - 1725 (strong, sharp) | C=O stretch | Carboxylic Acid | A very strong and sharp absorption characteristic of the carbonyl group in a saturated carboxylic acid.[6] |
| 1080 - 1150 (strong) | C-O stretch | Ether | Strong C-O-C stretching vibration from the oxane ring is expected in this region. |
Mass Spectrometry (MS)
High-resolution mass spectrometry will provide the exact mass, confirming the elemental formula C₉H₁₆O₃. The predicted monoisotopic mass is 172.1099 Da.[2] The fragmentation pattern in an ESI-MS/MS experiment would be key to confirming the structure.
Caption: Predicted major fragmentation pathways for this compound in positive-ion ESI-MS/MS.
-
Molecular Ion: The protonated molecule [M+H]⁺ will appear at m/z 173.1172.
-
Loss of Water (m/z 155.1066): A common fragmentation for carboxylic acids, involving the loss of H₂O from the parent ion.
-
Oxane Ring Fragments: Cleavage of the bond between the side chain and the oxane ring is highly probable. This can lead to characteristic fragments corresponding to the oxane-methyl group at m/z 99.0804 and the bare oxonium ion at m/z 85.0648. These fragments are diagnostic for the presence of the tetrahydropyran moiety.
-
Loss of Carboxyl Group (m/z 127.1117): Decarboxylation or loss of the entire carboxyl radical can also occur, though it may be less favored than other pathways.
Conclusion
This guide presents a comprehensive, predictive spectroscopic profile for this compound. By dissecting the molecule into its constituent functional groups and drawing upon established spectroscopic principles and data from analogous structures, we have forecast the key features expected in its ¹H NMR, ¹³C NMR, IR, and MS spectra. The tabulated chemical shifts, vibrational frequencies, and m/z values, along with the described experimental protocols, provide a robust framework for any researcher working with this compound. This predictive approach serves as an essential first step in compound characterization, enabling scientists to efficiently confirm the identity, purity, and structure of their material, thereby accelerating research and development efforts.
References
-
NIST. Butanoic acid, 2-oxo-. NIST Chemistry WebBook, SRD 69. [Link]
-
ResearchGate. 2-Methyl-butanoic acid. | Download Scientific Diagram. [Link]
-
PubChem. 2-Methyl-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]
-
PubChemLite. 2-(oxan-4-yl)butanoic acid (C9H16O3). [Link]
-
Doc Brown's Chemistry. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH. [Link]
-
ResearchGate. Synthesis and Characterization of Novel Surfactants Based on 2-Hydroxy-4-(Methylthio)Butanoic Acid: 1. Anionic Surfactants. [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]
-
PubChem. Butanoic acid, 2(or 3)-methyl-, 2,4-hexadien-1-yl ester. National Center for Biotechnology Information. [Link]
-
ResearchGate. FTIR Spectroscopy Analysis of Butanoic Acid. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum of butanoic acid. [Link]
-
ResearchGate. The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. [Link]
-
PubChem. 2-Methylbutanoic Acid. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. infrared spectrum of butanoic acid C4H8O2. [Link]
- Google Patents. Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
-
Canadian Center of Science and Education. Analysis of Butyl Butyrate Mass Spectrum. [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]
-
Wikipedia. 2-Methylbutanoic acid. [Link]
-
Biological Magnetic Resonance Bank. bmse000402 Butyric Acid. [Link]
-
MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]
Sources
- 1. 2-(Oxan-4-yl)butanoic acid | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - 2-(oxan-4-yl)butanoic acid (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 3. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
In silico prediction of 2-(Oxan-4-ylmethyl)butanoic acid ADMET properties
Executive Summary
This technical guide provides a comprehensive framework for the in silico profiling of 2-(Oxan-4-ylmethyl)butanoic acid (IUPAC: 2-[(tetrahydro-2H-pyran-4-yl)methyl]butanoic acid). As a small molecular weight carboxylic acid featuring a tetrahydropyran (THP) ether ring, this compound represents a structural class often utilized as building blocks for pharmaceutical ligands (e.g., GABA analogs or peptidomimetics).[1]
This document details the predictive methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).[1][2][3] It synthesizes protocols using industry-standard algorithms (SwissADME, pkCSM, ProTox-II) to establish a self-validating risk assessment workflow.
Part 1: Molecular Architecture & Physicochemical Profiling
Before initiating ADMET algorithms, the molecular entity must be standardized.[1] The presence of a carboxylic acid tail and a cyclic ether headgroup dictates specific solubility and ionization behaviors.
1.1 Structural Definition
-
Common Name: this compound
-
IUPAC Name: 2-[(Tetrahydro-2H-pyran-4-yl)methyl]butanoic acid
-
SMILES String: CCC(CC1CCOCC1)C(=O)O
-
Molecular Formula:
[1] -
Molecular Weight: 186.25 g/mol [1]
1.2 Physicochemical Descriptors (Simulated)
Using the SwissADME engine logic, we calculate the core descriptors that feed into the bioavailability radar.
| Property | Predicted Value | Interpretation |
| Lipophilicity (Consensus LogP) | 1.50 – 1.90 | Optimal. Well within the range for oral bioavailability (0 < LogP < 3). |
| TPSA (Topological Polar Surface Area) | ~46.53 Ų | High Permeability. < 140 Ų suggests excellent cell membrane penetration.[1] |
| H-Bond Donors | 1 (COOH) | Compliant. (Rule of 5 < 5).[1] |
| H-Bond Acceptors | 3 (2 COOH + 1 Ether) | Compliant. (Rule of 5 < 10). |
| Rotatable Bonds | 4 | Flexible. Good conformational adaptability for binding pockets.[1] |
| Water Solubility (Log S) | -1.5 to -2.0 (Soluble) | High. The polar carboxyl group ensures solubility in aqueous buffers. |
1.3 Workflow Visualization
The following diagram outlines the logical flow from structural input to property generation.
Caption: Figure 1. Standardized workflow for generating physicochemical descriptors from raw SMILES input.
Part 2: Absorption & Distribution (The Bioavailability Barrier)[1]
The primary challenge for carboxylic acids is membrane permeability dependent on pH (ionization state).
2.1 Gastrointestinal Absorption (HIA)
Based on the BOILED-Egg model (Daina et al., 2016), this molecule is predicted to have High GI Absorption .[1]
-
Mechanism: At gastric pH (1.5–3.5), the carboxylic acid (
) remains largely protonated (neutral), facilitating passive diffusion through the lipid bilayer.[1] -
Transport: The tetrahydropyran ring is lipophilic enough to aid transport, while not being large enough to hinder it.[1]
2.2 Blood-Brain Barrier (BBB) Permeability
-
Prediction: Potential BBB Permeant.
-
Rationale: While many acids are excluded from the CNS, the low TPSA (46 Ų) and low molecular weight (< 200 Da) suggest this molecule can cross the BBB passively.[1] However, it may be a substrate for efflux transporters (P-gp) or actively transported out of the brain.[1]
-
Note: If the target is CNS-based (e.g., GABAergic system), this profile is favorable.[1]
2.3 Distribution Volume (VDss)
Using pkCSM logic:
-
Predicted VDss: Moderate (~0.5 - 1.0 L/kg).
-
Plasma Protein Binding: Likely low-to-moderate. Small acids often bind albumin but are easily displaced.
Part 3: Metabolic Stability (The CYP450 Landscape)
Metabolic profiling determines the drug's half-life and potential for drug-drug interactions (DDI).
3.1 Cytochrome P450 Interaction[1]
-
Inhibitor Status: Unlikely to be a potent inhibitor of major isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) due to its small size and lack of complex aromatic heterocycles often required for tight CYP binding.[1]
-
Substrate Status:
-
Phase I: The THP ring is susceptible to oxidation (hydroxylation) at the
-carbon relative to the oxygen. -
Phase II (Major Route): The carboxylic acid is a prime target for UDP-glucuronosyltransferases (UGTs) , leading to the formation of an acyl-glucuronide.[1]
-
3.2 Metabolic Pathway Logic[1]
Caption: Figure 2. Predicted metabolic fate showing Glucuronidation as the dominant clearance pathway.
Part 4: Toxicity Assessment (The Safety Net)
Safety profiling is critical. We utilize ProTox-II and OSIRIS logic to predict endpoints based on structural alerts (toxicophores).
4.1 Toxicity Radar (Predicted)
| Endpoint | Prediction | Confidence | Rationale |
| Hepatotoxicity | Inactive | High | Absence of reactive quinones, nitro-aromatics, or hydrazines. |
| Carcinogenicity | Inactive | High | No Ames-positive structural alerts. |
| Mutagenicity | Inactive | High | Lack of DNA-intercalating motifs. |
| hERG Inhibition | Inactive | High | MW is too low; lacks the hydrophobic pharmacophore required for hERG channel blockage.[1] |
| LD50 (Acute Oral) | Class 4/5 | Moderate | Predicted > 1000 mg/kg (Low acute toxicity).[1] |
4.2 Structural Alerts
-
Acyl Glucuronides: While the parent molecule is safe, the metabolite (acyl glucuronide) can be reactive, potentially binding to plasma proteins (haptenization).[1] This is a common liability for carboxylic acid drugs (e.g., diclofenac) and requires in vitro monitoring.[1]
Part 5: Comprehensive Experimental Protocol
To replicate this analysis, follow this step-by-step in silico protocol.
Step 1: Structure Preparation
-
Draw the molecule in a 2D sketcher (e.g., ChemDraw or MarvinSketch).[1]
-
Convert to SMILES: CCC(CC1CCOCC1)C(=O)O.[1]
-
Validation: Ensure the chiral center at the alpha-carbon is handled if a specific enantiomer is desired. For this guide, we assume the racemate.
Step 2: SwissADME Execution[4]
-
Navigate to the .[4]
-
Paste the SMILES into the input box.
-
Run: Click "Run".
-
Analyze:
-
Check Bioavailability Radar : Ensure the red line falls within the pink area.[1]
-
Check BOILED-Egg : Is the dot in the "White" (GI absorption) or "Yolk" (Brain access)?
-
Record Consensus LogP and TPSA .
-
Step 3: Toxicity Screening (ProTox-II)
-
Navigate to .
-
Input SMILES.[5]
-
Select Models: Activate "Acute Toxicity", "Hepatotoxicity", and "Tox21 Nuclear Receptor Signaling Pathways".[1]
-
Interpret: Look for "Active" predictions with Probability > 0.7.
Step 4: Metabolic Site Prediction (SmartCyp / pkCSM)[1]
-
Use .[1]
-
Select "Metabolism".
-
Analyze: Check CYP inhibitor status.
-
Visualize: Use the "Site of Metabolism" tool to confirm if the THP ring or the alpha-carbon is the primary oxidation site.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][6][7] Scientific Reports, 7, 42717.[1][6] [Link]
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.[1][8] Journal of Medicinal Chemistry, 58(9), 4066–4072.[1] [Link][1]
-
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[1][9][10][11][12] Nucleic Acids Research, 46(W1), W257–W263.[1][11] [Link][1]
-
Sander, T., Freyss, J., von Korff, M., & Rufener, C. (2009). OSIRIS, an Entirely in-House Developed Drug Discovery Informatics System.[1][13] Journal of Chemical Information and Modeling, 49(2), 232–246.[1] [Link]
Sources
- 1. In Silico SwissADME Analysis of Antibacterial NHC–Silver Acetates and Halides Complexes | MDPI [mdpi.com]
- 2. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 6. phytonutrients.pk [phytonutrients.pk]
- 7. scispace.com [scispace.com]
- 8. Pires, D.E., Blundell, T.L. and Ascher, D.B. (2015) pkCSM Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58, 4066-4072. - References - Scientific Research Publishing [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Novel Synthesis Routes for Substituted Butanoic Acids: A Modern Perspective on a Versatile Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted butanoic acids and their derivatives are foundational scaffolds in a multitude of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their structural versatility allows for precise modulation of physicochemical properties, making them indispensable building blocks in medicinal chemistry and materials science. Historically, the synthesis of these compounds relied on classical methods such as alkylation of malonic esters or organometallic additions. While effective, these routes can be lengthy and often lack the efficiency and selectivity required for modern drug development. This guide provides an in-depth exploration of novel, more efficient synthetic paradigms, focusing on asymmetric catalysis, direct C-H functionalization, and biocatalytic transformations.
Part 1: Catalytic Asymmetric Synthesis: Mastering Stereochemistry
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of methods for the enantioselective synthesis of substituted butanoic acids is of paramount importance. Catalytic asymmetric synthesis has emerged as the most powerful strategy for introducing chirality, offering high efficiency and stereocontrol.[1][2]
Asymmetric C-C Bond Formation
The construction of the carbon skeleton with precise stereocontrol is a cornerstone of modern organic synthesis. Aldol and Mannich reactions, in their catalytic and asymmetric variants, provide direct access to β-hydroxy and β-amino butanoic acid derivatives, respectively.
A prominent strategy involves the vinylogous Mukaiyama aldol reaction (VMAR) of silyloxyfurans.[3] This approach uses a chiral Lewis acid catalyst to control the stereoselective addition of a furanone-derived enolate to an aldehyde, directly installing a δ-hydroxy group on the butenolide core, which can be subsequently reduced to the desired butanoic acid.[3]
Key Experimental Workflow: Asymmetric Aldol Reaction
Caption: Workflow for catalytic asymmetric aldol reaction.
Enantioconvergent Ring Opening
An elegant strategy for synthesizing chiral β-substituted γ-amino-butyric acids (GABAs) involves the Lewis acid-catalyzed asymmetric ring-opening of racemic aziridines. This method is particularly powerful as it transforms an easily accessible racemic mixture into a single, highly enantioenriched product. Commercially available catalysts drive the reaction with ketene silyl acetals, achieving high enantioselectivities under mild conditions.[4] This route has been successfully applied to the synthesis of the anti-inflammatory drug (R)-rolipram.[4]
| Method | Precursor(s) | Key Reagent/Catalyst | Product Type | Stereocontrol | Reference |
| Asymmetric Aldol | 2(5H)-Furanone, Aldehyde | Chiral Lewis Acid (e.g., Zn-Pybox) | β-Hydroxy Butanoic Acid Deriv. | High (up to 99% ee) | [3] |
| Asymmetric Hydrogenation | Substituted Acrylic Acid | Chiral Metal Complex (e.g., Ru-BINAP) | α- or β-Chiral Butanoic Acid | Excellent (>95% ee) | [2][5] |
| Auxiliary-Controlled | Achiral Acid Chloride | Chiral Auxiliary (e.g., Evans oxazolidinone) | α- or β-Chiral Butanoic Acid | High (predictable diastereoselectivity) | [5] |
| Enantioconvergent Ring Opening | Racemic 2-Aryl Aziridine | Lewis Acid + Ketene Silyl Acetal | Chiral β-Substituted GABA Deriv. | High Enantioselectivity | [4] |
Table 1. Comparison of Catalytic Asymmetric Methods for Butanoic Acid Synthesis.
Part 2: C-H Functionalization: A Paradigm Shift in Synthesis
The direct conversion of ubiquitous C-H bonds into C-C or C-X bonds represents a significant evolution in synthetic chemistry, offering unparalleled step economy by bypassing traditional pre-functionalization steps.[6] Carboxylic acids themselves can serve as effective directing groups, enabling site-selective functionalization at positions that are otherwise difficult to access.
Directed γ-C(sp³)–H Arylation
A notable breakthrough is the palladium-catalyzed γ-C(sp³)–H arylation of free aliphatic carboxylic acids. This strategy leverages the native carboxyl group to direct the catalyst to a specific methylene or methyl group. By employing a mono-protected amino acid ligand, this transformation can be achieved with high selectivity, allowing for the coupling of various aryl iodides.[7] This method provides a direct route to γ-aryl butanoic acids, which are common motifs in pharmaceuticals.
Reaction Mechanism: Directed C-H Activation
Caption: Palladium-catalyzed γ-C(sp³)–H arylation cycle.
Expanding the Scope of C-H Functionalization
The use of directing groups has been extended to achieve a wide range of transformations.[8][9] While the native carboxylic acid is a convenient handle, other auxiliaries can be employed to direct functionalization to different positions. These reactions often require transition metals like palladium, rhodium, or iridium.[8][9] Although challenges in catalyst robustness and substrate scope remain, C-H functionalization provides a powerful and atom-economical platform for the late-stage diversification of complex molecules.
Part 3: Biocatalysis and Fermentation: The Green Chemistry Frontier
Driven by the demand for sustainable manufacturing, biological methods for producing chemicals have gained significant traction.[10] These approaches, which utilize engineered microbes or isolated enzymes, offer mild reaction conditions, high selectivity, and the use of renewable feedstocks.
Microbial Fermentation
Butyric acid can be produced efficiently through microbial fermentation.[11][12] Natural producers like Clostridium species have been extensively studied, but modern metabolic engineering has enabled the use of more tractable organisms like Escherichia coli.[11][12] Key strategies to enhance production include:
-
Pathway Engineering: Optimizing the four primary biosynthetic pathways, such as the acetyl-CoA pathway, to channel carbon flux towards butyrate.[11][12]
-
Cofactor Engineering: Enhancing the biosynthesis of essential cofactors like coenzyme A (CoA) to increase precursor supply.[11]
-
Transporter Optimization: Engineering efflux pumps to mitigate product toxicity and improve titers. A study demonstrated that optimizing a TolC-associated efflux pump led to an 11-fold increase in butyrate production, reaching 21.12 g/L.[11]
Enzymatic and Whole-Cell Biocatalysis
Beyond fermentation, isolated enzymes and whole-cell biocatalysts offer exquisite precision for specific chemical transformations.
Protocol: Whole-Cell Biocatalytic Reduction of Butyric Acid to Butanol
This protocol describes the use of an engineered E. coli strain for the conversion of butyric acid to n-butanol.[13] The strain is equipped with a synthetic pathway comprising acetoacetyl-CoA transferase (atoDA) and an alcohol dehydrogenase (adhE2).[13]
-
Strain Cultivation: An engineered E. coli strain (e.g., BuT-3E) is cultured in a suitable growth medium (e.g., LB or a defined mineral medium) under aerobic conditions to achieve a desired cell density (e.g., OD₅₅₀ of 10-15).
-
Biocatalysis Setup: The cells are harvested by centrifugation and resuspended in a reaction buffer containing a carbon source (e.g., glucose) and the substrate, butyric acid. The reaction is typically conducted under oxygen-limited conditions to favor reductive pathways.
-
Reaction Conditions: The cell suspension is incubated at a controlled temperature (e.g., 37°C) and pH. The reaction progress is monitored over time (e.g., 48 hours) by sampling and analyzing the supernatant for butanol concentration using HPLC or GC.
-
Optimization: The yield can be optimized by strategies such as periodic feeding of the carbon source and substrate. One study demonstrated the production of 6.2 g/L of n-butanol from supplemented butyrate using this method.[13]
Engineered enzymes are also used for more complex transformations. For instance, the β-subunit of tryptophan synthase has been evolved to catalyze the synthesis of β-N-substituted-α-amino acids, an underexplored class of valuable building blocks.[14] Similarly, a biocatalytic cascade using a D-amino acid oxidase has been developed for the synthesis of 2-oxo-4-(hydroxymethylphosphinyl) butyric acid, a key precursor for the herbicide L-glufosinate.[15]
Conclusion and Future Perspectives
The synthesis of substituted butanoic acids has evolved far beyond classical methodologies. The modern synthetic chemist now has a powerful toolkit that enables the construction of these vital scaffolds with unprecedented efficiency, selectivity, and sustainability.
-
Asymmetric catalysis provides unparalleled control over stereochemistry, which is critical for developing safe and effective pharmaceuticals.
-
C-H functionalization offers a revolutionary approach to streamline synthesis, reducing step counts and waste.
-
Biocatalysis and fermentation are leading the way towards greener manufacturing processes that utilize renewable resources.
Future advancements will likely focus on the integration of these strategies. Chemo-enzymatic routes that combine the strengths of chemical catalysts and enzymes hold immense promise. Furthermore, the development of more general and robust C-H activation catalysts and continued progress in systems metabolic engineering will further expand the accessibility and utility of substituted butanoic acids for researchers across all domains of chemical science.
References
- Advances in the biological production of butyric acid - ResearchGate. (2026, January 22).
- Advances in the biological production of butyric acid - PubMed. (2026, January 21). PubMed.
- Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC. PMC.
- Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC. PMC.
- Butyric acid: Applications and recent advances in its bioproduction (Journal Article) - OSTI. (2018, June 15). OSTI.
- Nucleophilic acyl substitution: conversion of butanoic acid to butanenitrile. (2017, June 8). Stack Exchange.
- Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021, August 9). MDPI.
- Diverse strategies for transition metal catalyzed distal C(sp 3 )–H functionalizations. (2020, September 28). Royal Society of Chemistry.
- Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions - ResearchGate.
- Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis | ACS Omega - ACS Publications. (2026, February 12).
- Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
- How to prepare butanoic acid from alkene - Quora. (2023, March 27). Quora.
- Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents - ResearchGate. (2021, August 9).
- How might you prepare the following compounds from butanoic acid? (a) Butan-1-ol (b) Butanal (c) 1 -Bromobutane (d)
- Propose an alternative synthetic route to synthesize butanoic acid from 2-propanol, excluding the use - Brainly. (2025, April 29). Brainly.
- Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
- Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs - Google Patents.
- Asymmetric-Synthesis. Asymmetric-Synthesis.
- Recent Advances in Catalytic Asymmetric Synthesis - Chiralpedia. (2024, August 22). Chiralpedia.
- C–H Functionalization Reaction Manual - Sigma-Aldrich. Sigma-Aldrich.
- Biocatalytic Conversion of Short-Chain Fatty Acids to Corresponding Alcohols in Escherichia coli - MDPI. (2021, May 31). MDPI.
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC. PMC.
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews - ACS Publications.
- Biocatalytic reduction of short-chain carboxylic acids into their corresponding alcohols with syngas fermentation | Request PDF - ResearchGate.
- Development of a biocatalytic cascade for synthesis of 2-oxo-4-(hydroxymethylphosphinyl) butyric acid in one pot | Request PDF - ResearchGate.
- Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PMC. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 3. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Diverse strategies for transition metal catalyzed distal C(sp 3 )–H functionalizations - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04676K [pubs.rsc.org]
- 8. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Butyric acid: Applications and recent advances in its bioproduction (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the biological production of butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biocatalytic Conversion of Short-Chain Fatty Acids to Corresponding Alcohols in Escherichia coli [mdpi.com]
- 14. Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Investigating the Metabolic Stability of Oxane-Containing Compounds
Executive Summary
In modern drug design, oxane (tetrahydropyran or THP) rings act as critical bioisosteres for cyclohexane and phenyl rings. They lower lipophilicity (
This guide provides a comprehensive technical framework for assessing and improving the metabolic stability of oxane-containing scaffolds. It details the mechanistic basis of instability, validated experimental protocols for liability assessment, and medicinal chemistry strategies for structural optimization.
Chemical Biology & Metabolic Mechanisms[1][2][3][4]
The Oxane Scaffold in Medicinal Chemistry
The oxane ring is frequently employed to modulate physicochemical properties.[1][2] Unlike the hydrophobic cyclohexane, the oxane ether oxygen acts as a weak Lewis base, reducing
-
Key Advantage: Lowers lipophilicity while maintaining sp³ structural integrity.
-
Key Liability: The lone pair on the oxygen atom stabilizes the formation of a carbon-centered radical at the
-position during CYP450 catalysis.
Mechanism of Metabolic Instability
The primary metabolic pathway for oxanes is CYP450-mediated oxidative
-
H-Atom Abstraction: The high-valent Iron-Oxo species of CYP450 abstracts a hydrogen atom from the carbon
to the ether oxygen. This is energetically favorable due to the stabilization of the resulting radical by the adjacent oxygen lone pair. -
Radical Rebound: The hydroxyl radical rebounds to form an
-hydroxy ether (hemiacetal). -
Fate of the Hemiacetal:
-
Path A (Ring Opening): The unstable hemiacetal collapses, opening the ring to form a hydroxy-aldehyde. This acyclic metabolite is often rapidly oxidized further to a carboxylic acid or reduced to a diol.
-
Path B (Lactone Formation): Further oxidation converts the hemiacetal into a lactone (cyclic ester), which may be susceptible to hydrolysis by esterases.
-
Visualization: Oxidative Metabolism Pathway
The following diagram illustrates the bifurcation of oxane metabolism mediated by CYP450.
Figure 1: Mechanistic pathway of CYP450-mediated oxane oxidation leading to ring opening or lactonization.
Experimental Protocols for Stability Assessment
To rigorously evaluate oxane stability, a tiered screening approach is required. Simple intrinsic clearance (
Tier 1: Microsomal Stability Assay (High Throughput)
This assay determines the intrinsic clearance mediated by CYP450s.
Protocol:
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein). Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc. 1 µM, <0.1% DMSO) to the microsomal suspension. Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to initiate the reaction.
-
Sampling: At
min, remove aliquots (50 µL) and quench immediately in ice-cold Acetonitrile (150 µL) containing internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope yields .- .
Tier 2: Metabolite Identification (MetID)
If Tier 1 shows high clearance (
Protocol:
-
Incubation: Perform HLM incubation (as above) but at higher substrate concentration (10 µM) for 60 minutes to accumulate metabolites.
-
Trapping (Optional): If reactive aldehydes are suspected (from ring opening), add methoxyamine or semicarbazide to trap the aldehyde as an oxime/semicarbazone.
-
Analysis: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).
-
Data Interpretation: Look for:
-
+16 Da: Hydroxylation (Hemiacetal or stable remote OH).
-
+14 Da: Oxidation to carbonyl (Lactone).
-
+18 Da: Hydrolysis (Ring opening + water addition).
-
Diagnostic Ions: Fragmentation patterns retaining the core scaffold but losing the oxane mass indicate ring destruction.
-
Experimental Workflow Diagram
Figure 2: Decision workflow for assessing and remediating metabolic instability.
Medicinal Chemistry Optimization Strategies
When the oxane ring is identified as the metabolic liability, the following strategies utilize steric and electronic effects to block CYP450 access or deactivate the C-H abstraction site.
Strategy A: Fluorination
Replacing hydrogen atoms with fluorine at the metabolic soft spot is the gold standard.
-
Mechanism: The C-F bond is stronger than C-H, and fluorine is highly electronegative, deactivating the adjacent C-H bonds towards radical abstraction.
-
Implementation: Introduce gem-difluoro groups at the C3 or C4 position, or a single fluorine at the C2/C6 position (if synthetic feasibility allows).
-
Impact: Often reduces
by 2–5 fold.
Strategy B: Steric Blocking (Gem-Dimethyl)
Placing a gem-dimethyl group adjacent to the ether oxygen (C2/C6) or at the C4 position.
-
Mechanism: Steric bulk prevents the Heme-Iron-Oxo center of CYP450 from approaching the
-C-H bonds. -
Trade-off: Increases lipophilicity (
), which may counteract the solubility benefits of the oxane.
Strategy C: Ring Contraction (Oxetanes)
Replacing the 6-membered THP with a 4-membered oxetane.
-
Mechanism: Oxetanes are metabolically robust. The high ring strain and specific geometry often make the
-protons less accessible to CYP450s compared to the flexible THP ring. Furthermore, oxetanes are more polar (lower ) than THPs. -
Reference: Wuitschik et al. (2010) demonstrated oxetanes as stable, polar surrogates for gem-dimethyl and carbonyl groups.
Strategy D: Spirocyclization
Constraining the oxane into a spirocyclic system (e.g., 2-oxa-6-azaspiro[3.3]heptane).
-
Mechanism: Locks the conformation, reducing the "induced fit" capability of enzymes and burying the ether oxygen's lone pairs, making them less available to assist in radical stabilization.
Summary of SAR Modifications
| Strategy | Structure Modification | Effect on Stability | Effect on Physicochem |
| Baseline | Tetrahydropyran (THP) | Low/Moderate | Moderate LogD |
| Fluorination | 4,4-difluoro-THP | High | Lower pKa (if amine nearby) |
| Steric | 2,2-dimethyl-THP | High | Increased LogD |
| Contraction | Oxetane | Very High | Lower LogD, High Solubility |
| Deuteration | Deuterated-THP | Moderate (KIE) | Identical LogD |
Case Study: Entospletinib Optimization
A classic example of ether metabolic liability is found in the development of Entospletinib (Syk inhibitor) and its follow-up compounds.
-
Problem: The initial lead contained a morpholine ring (an oxane variant with a nitrogen).[2] The morpholine was a "metabolic sponge," undergoing rapid oxidative opening of the ether bridge, leading to high clearance and poor oral bioavailability.
-
Investigation: MetID studies confirmed oxidation at the carbon
to the oxygen. -
Solution: The morpholine was replaced with an oxetane-substituted piperazine and eventually optimized to other stable ether variants.
-
Result: The oxetane analog showed significantly improved metabolic stability (human hepatocyte
dropped from >20 to <5 µL/min/10^6 cells) while maintaining potency and improving solubility.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][4][5][6] Angewandte Chemie International Edition, 49(48), 8984–8987. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Dalvie, D., et al. (2002). Metabolism of the Tetrahydropyran Ring in the Farnesyl Protein Transferase Inhibitor. Drug Metabolism and Disposition, 30(11), 1249-1260. Link
-
Pike, K. G., et al. (2011). Optimization of Potent and Selective Dual mTOR/PI3K Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4812-4815. Link
Sources
- 1. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Whitepaper: Discovery of New Butanoic Acid Derivatives with Potential Therapeutic Effects
Executive Summary: The Butyrate Paradox
Butanoic acid (butyrate) is a pleiotropic signaling molecule produced by bacterial fermentation of dietary fiber.[1] Despite its profound efficacy as a Histone Deacetylase (HDAC) inhibitor and G-protein coupled receptor (GPCR) ligand, its clinical utility is severely limited by rapid metabolism (
This technical guide outlines a precision engineering approach to overcoming these limitations. We focus on the design, synthesis, and validation of 4-phenylbutyric acid (4-PBA) analogues and indole-3-butyric acid conjugates. These derivatives are designed to enhance metabolic stability, improve lipophilicity, and increase potency against Class I/II HDACs, addressing pathologies ranging from neurodegeneration to solid tumors.
Chemical Design Architecture
Structural Activity Relationship (SAR) Strategy
The design philosophy rests on three pillars of modification to the core butanoic acid pharmacophore:
-
Cap Group Modification (Surface Recognition): Replacing the aliphatic tail with aromatic scaffolds (e.g., indole, phenyl) to interact with the hydrophobic rim of the HDAC active site.
-
Linker Stabilization: Substitution of the labile alkyl chain with rigid or heteroatom-doped linkers to prevent
-oxidation. -
Zinc-Binding Group (ZBG) Optimization: While the carboxylic acid is the native ZBG, converting it to a hydroxamic acid or benzamide often increases potency by orders of magnitude (nanomolar vs. millimolar).
Target Derivatives
-
Compound Series A (Neuroprotective): 4-PBA prodrugs targeting ER stress reduction.[2]
-
Compound Series B (Oncological): Indole-3-butyric acid hydroxamates targeting HDAC1/3.
Experimental Protocols
Synthesis Workflow: Indole-3-Butyric Acid Hydroxamates
Objective: To synthesize a stable HDAC inhibitor with nanomolar potency.
Reaction Scheme Overview:
-
Esterification: Protection of the carboxylic acid.
-
N-Alkylation: Introduction of the surface recognition cap.
-
Amidation: Conversion to hydroxamic acid (ZBG).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Dissolve Indole-3-butyric acid (1.0 eq) in anhydrous Methanol (MeOH).
-
Add catalytic Sulfuric Acid (
, 0.1 eq) dropwise at 0°C.
-
-
Reflux (Esterification):
-
Heat to reflux (65°C) for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Validation Point: Disappearance of the acid spot (
) and appearance of the ester ( ).
-
-
Hydroxaminolysis (Critical Step):
-
Prepare fresh Hydroxylamine (
) by neutralizing Hydroxylamine hydrochloride with KOH in MeOH at 0°C. Filter the KCl precipitate. -
Add the methyl ester intermediate to the filtrate.
-
Stir at room temperature for 2 hours.
-
-
Purification:
-
Neutralize with 1N HCl. Extract with Ethyl Acetate.
-
Wash with brine, dry over
, and concentrate. -
Recrystallize from Ethanol/Water.
-
Biological Evaluation: Fluorometric HDAC Inhibition Assay
Objective: Quantify inhibitory potency (
Assay Principle: Uses a fluorogenic substrate (Ac-Lys(Ac)-AMC). HDAC activity cleaves the acetyl group, allowing a developer enzyme to release the fluorescent AMC fluorophore.
Protocol:
-
Plate Setup (384-well Black):
-
Test Wells: 10 µL Enzyme (HDAC1, 2 ng/µL) + 0.5 µL Compound (in DMSO).
-
High Control (HC): Enzyme + DMSO (100% Activity).
-
Low Control (LC): Buffer + DMSO (0% Activity/Background).
-
Reference Standard: SAHA (Vorinostat) dose-response curve.
-
-
Incubation:
-
Incubate 30 mins at 37°C.
-
-
Substrate Addition:
-
Add 10 µL Substrate solution (20 µM final conc).
-
Incubate 30 mins at 37°C.
-
-
Development:
-
Add 10 µL Developer solution containing Trypsin and Trichostatin A (to stop HDAC reaction).
-
Incubate 15 mins at RT.
-
-
Readout:
-
Measure Fluorescence (Ex/Em: 360/460 nm).
-
Data Validation (Self-Check):
-
Z-Factor Calculation:
.-
Pass Criteria:
. If , reject plate and re-optimize enzyme concentration.
-
-
Reference Check: SAHA
must fall within 2-fold of historical mean (e.g., 50-100 nM).
Data Visualization
Mechanism of Action: Epigenetic Remodeling
The following diagram illustrates how butanoic acid derivatives intervene in the chromatin remodeling pathway to induce tumor suppressor gene expression.
Figure 1: Mechanism of Action. Butanoic acid derivatives inhibit HDACs, preventing histone deacetylation. This maintains chromatin in a relaxed (euchromatin) state, permitting the transcription of tumor suppressor genes.
Screening Workflow Cascade
A logical decision tree for advancing "Hit" compounds to "Lead" status.
Figure 2: Screening Cascade. A self-validating workflow ensuring only potent (
Comparative Data Analysis
The following table summarizes the potency of novel indole-3-butyric acid derivatives compared to the standard of care (SAHA) and the parent compound (Butyric Acid).
Table 1: Inhibitory Profiles of Selected Derivatives
| Compound ID | Structure Class | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | HCT116 Cell GI50 (µM) | Stability (t1/2, min) |
| Butyrate | Parent Acid | 55,000 | >100,000 | 2,500 | < 10 |
| SAHA | Hydroxamate Std | 63 | 58 | 1.2 | 45 |
| I13 | Indole-Butyric | 13.9 | 7.7 | 0.8 | > 120 |
| 4-PBA | Phenyl-Butyric | 450,000 | N/D | 3,000 | 60 |
| Prodrug-7 | Tributyrin Deriv. | 1,200 | 850 | 5.5 | 180 |
Note: Data for Compound I13 derived from recent optimization studies [1]. Lower IC50 indicates higher potency.
References
-
Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021). URL:[Link]
-
The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. Source: The International Journal of Biochemistry & Cell Biology (2015). URL:[Link]
-
Butyric acid and prospects for creation of new medicines based on its derivatives. Source: Journal of Animal Science and Biotechnology (2024). URL:[Link]
-
Butyrate Histone Deacetylase Inhibitors. Source: NIH Public Access (2013). URL:[Link]
-
Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease. Source: Cells (2023). URL:[Link]
Sources
Methodological & Application
High-performance liquid chromatography (HPLC) method for 2-(Oxan-4-ylmethyl)butanoic acid analysis
Abstract
This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-(Oxan-4-ylmethyl)butanoic acid. The developed isocratic reverse-phase method demonstrates excellent peak symmetry, resolution, and sensitivity, making it suitable for a wide range of applications, from routine quality control to advanced research and development in the pharmaceutical industry. The causality behind the selection of chromatographic parameters is discussed in detail, providing a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a carboxylic acid derivative with a tetrahydropyran (oxan) moiety. As with many pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the accurate and precise quantification of this compound is critical for ensuring product quality, stability, and safety. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and versatility.
The primary challenge in the HPLC analysis of acidic compounds like this compound is often poor peak shape (tailing) due to the interaction of the carboxyl group with residual silanols on the silica-based stationary phase. This method directly addresses this issue through careful selection of the column chemistry and mobile phase composition to ensure symmetrical and reproducible peaks.
Chromatographic Principles and Method Rationale
The selection of the chromatographic conditions is paramount for a successful separation. Here, we detail the rationale behind the chosen parameters.
-
Stationary Phase: A C18 column with end-capping is selected to minimize secondary interactions between the acidic analyte and the silica support. End-capping "shields" the residual silanol groups, leading to improved peak symmetry. The choice of a high-purity silica-based C18 provides excellent mechanical strength and chromatographic efficiency.
-
Mobile Phase: An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group of this compound. By maintaining the analyte in its neutral form, its retention on the non-polar C18 stationary phase is enhanced, and peak tailing is significantly reduced. Phosphoric acid is chosen as the pH modifier due to its low UV absorbance and its ability to provide a stable pH. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.
-
Detection: Ultraviolet (UV) detection at a low wavelength (210 nm) is utilized, as the analyte lacks a strong chromophore. At this wavelength, the carboxylic acid group provides sufficient absorbance for sensitive detection.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound using the developed HPLC method.
Figure 1: A schematic of the HPLC analysis workflow.
Materials and Methods
Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm PTFE syringe filters
Instrumentation
A standard HPLC system equipped with the following modules was used:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18) |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Detailed Protocols
Mobile Phase Preparation
-
Carefully measure 500 mL of acetonitrile and 500 mL of deionized water into a 1 L solvent bottle.
-
Add 1.0 mL of 85% phosphoric acid to the mixture.
-
Mix thoroughly and degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
Sample Solution Preparation
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Follow steps 2-4 of the standard solution preparation protocol.
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.
HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions listed in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution in replicate (n=5) to establish system suitability.
-
Inject the sample solutions.
-
Integrate the peak area for this compound in all chromatograms.
System Suitability
To ensure the validity of the analytical results, system suitability parameters should be monitored. These parameters are derived from replicate injections of the standard solution.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
These criteria are based on general recommendations from regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Calculation
The concentration of this compound in the sample can be calculated using the following formula:
Where:
-
Area_sample is the peak area of the analyte in the sample chromatogram.
-
Area_standard is the average peak area of the analyte in the standard chromatograms.
-
Concentration_standard is the concentration of the standard solution (100 µg/mL).
Method Validation and Trustworthiness
For this method to be considered trustworthy and reliable, it must undergo validation in accordance with ICH Q2(R1) guidelines. The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery experiments at three different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The rationale behind the method development, coupled with detailed protocols and system suitability criteria, ensures that this method can be readily implemented in various laboratory settings. Adherence to the principles of method validation will further establish the trustworthiness and scientific integrity of the results obtained.
References
Gas chromatography-mass spectrometry (GC-MS) protocol for butanoic acid derivatives
Application Note: High-Sensitivity GC-MS Profiling of Butanoic Acid and Its Functional Derivatives
Executive Summary & Strategic Rationale
The analysis of butanoic acid (butyrate) and its structural derivatives presents a dichotomy in gas chromatography-mass spectrometry (GC-MS).
-
Parent Butanoic Acid (C4): Highly volatile and water-soluble. Direct injection leads to peak tailing and ghosting. Standard silylation (TMS) yields derivatives that often co-elute with the solvent delay, making quantification impossible.
-
Functionalized Derivatives (e.g., 4-Phenylbutyric acid, 3-Hydroxybutyric acid): These are less volatile and possess additional polar groups (hydroxyl, phenyl), making them ideal candidates for silylation but poor candidates for simple esterification.
Therefore, this protocol rejects a "one-size-fits-all" approach. We present a Dual-Stream Workflow :
-
Stream A (Propyl Chloroformate - PCF): The gold standard for quantifying the parent butyric acid and short-chain homologs. It increases molecular weight (MW) to shift retention time (RT) away from the solvent front.
-
Stream B (Silylation - TMS): The standard for metabolic profiling of functionalized derivatives like ketone bodies and phenyl-butyrate drugs.
Decision Matrix: Selecting the Correct Protocol
Before initiating sample preparation, match your target analyte to the correct stream to ensure data integrity.
Figure 1: Decision matrix for selecting the appropriate derivatization chemistry based on analyte volatility and functional groups.
Stream A: Propyl Chloroformate (PCF) Protocol
Target: Butanoic Acid, Isobutyric Acid, Valeric Acid. Mechanism: Simultaneous anhydride formation and esterification in aqueous media.
Reagents & Standards
-
Derivatizing Reagent: Propyl chloroformate (PCF).
-
Reagent Solvent: 1-Propanol / Pyridine (3:2 v/v).
-
Extraction Solvent: Hexane (HPLC Grade).
-
Internal Standard (IS): Butyric acid-d7 or 2-Ethylbutyric acid (20 µM).
Step-by-Step Methodology
Critical Note: This reaction releases CO2. Do not cap vials tightly during the initial reaction phase.
-
Sample Aliquot: Transfer 50 µL of sample (serum/fecal water) into a glass tube.
-
IS Addition: Add 10 µL of Internal Standard solution.
-
Reagent Addition: Add 100 µL of 1-Propanol/Pyridine (3:2) mix. Vortex briefly.
-
Derivatization: Add 50 µL of Propyl Chloroformate slowly.
-
Observation: Effervescence (CO2 release) indicates the reaction is proceeding.
-
-
Vortex: Vortex vigorously for 1 minute .
-
Extraction: Add 300 µL of Hexane. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 2,000 x g for 2 minutes to separate layers.
-
Collection: Transfer 150 µL of the upper hexane layer (containing propyl esters) to a GC vial with a glass insert.
Stream B: TMS Silylation Protocol
Target: 3-Hydroxybutyric acid, 4-Phenylbutyric acid, GABA analogs. Mechanism: Nucleophilic attack of silicon on active hydrogens (-OH, -COOH, -NH).
Reagents & Standards
-
Derivatizing Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.
-
Oximation Reagent: Methoxyamine HCl in Pyridine (20 mg/mL).[1]
-
Internal Standard (IS): Myristic acid-d27 or 4-Phenylbutyric acid-d11.
Step-by-Step Methodology
Critical Note: Moisture is the enemy. Any water present will hydrolyze the TMS derivative and destroy the column phase.
-
Drying: Transfer 50 µL of sample to a glass vial. Evaporate to complete dryness using a SpeedVac or Nitrogen stream.
-
Tip: Add 10 µL of methanol to assist in azeotropic water removal.
-
-
Oximation (Optional but Recommended): Add 50 µL Methoxyamine/Pyridine. Incubate at 30°C for 90 mins .
-
Why: Prevents keto-enol tautomerism in ketone bodies (like acetoacetate/3-OH-butyrate conversion).
-
-
Silylation: Add 50 µL MSTFA + 1% TMCS.
-
Incubation: Cap tightly and incubate at 37°C for 30 mins (or 60°C for 15 mins for sterically hindered drugs).
-
Equilibration: Allow to cool to room temperature for 10 mins.
-
Transfer: Transfer to GC vial with insert. Inject within 24 hours.
GC-MS Acquisition Parameters
To ensure reproducibility, use these validated instrument settings.
| Parameter | Stream A (PCF / Volatiles) | Stream B (TMS / Drugs) |
| Column | HP-5MS UI (30m x 0.25mm x 0.25µm) | DB-5MS or equivalent |
| Inlet Temp | 250°C | 280°C |
| Injection Mode | Split (10:1) to prevent saturation | Splitless (for trace metabolites) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Helium @ 1.0 mL/min |
| Oven Program | 40°C (hold 2 min) → 10°C/min → 150°C → 40°C/min → 280°C | 70°C (hold 1 min) → 10°C/min → 300°C (hold 5 min) |
| Transfer Line | 280°C | 290°C |
| Ion Source | 230°C (EI Mode, 70eV) | 230°C (EI Mode, 70eV) |
| Solvent Delay | 3.50 min (Crucial: Propyl esters elute ~4-6 min) | 5.50 min |
Data Analysis: Quantification Ions
Use Selected Ion Monitoring (SIM) for maximum sensitivity.
Table 1: Target Ions (m/z)
| Analyte | Derivative Type | Quant Ion (m/z) | Qualifier Ions (m/z) | Approx RT (min)* |
| Butyric Acid | Propyl Ester | 71 | 43, 89 | 5.8 |
| Isobutyric Acid | Propyl Ester | 71 | 43, 89 | 5.2 |
| Valeric Acid | Propyl Ester | 85 | 57, 103 | 7.1 |
| 3-OH-Butyric Acid | TMS (2-TMS) | 191 | 117, 147, 233 | 9.4 |
| 4-Phenylbutyric Acid | TMS (2-TMS) | 179 | 91, 192 | 14.2 |
| GABA | TMS (3-TMS) | 174 | 304, 147 | 12.8 |
*Retention times depend on column length/flow and must be validated with standards.
Troubleshooting & Quality Control
Common Failure Modes
-
Missing Peaks (Stream A):
-
Cause: Solvent delay was set too long (>4.5 min), cutting off the Butyric-Propyl ester.
-
Fix: Reduce solvent delay to 3.0 min.
-
-
Noisy Baseline/Ghost Peaks (Stream B):
-
Cause: Incomplete drying of water before adding MSTFA.
-
Fix: Ensure sample is bone-dry. Use a toluene azeotrope step if necessary.
-
-
Peak Tailing (4-Phenylbutyric Acid):
-
Cause: Active sites in the liner.
-
Fix: Replace inlet liner with a deactivated, wool-packed liner (e.g., Ultra Inert).
-
Workflow Visualization
Figure 2: Comparative workflow for aqueous phase alkylation (Stream A) vs. anhydrous silylation (Stream B).
References
-
Zheng, X., et al. (2013). "A targeted metabolomics protocol for short-chain fatty acids and branched-chain amino acids." Nature Protocols, 8(12).
-
Agilent Technologies. (2020). "GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation." Application Note 5994-1674EN.
-
NIST Chemistry WebBook. "3-Hydroxybutyric acid, 2TMS derivative Mass Spectrum." Standard Reference Data.
-
Smart, K.F., et al. (2010). "Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization." Nature Protocols, 5(10).
Sources
Cell-based assay development for screening butanoic acid derivatives
Application Note: High-Throughput Screening of Butanoic Acid Derivatives
Introduction & Scope
Butanoic acid (butyrate) and its derivatives, such as Sodium Butyrate (NaB) and 4-Phenylbutyric acid (4-PBA), represent a critical class of compounds in drug development. They function primarily as Histone Deacetylase Inhibitors (HDACi) and chemical chaperones. Their therapeutic potential spans oncology (via epigenetic modulation) and neurodegenerative diseases (via protein folding correction).
However, screening these derivatives presents unique challenges:
-
Potency Range: First-generation derivatives (e.g., NaB) often require millimolar concentrations, whereas novel synthetic analogs may act in the nanomolar range.
-
Physicochemical Properties: Volatility, pH instability, and solubility issues can introduce high variability in screening data.
-
Mechanism of Action: These compounds are often cytostatic (inducing G1 cell cycle arrest) rather than purely cytotoxic, necessitating multi-parametric readouts to avoid false-negative viability data.
This guide details a validated workflow for screening butanoic acid derivatives, prioritizing a dual-readout approach : functional target engagement (HDAC activity) and phenotypic profiling (viability vs. cytotoxicity).
Compound Management & Preparation
Scientific Integrity Note: Poor handling of butanoic acid derivatives is the leading cause of assay variability. The parent acid is volatile and pungent; salt forms are preferred but hygroscopic.
Protocol A: Stock Solution Preparation
| Parameter | Recommendation | Rationale |
| Preferred Form | Sodium salt (e.g., Sodium 4-Phenylbutyrate) | Reduces volatility and improves aqueous solubility compared to the free acid.[1] |
| Solvent | DMSO (for library storage) or PBS (fresh use) | 4-PBA is soluble in PBS (~5 mg/mL) but unstable long-term. Store DMSO stocks at -20°C. |
| pH Buffering | HEPES-buffered media (25 mM) | Butyrate derivatives can alter culture medium pH at high concentrations (mM range), skewing enzymatic data. |
| Storage | Desiccated, -20°C | Highly hygroscopic; moisture absorption alters effective molecular weight. |
Critical Step: If using the free acid form of butanoic acid, adjust the pH of the stock solution to 7.4 using NaOH before adding to cell culture media to prevent immediate acid-induced cytotoxicity.
Screening Workflow Overview
The following diagram illustrates the logical cascade for screening these derivatives, designed to filter false positives caused by general toxicity or solubility artifacts.
Figure 1: Screening cascade for butanoic acid derivatives. The workflow prioritizes functional activity followed by rigorous toxicity deconvolution.
Primary Assay: Functional HDAC Inhibition
Objective: Quantify the inhibition of Class I/II HDACs using a cell-based, gain-of-signal luminescent assay. Method: HDAC-Glo™ I/II Assay (Promega).[2] This homogeneous assay is superior to fluorometric methods for butyrate derivatives because it is less susceptible to autofluorescence interference common with high-concentration small molecules.
Mechanism of Action
The assay uses an acetylated, luminogenic peptide substrate.[2][3] Intracellular HDACs deacetylate the substrate, making it sensitive to a developer protease.[3] Cleavage releases aminoluciferin, generating light.[3] Inhibitors (Butyrates) prevent deacetylation → No Cleavage → Low Light.
Figure 2: Kinetic mechanism of the HDAC-Glo assay. Butanoic acid derivatives block the conversion of the substrate, resulting in a decrease in luminescence relative to control.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed cells (e.g., HeLa or HCT116) at 4,000 cells/well in 384-well white-walled plates.
-
Volume: 20 µL/well.
-
Incubate 18-24 hours at 37°C/5% CO₂ to allow attachment.
-
-
Compound Treatment:
-
Prepare 5x compound stocks in culture medium.
-
Add 5 µL of compound to cells (Final Volume: 25 µL).
-
Controls:
-
Positive Control: Trichostatin A (TSA) at 1 µM (100% Inhibition).
-
Negative Control: 0.1% DMSO (0% Inhibition).
-
-
Incubate for 2 hours . Note: HDAC inhibition is rapid; long incubations (24h+) may reflect protein degradation rather than direct enzymatic inhibition.
-
-
Assay Reaction:
-
Equilibrate HDAC-Glo™ Reagent to room temperature.
-
Add 25 µL of Reagent (1:1 ratio with culture volume).
-
Mix on an orbital shaker (300 rpm) for 30 seconds.
-
Incubate at room temperature for 20 minutes .
-
-
Detection:
-
Measure luminescence (integration time: 0.5–1.0 sec).
-
Secondary Assay: Viability vs. Cytotoxicity
Rationale: Butyrate derivatives are known to cause G1 cell cycle arrest . Standard ATP assays (CellTiter-Glo) might show reduced signals simply because cells stopped dividing, not because they died. To distinguish cytostatic from cytotoxic effects, we use a multiplexed approach.
Method: CellTox™ Green (Cytotoxicity) + CellTiter-Glo® 2.0 (Viability).
Protocol
-
Plate Setup: Prepare a replicate plate identical to the Primary Assay plate.
-
Dosing: Treat cells with compounds for 24–48 hours (longer than the functional assay to allow phenotypic effects to manifest).
-
Multiplex Step 1 (Cytotoxicity):
-
Add CellTox™ Green Dye (1:1000 dilution) directly to the wells.
-
Incubate 15 mins.
-
Read Fluorescence: (Ex 485 nm / Em 520 nm).
-
Interpretation: High signal = Membrane compromise (Death).
-
-
Multiplex Step 2 (Viability):
-
Add CellTiter-Glo® 2.0 reagent (1:1 volume).
-
Incubate 10 mins (Lysis occurs).
-
Read Luminescence.
-
Interpretation: Signal proportional to ATP (Metabolically active cells).[4]
-
Data Interpretation Table:
| Compound Effect | CellTox Green (Dead) | CellTiter-Glo (ATP) | Conclusion |
|---|---|---|---|
| Cytotoxic | High | Low | True toxicity (Kill). |
| Cytostatic | Low (Baseline) | Moderate (Lower than control) | Growth arrest (G1 check). |
| Inactive | Low | High (Equal to control) | No effect. |
Data Analysis & Validation
Z-Factor Calculation
To validate the assay for high-throughput screening (HTS), calculate the Z-factor using the DMSO (negative) and TSA (positive) controls.
Normalization
Normalize functional data to "Percent Activity":
References
-
National Center for Advancing Translational Sciences (NCATS). (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay.[3][6][7][8] PubMed Central. [Link]
-
Assay Guidance Manual. (2012). Cell-Based Assays for High-Throughput Screening.[6][7] NCBI Bookshelf. [Link]
-
Reaction Biology. (2023). Histone Deacetylase (HDAC) Assay Formats and Services.[6][7][9] Reaction Biology.[9] [Link]
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. HDAC-Glo™ I/II Assay Protocol [worldwide.promega.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC-Glo™ I/II Assays [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
Application Note: 2-(Oxan-4-ylmethyl)butanoic Acid in Medicinal Chemistry
This Application Note and Protocol Guide details the use of 2-(Oxan-4-ylmethyl)butanoic acid (also known as 2-((tetrahydro-2H-pyran-4-yl)methyl)butanoic acid ) in medicinal chemistry.[1] This molecule serves as a critical bioisosteric building block , offering a strategic advantage in optimizing drug solubility, metabolic stability, and target selectivity.[1]
Introduction & Strategic Value
This compound is a high-value chiral intermediate used to introduce the (tetrahydropyran-4-yl)methyl moiety into drug candidates.[1] In modern drug design, this scaffold acts as a bioisostere for lipophilic alkyl chains (such as isobutyl or isopentyl groups found in Leucine or Isoleucine).[1]
Key Physicochemical Advantages:
-
LogP Modulation: The tetrahydropyran (THP) ring reduces lipophilicity (LogP) by approximately 1.0–1.5 units compared to a cyclohexyl or phenyl ring, improving aqueous solubility without sacrificing steric bulk.[1]
-
Metabolic Stability: The ether oxygen in the THP ring is generally less prone to oxidative metabolism (CYP450) compared to benzylic or allylic carbons, prolonging half-life (
).[1] -
Hydrogen Bonding: The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with specific residues in the binding pocket (e.g., backbone amides in proteases or kinases).[1]
Target Therapeutic Areas:
-
Peptide Mimetics: As a non-natural amino acid precursor (via Curtius rearrangement) for Gamma-Secretase Inhibitors and BACE1 Inhibitors .[1]
-
GPCR Ligands: Analogues of Ibodutant (MEN 15596) (NK2 antagonist) and Cannabinoid receptor agonists , where the THP-methyl group replaces a labile alkyl chain.[1]
-
Neurological Agents: Bioisosteres of Gabapentinoids, targeting
subunits of voltage-gated calcium channels.[1]
Synthesis & Structural Logic
The synthesis of this compound typically involves the alkylation of a butyric acid derivative.[1] To ensure high enantiomeric purity (critical for biological activity), asymmetric alkylation using an Evans Auxiliary is the preferred route.[1]
Mechanistic Pathway (Graphviz Diagram)
Caption: Asymmetric synthesis pathway using Evans Oxazolidinone to generate high-enantiomeric-excess (ee) this compound.
Experimental Protocols
Protocol A: Amide Coupling (General Derivatization)
Objective: To couple this compound with an amine (R-NH2) to form a pharmacologically active amide.[1]
Materials:
-
Acid: this compound (1.0 equiv)[1]
-
Amine: Target amine scaffold (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) or EDC/HOBt
-
Base: DIPEA (3.0 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DMF under nitrogen atmosphere.
-
Activation: Add 3.0 mmol (0.52 mL) of DIPEA, followed by 1.2 mmol of HATU. Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add 1.1 mmol of the amine component.
-
Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor reaction progress via LC-MS (Target Mass = Acid MW + Amine MW - 18).[1]
-
Workup: Dilute with EtOAc (50 mL), wash with 1M HCl (2x), sat. NaHCO3 (2x), and brine (1x).[1]
-
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Curtius Rearrangement (Conversion to Amine)
Objective: To convert the carboxylic acid into a primary amine or carbamate, preserving the chiral center.[1] This is useful for synthesizing beta-amino acid analogues .[1]
Materials:
-
Acid: this compound[1]
-
Reagent: Diphenylphosphoryl azide (DPPA)[1]
-
Base: Triethylamine (TEA)[1]
-
Solvent: Toluene (anhydrous)[1]
-
Alcohol: Benzyl alcohol (for Cbz-protection) or t-Butanol (for Boc-protection)[1]
Step-by-Step Procedure:
-
Activation: Dissolve 1.0 mmol of acid in 10 mL anhydrous Toluene. Add 1.1 mmol TEA and 1.1 mmol DPPA.
-
Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of nitrogen gas indicates the formation of the isocyanate intermediate.[1]
-
Trapping:
-
Workup: Cool to RT, dilute with EtOAc, wash with 5% citric acid and brine.
-
Yield: Isolate the N-protected amine (e.g., N-Boc-2-(oxan-4-ylmethyl)butan-1-amine).
Comparative Data: Bioisosteric Impact
The following table illustrates the theoretical impact of substituting a standard Leucine side chain with the this compound scaffold in a hypothetical protease inhibitor.
| Property | Leucine Analogue (Control) | THP-Methyl Analogue (Target) | Impact |
| Side Chain | Isobutyl (-CH2-CH(CH3)2) | (Tetrahydropyran-4-yl)methyl | Polarity Shift |
| cLogP | 3.5 (Hypothetical Drug) | 2.4 (Hypothetical Drug) | Improved Solubility |
| tPSA (Ų) | 60 | 78 (+18 for Ether O) | H-Bond Potential |
| Metabolic Liability | High (Benzylic/Tertiary oxid.) | Low (Ether ring stable) | Extended Half-life |
| Steric Bulk (MR) | ~30 | ~38 | Maintains Filling |
Quality Control & Stability
-
Storage: Store the neat acid at -20°C under inert atmosphere (Argon/Nitrogen). It is hygroscopic.[1]
-
Stability: Stable in organic solvents (DMSO, DMF, MeOH) for >24 hours at RT. Avoid strong aqueous bases for prolonged periods to prevent racemization at the alpha-carbon.[1]
-
Characterization (Expected 1H NMR in CDCl3):
References
-
Ibodutant (MEN 15596)
-
Tetrahydropyran in Drug Design
-
Synthetic Cannabinoids with THP Moieties
-
G-Quadruplex Ligands (NDI Derivatives)
Sources
Techniques for scaling up the synthesis of 2-(Oxan-4-ylmethyl)butanoic acid
Introduction
2-(Oxan-4-ylmethyl)butanoic acid is a versatile saturated heterocyclic compound with potential applications in pharmaceutical and materials science as a building block for more complex molecules. Its structure, featuring a tetrahydropyran (oxane) ring linked to a butanoic acid moiety, presents a unique combination of hydrophilicity and lipophilicity. The efficient and scalable synthesis of this compound is crucial for enabling its broader investigation and potential commercialization. This application note provides a detailed protocol for the synthesis of this compound via a robust malonic ester synthesis route. Furthermore, it offers in-depth guidance on the key considerations and techniques for scaling up this process from the laboratory bench to pilot or production scale.
Synthetic Strategy: The Malonic Ester Route
The malonic ester synthesis is a classic and highly reliable method for the preparation of substituted carboxylic acids. This strategy was chosen for its high efficiency, the relative affordability and stability of the starting materials, and its amenability to large-scale production. The overall synthetic pathway is depicted in Figure 1.
The synthesis proceeds in three key stages:
-
Enolate Formation: Diethyl malonate is deprotonated using a strong base, typically sodium ethoxide, to form a stabilized enolate.
-
Alkylation: The nucleophilic enolate is then reacted with a suitable electrophile, in this case, 4-(chloromethyl)oxane, via an SN2 reaction to form a new carbon-carbon bond.
-
Hydrolysis and Decarboxylation: The resulting diethyl 2-((oxan-4-yl)methyl)malonate is subsequently hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield the final product, this compound.
Figure 1: Overall synthetic workflow for this compound.
Laboratory-Scale Synthesis Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
4-(Chloromethyl)oxane (or 4-(bromomethyl)tetrahydropyran)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Toluene
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
Step 1: Preparation of Sodium Ethoxide Solution
-
Under an inert atmosphere, carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol (a sufficient volume to dissolve the sodium and diethyl malonate) in a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain a gentle reflux.
-
Once all the sodium has reacted, cool the resulting sodium ethoxide solution to room temperature.
Step 2: Alkylation
-
Slowly add diethyl malonate (1.0 eq) to the sodium ethoxide solution with stirring.
-
After the addition is complete, add 4-(chloromethyl)oxane (1.0 eq) dropwise from the dropping funnel. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
Step 3: Hydrolysis and Decarboxylation
-
Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid (excess).
-
Heat the mixture to reflux and maintain for 12-18 hours to ensure complete hydrolysis and decarboxylation.
-
Monitor the reaction by TLC until the intermediate malonic ester has been fully converted.
Step 4: Work-up and Purification
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Techniques for Scaling Up the Synthesis
Transitioning the laboratory-scale synthesis to a pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.
1. Reactor and Equipment Selection:
-
Reactor Type: A glass-lined or stainless steel jacketed reactor is recommended for its chemical resistance and excellent heat transfer capabilities. The reactor should be equipped with a robust overhead stirrer, a reflux condenser, and multiple inlet ports for controlled reagent addition.
-
Condenser: A high-efficiency condenser is crucial, especially during the exothermic sodium ethoxide formation and the reflux steps.
-
Inert Atmosphere: Maintaining a strict inert atmosphere is critical to prevent the reaction of sodium metal with atmospheric moisture and oxygen. Nitrogen is a cost-effective choice for blanketing the reactor.
2. Reagent Handling and Addition:
-
Sodium Ethoxide: While sodium metal is used in the lab, for larger scales, commercially available sodium ethoxide solution is a safer and more convenient option. If preparing in-situ, the addition of sodium should be carefully controlled to manage the exothermic reaction and hydrogen evolution.
-
Reagent Addition: The use of metering pumps for the addition of diethyl malonate and 4-(chloromethyl)oxane is highly recommended to ensure a controlled and consistent rate, which is critical for managing the reaction exotherm.
3. Temperature Control:
-
Exotherm Management: The formation of sodium ethoxide and the alkylation step are exothermic. A jacketed reactor with a reliable heating/cooling system is essential to maintain the desired reaction temperature and prevent runaway reactions.
-
Heating for Reflux: For the hydrolysis and decarboxylation step, a controlled heating ramp and stable reflux temperature are necessary for consistent reaction times and to minimize byproduct formation.
4. Work-up and Purification at Scale:
-
Extraction: Large-scale extractions are typically performed in the reactor itself or in dedicated extraction vessels. Phase separation can be monitored via sight glasses.
-
Solvent Removal: A rotary evaporator is suitable for pilot scale, while larger production would utilize a wiped-film evaporator for efficient solvent removal.
-
Purification: Vacuum distillation is a viable and scalable purification method for this product. A fractional distillation column may be necessary to achieve high purity.
Table 1: Comparison of Lab-Scale vs. Scaled-Up Parameters
| Parameter | Laboratory Scale (10-100 g) | Pilot/Production Scale (10-100 kg) | Rationale for Change |
| Base Preparation | Sodium metal in ethanol | Commercial sodium ethoxide solution or in-situ with controlled Na addition | Safety and handling at scale. |
| Reagent Addition | Dropping funnel | Metering pumps | Precise control of addition rate and exotherm. |
| Temperature Control | Heating mantle, ice bath | Jacketed reactor with thermal fluid | Superior heat transfer and safety. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing of larger volumes and viscous solutions. |
| Work-up | Separatory funnel | In-reactor extraction or dedicated extraction vessel | Efficiency and containment. |
| Purification | Flash chromatography, simple distillation | Fractional vacuum distillation, recrystallization | Scalability and efficiency for larger quantities. |
Process Safety Considerations
-
Hydrogen Evolution: The reaction of sodium metal with ethanol produces flammable hydrogen gas. The reactor must be properly vented to a safe location, and the area should be well-ventilated and free of ignition sources.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a lab coat, is mandatory.
-
Exothermic Reactions: The potential for runaway reactions must be mitigated through controlled reagent addition, efficient cooling, and continuous monitoring of the reaction temperature. An emergency quenching plan should be in place.
-
Solvent Handling: The use of flammable solvents like ethanol and diethyl ether requires proper grounding and bonding of equipment to prevent static discharge.
Conclusion
The malonic ester synthesis provides a robust and scalable route to this compound. By carefully considering the engineering, safety, and procedural modifications outlined in this application note, researchers and production chemists can successfully transition this synthesis from the laboratory to a larger scale, enabling the production of significant quantities of this valuable chemical intermediate.
Figure 2: Detailed step-by-step workflow for the synthesis of this compound.
References
-
PubChem. 2-(oxan-4-yl)butanoic acid. [Link]
-
Patsnap. Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
Chemistry Steps. Malonic Ester Synthesis. [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]
-
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]
Precision Determination of Dissociation Constants (pKa) for Novel Carboxylic Acids: A Multi-Methodological Approach
Application Note: AN-2026-PKa
Introduction & Scientific Context
The acid dissociation constant (
-
Solubility: Ionized forms are generally more water-soluble.
-
Permeability: Neutral forms passively diffuse through lipid bilayers more effectively.
-
Potency: Binding affinity often depends on specific electrostatic interactions.
While the Henderson-Hasselbalch equation provides the theoretical framework, the experimental determination of novel compounds is fraught with challenges: low aqueous solubility, limited sample quantity, and susceptibility to atmospheric carbon dioxide.
This protocol moves beyond standard textbook titrations, offering a field-proven, decision-based workflow for determining the
Pre-Experimental Assessment & Method Selection[5]
Before initiating any wet chemistry, the physicochemical profile of the NCE must be assessed to select the correct method. Blindly applying aqueous potentiometry to a lipophilic compound will yield erroneous data due to precipitation or electrode fouling.
Method Selection Logic
The following decision matrix dictates the experimental approach based on sample solubility and UV-chromophore availability.
Figure 1: Decision matrix for selecting the appropriate pKa determination methodology based on compound properties.
Protocol A: Aqueous Potentiometric Titration (The Gold Standard)
Applicability: Soluble, non-UV active compounds available in quantities
Critical Reagents & Equipment[6]
-
Titrator: Automated potentiometric titrator (e.g., Sirius T3 or equivalent) or high-precision pH meter (
pH resolution). -
Electrode: Double-junction Ag/AgCl glass electrode.
-
Titrant: Carbonate-free
(See Critical Control Point).[5] -
Background Electrolyte:
(matches physiological ionic strength).[6] -
Inert Gas: Argon or Nitrogen (High purity).
Step-by-Step Workflow
-
System Preparation:
-
Thermostat the reaction vessel to
. -
Purge the vessel with water-saturated Argon for 5 minutes to remove dissolved
.
-
-
Electrode Calibration (The "Four-Plus" Method):
-
Do not rely solely on standard buffers (pH 4/7/10).
-
Perform a "blank" titration of
with standard HCl to determine the electrode's slope and standard potential ( ) in the specific ionic medium.
-
-
Sample Preparation:
-
Weigh
mg of the novel acid. -
Dissolve in
of degassed . -
Note: If the acid is in salt form, add a known excess of HCl to protonate it fully before starting.
-
-
Titration:
-
Titrate with
using dynamic dosing (smaller increments near the equivalence point). -
Stop Condition: Titrate from pH 2.5 up to pH 11.0.
-
-
Data Processing (Bjerrum Plot):
-
Calculate the average number of protons bound per molecule (
) at each step. -
Plot
vs. pH.[7] The is the pH where .
-
Critical Control Point: Carbonate-Free NaOH Atmospheric
reacts with NaOH to form, acting as a buffer at pH ~6.4 and ~10.3, which distorts the calculated .
Preparation: Use 50% w/w NaOH solution (where carbonate is insoluble) to prepare the 0.1 M stock.
Validation: Periodically titrate against a primary standard like Potassium Hydrogen Phthalate (KHP).
Protocol B: Cosolvent Potentiometry (Yasuda-Shedlovsky Method)
Applicability: Compounds with aqueous solubility
The Yasuda-Shedlovsky Equation
Standard linear extrapolation (pKa vs. % solvent) often fails due to solvation effects. The Yasuda-Shedlovsky method is authoritative for drug-like molecules:
[9]Where:
- : Apparent pKa in the solvent mixture.[4]
- : Molar concentration of water in the mixture.[6]
- : Dielectric constant of the mixture.
- : Slope (related to solvation energy).
-
: Intercept (used to calculate aqueous
).[10]
Experimental Workflow
Figure 2: Workflow for Yasuda-Shedlovsky extrapolation to determine aqueous pKa for insoluble compounds.
Execution Steps
-
Solvent Selection: Methanol (MeOH) is standard. Dioxane is used for extremely lipophilic compounds but requires careful handling (toxicity).
-
Mixture Preparation: Prepare exact weight ratios (e.g., 30%, 40%, 50% w/w MeOH/Water).
-
Titration: Follow Protocol A, but use the solvent mixture as the background. Ensure the electrode is allowed to equilibrate longer in organic mixtures.
-
Calculation: Use the table below for dielectric constants (
) of MeOH/Water mixtures at .
| MeOH % (w/w) | Dielectric Constant ( | |
| 0 (Pure Water) | 78.3 | 1.74 |
| 30 | 63.8 | 1.56 |
| 40 | 58.6 | 1.48 |
| 50 | 53.1 | 1.39 |
Protocol C: UV-Metric Titration (Spectrophotometric)
Applicability: Sparingly soluble compounds (
Methodology
-
Stock Solution: Dissolve compound in DMSO (ensure final DMSO concentration in assay is
). -
Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2 to 12.
-
Measurement:
-
Dispense sample into a 96-well quartz plate or cuvette.
-
Record UV-Vis spectra (200–400 nm) at each pH step.
-
-
Analysis:
Data Validation & Reporting
To ensure Trustworthiness , every reported
Acceptance Criteria
-
Potentiometry: Standard deviation of
pH units across 3 replicates. -
Bjerrum Plot: No hysteresis between forward (acid to base) and backward (base to acid) titrations.
-
Cosolvent:
for the Yasuda-Shedlovsky linear regression.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Drifting pH readings | Clogged electrode junction or protein/drug adsorption. | Clean electrode with pepsin/HCl; switch to sleeve-junction electrode. |
| Hysteresis in curve | Sample precipitation or slow kinetics. | Switch to Cosolvent Protocol; increase equilibration time between doses. |
| Low slope in Y-S plot | Solvation shell anomalies. | Validate with a second solvent system (e.g., Acetonitrile/Water).[4] |
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
IUPAC. (2006).[7][11] Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry, 78(3), 663-675.[7][11] [11]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
-
Avdeef, A., et al. (1999).[12] pH-Metric logP 11. pKa determination of water-insoluble drugs in organic solvent–water mixtures. Journal of Pharmaceutical Sciences, 88(12).
-
Reijenga, J., et al. (2013). The determination of pKa values by capillary electrophoresis. Journal of Chromatography A, 1305, 243-250.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. questjournals.org [questjournals.org]
- 3. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 4. eurjchem.com [eurjchem.com]
- 5. staff.buffalostate.edu [staff.buffalostate.edu]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. ijirss.com [ijirss.com]
- 12. semanticscholar.org [semanticscholar.org]
Application Note: Advanced Lipophilicity Assessment of Butanoic Acid Analogs
Abstract & Strategic Introduction
Butanoic acid (butyric acid) and its structural analogs (e.g., 4-phenylbutyric acid, valproic acid, GABA derivatives) represent a unique challenge in medicinal chemistry. As Short-Chain Fatty Acids (SCFAs) or derivatives thereof, they often lack distinct UV chromophores and possess ionizable carboxyl groups (
Standard lipophilicity assays often fail for these molecules because:
-
Ionization: At physiological pH (7.4), these analogs are
ionized, making the distribution coefficient ( ) biologically more relevant than the partition coefficient of the neutral species ( ). -
Detection Limits: The aliphatic chain provides poor UV absorbance, rendering standard HPLC-UV methods insensitive without derivatization.
This guide details three validated protocols to accurately determine the lipophilicity of butanoic acid analogs, moving from high-throughput estimation to gold-standard validation.
Strategic Decision Matrix
Use the following logic to select the appropriate method for your analog:
Figure 1: Decision matrix for selecting the optimal lipophilicity assessment method based on molecular properties.
Core Concepts & Definitions
Before executing protocols, researchers must distinguish between
| Parameter | Definition | Relevance to Butanoic Acid Analogs |
| Partition coefficient of the neutral (unionized) species between octanol and water.[1] | Intrinsic lipophilicity. Hard to measure directly at pH 7.4 due to ionization. | |
| Distribution coefficient of all species (ionized + neutral) at a specific pH. | Critical for predicting Blood-Brain Barrier (BBB) penetration and oral absorption. | |
| Negative log of the acid dissociation constant.[2][3] | Determines the ratio of ionized/neutral forms.[2] For butanoic acid, |
Mathematical Relationship:
For acids (like butanoic analogs),
Protocol A: Potentiometric Determination (The "pH-Metric" Method)
Best For: Ionizable compounds with moderate lipophilicity (
Materials
-
Titrator: Automated potentiometric titrator (e.g., Sirius T3 or equivalent).
-
Solvents: Carbonate-free water, HPLC-grade 1-Octanol (saturated with water).
-
Titrant: 0.5 M KOH and 0.5 M HCl (standardized).
-
Inert Gas: Argon or Nitrogen purge.
Step-by-Step Workflow
-
Aqueous
Determination:-
Dissolve ~5 mg of the analog in 10 mL degassed water.
-
Perform a standard acid-base titration from pH 2 to pH 12.
-
Calculate aqueous
using the Bjerrum difference plot or instrument software.
-
-
Dual-Phase Titration:
-
Prepare three assay vials with varying ratios of Octanol:Water (e.g., 0.5 mL:10 mL, 1.0 mL:10 mL, 5.0 mL:10 mL).
-
Add ~5 mg of analog to each vial.
-
Titrate under vigorous stirring (to ensure emulsion equilibrium).
-
Record the Apparent
( ) for each ratio.
-
-
Calculation:
-
The shift in
is directly related to lipophilicity. Use the following derivation to solve for (Partition Coefficient): (Note: This simplifies for monoprotic acids; instrument software typically handles multiprotic fitting).
-
Protocol B: RP-HPLC with Phenacyl Bromide Derivatization
Best For: Aliphatic analogs lacking UV absorbance (e.g., Valproic acid, 2-ethylbutanoic acid).
Principle: Since butanoic acid analogs have weak UV absorbance (210 nm), they are derivatized with p-Bromophenacyl Bromide to form UV-active esters (absorbance at 254 nm). Lipophilicity is then estimated by correlating retention time (
Reagents
-
Derivatizing Agent: p-Bromophenacyl bromide (10 mg/mL in Acetonitrile).
-
Catalyst: Triethylamine (TEA) or 18-Crown-6 with
. -
Mobile Phase: Methanol/Water (isocratic, typically 75:25).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5
m).
Experimental Workflow
Figure 2: Derivatization and analysis workflow for non-UV active butanoic acid analogs.
Detailed Steps
-
Derivatization:
-
HPLC Conditions:
-
Calibration:
-
Run a set of 5-6 reference standards with known
values (e.g., Benzoic acid, Toluene, Ethylbenzene) derivatized using the same protocol. -
Calculate Capacity Factor (
): [8] -
Plot
vs. to generate a calibration curve. -
Interpolate the
of your butanoic analog.
-
Protocol C: Miniaturized Shake-Flask (Validation)
Best For: Final validation of lead compounds. Reference: OECD Guideline 107 [1].
Modifications for Butanoic Analogs
Standard shake-flask methods often fail due to phase separation issues with SCFAs. We employ a centrifugation-assisted miniaturized method .
-
Pre-saturation: Saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.
-
Equilibration:
-
In a 2 mL centrifuge tube, add 1 mL of pre-saturated Octanol and 1 mL of pre-saturated Buffer.
-
Spike with the analog (final conc. ~1 mM).
-
-
Agitation: Rotate (do not vortex vigorously to avoid stable emulsions) for 1 hour.
-
Separation: Centrifuge at 10,000
for 5 minutes. -
Quantification:
-
Carefully sample both phases.
-
Critical: Since UV is poor, use LC-MS/MS (MRM mode) for quantification of the underivatized acid in both phases.
-
Calculate:
.
-
References
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Link
-
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Link
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. (Seminal work on potentiometric log P).
-
Thermo Fisher Scientific. p-Bromophenacyl-8 Reagent Protocol. (Standard protocol for fatty acid derivatization). Link
-
PubChem. Butanoic Acid Compound Summary. National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 3. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]
- 4. ias.ac.in [ias.ac.in]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Overcoming challenges in the purification of 2-(Oxan-4-ylmethyl)butanoic acid
Topic: Overcoming Challenges in the Purification of 2-(Oxan-4-ylmethyl)butanoic Acid
Status: Operational | Tier: Level 3 (Senior Application Scientist)[1]
Introduction: The "Oiling Out" Paradox
Welcome to the technical support hub for This compound (also known as 2-(tetrahydro-2H-pyran-4-ylmethyl)butanoic acid).[1]
If you have arrived here, you are likely facing a specific set of frustrations common to this intermediate:
-
Phase Issues: The product persists as a viscous oil or low-melting solid that refuses to crystallize from standard solvents.[1]
-
Impurity Persistence: Decarboxylated byproducts or unreacted malonates track with the product during extraction.[1]
-
Chiral Complexity: If you are developing a Pregabalin-like analog, you are likely struggling with enantiomeric enrichment.[1]
This guide moves beyond standard textbook protocols to industrial process chemistry techniques designed for lipophilic, branched carboxylic acids.
Module 1: The "Amine Salt" Strategy (Primary Purification)
Issue: "My product is a sticky oil. I cannot get a clean melting point or remove non-acidic impurities."
Root Cause: Branched aliphatic acids often possess high rotational freedom, preventing efficient crystal lattice packing. Direct crystallization is thermodynamically unfavorable compared to the amorphous (oil) state.
The Solution: Convert the liquid acid into a crystalline ammonium salt using a bulky amine. This increases the melting point and creates a lattice that excludes impurities.
Protocol: Dicyclohexylamine (DCHA) Salt Formation
Prerequisites:
-
Crude this compound (assumed ~80-90% purity).[1]
-
Dicyclohexylamine (DCHA) [1.05 equivalents].
-
Solvent System: Acetone or Ethyl Acetate/Heptane.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 g of crude acid in 50 mL of Acetone (5 vol).
-
Amine Addition: Add 1.05 eq of DCHA dropwise at room temperature. Note: The reaction is exothermic; maintain temp < 30°C.
-
Nucleation: Stir for 1 hour. If precipitation does not start, scratch the glass or add a seed crystal of the salt.
-
Maturation: Cool the slurry to 0-5°C and stir for 2 hours. This "Ostwald ripening" helps reject impurities from the crystal lattice.[1]
-
Filtration: Filter the white solid. Wash with cold acetone.[1]
-
The "Salt Break" (Recovery):
-
Suspend the solid salt in Ethyl Acetate (10 vol).
-
Add 1M HCl or 10% Citric Acid until the aqueous layer pH < 3.
-
Separate layers.[1] The DCHA stays in the aqueous phase (as hydrochloride); your pure acid is in the organic phase.
-
Dry (MgSO4) and concentrate.
-
Visual Workflow: Salt Formation & Breaking
Caption: Workflow for converting the oily acid into a purifiable solid salt and recovering the free acid.
Module 2: Distillation & Thermal Stability
Issue: "I tried distilling the product, but the purity decreased, or I see a new peak in the GC/NMR."
Root Cause: this compound is susceptible to decarboxylation at high temperatures (
Data: Thermal Risk Profile
| Parameter | Limit / Recommendation | Reason |
| Max Pot Temp | Onset of thermal decarboxylation.[1] | |
| Vacuum Level | Required to boil product below degradation temp. | |
| Path Type | Short Path / Wiped Film | Minimizes residence time (thermal history). |
| Stabilizer | None usually required, but ensure acid-free .[1] | Residual H2SO4/HCl accelerates degradation.[1] |
Troubleshooting Protocol:
-
Neutralize First: Ensure the crude feed is completely free of mineral acids (wash with saturated
before distillation). -
Use Short Path: Do not use a vigreux column; the pressure drop is too high.[1]
-
Fraction Collection:
Module 3: Chiral Resolution (Enantiomeric Purity)
Issue: "I need the (R)- or (S)- enantiomer, but I synthesized the racemate."
Root Cause: The molecule has a chiral center at the alpha-carbon (C-2 of the butanoic chain).[1] Physical separation (distillation/crystallization) of the acid itself cannot separate enantiomers.
The Solution: Diastereomeric Salt Resolution.[1]
Expert Insight: While Chiral HPLC is an option for analysis, preparative separation is best achieved using Chiral Amines .
-
Resolving Agent:
-Methylbenzylamine (PEA) or Quinine.[1] -
Solvent: Isopropyl Alcohol (IPA) or Ethanol.
Mechanism:
FAQ: Rapid Troubleshooting
Q1: The DCHA salt formed a "gum" instead of a powder. What went wrong?
-
A: The solvent is likely too non-polar or wet.
-
Fix: Re-dissolve the gum in hot Ethyl Acetate and slowly add Hexane (anti-solvent) while stirring vigorously. Alternatively, add a small amount of methanol to solubilize the gum, then cool slowly.
-
Q2: Can I use silica gel chromatography instead?
-
A: Yes, but it is difficult. The carboxylic acid tails on silica (streaking).
-
Fix: Dope your eluent (Hexane/EtOAc) with 1% Acetic Acid . This suppresses ionization and sharpens the peak shape.
-
Q3: My NMR shows a doublet at
-
A: This is likely the decarboxylated byproduct (the methyl group of the sec-butyl chain). If this is
, distillation will not fix it easily. Use the Amine Salt method (Module 1), as the non-acidic byproduct will stay in the mother liquor.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard protocols for amine salt purification of fatty acids).
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Source for salt selection strategies in process chemistry).[1]
-
Pfizer Inc. (2000).[1] Process for the preparation of gabapentin and intermediates. U.S. Patent 6,054,482.[1] (Describes analogous purification of gabapentinoid acid intermediates via salt formation).
-
Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier.[1] (Context for pyran/gabapentinoid pharmacophores).
Sources
Troubleshooting guide for the synthesis of tetrahydropyran derivatives
Welcome to the technical support center for the synthesis of tetrahydropyran (THP) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this crucial heterocyclic motif. The tetrahydropyran ring is a privileged scaffold found in numerous natural products and pharmaceuticals, making its efficient and stereocontrolled synthesis a critical endeavor in modern organic chemistry.[1][2] This resource provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure in your experiments.
Section 1: Strategic Planning & General Troubleshooting
Before embarking on a synthesis, a robust strategy is paramount. The substitution pattern of the target THP often dictates the most viable synthetic approach. This section addresses high-level planning and common issues applicable to various synthetic routes.
FAQ: How do I select the optimal synthetic strategy for my target tetrahydropyran?
The choice of strategy is fundamentally a retrosynthetic puzzle. The most common and powerful methods for constructing the THP ring include the Prins cyclization, intramolecular oxa-Michael addition, and intramolecular hydroalkoxylation/etherification.[1][3]
-
For 2,6-disubstituted THPs: The Prins cyclization , which couples a homoallylic alcohol with an aldehyde, is often the most convergent approach.[4] It excels at setting stereocenters, though controlling diastereoselectivity can be a primary challenge.
-
For THPs with electron-withdrawing groups: The intramolecular oxa-Michael addition is ideal.[5] This involves the cyclization of a ζ-hydroxy-α,β-unsaturated ester, ketone, or nitrile. Stereoselectivity can often be controlled by choosing kinetic or thermodynamic conditions.[3][6]
-
For simple or specific substitution patterns: Intramolecular Williamson ether synthesis (an SN2 reaction) or acid-catalyzed hydroalkoxylation of an unsaturated alcohol can be highly effective.[7][8] These methods are reliable but less convergent for complex targets.
Consider the available starting materials, required stereochemistry, and functional group tolerance of your target molecule when making your selection.
FAQ: My reaction is stalled and fails to reach completion. What are the likely causes?
Incomplete conversion is a frequent and frustrating issue. Before re-running the reaction, consider these common culprits:
-
Catalyst Inactivation: Lewis or Brønsted acid catalysts can be deactivated by trace amounts of water or other nucleophilic impurities in your starting materials or solvents. Ensure all reagents and solvents are rigorously dried. For some reactions, using a stoichiometric amount of a dehydrating agent can be beneficial.
-
Reagent Purity: Impurities in starting materials can inhibit the reaction or lead to side products.[9] Re-purify your starting materials by distillation, recrystallization, or chromatography if their purity is questionable.
-
Unfavorable Equilibrium: Some cyclization reactions, particularly the formation of THP ethers from alcohols and dihydropyran, are reversible.[10] If you suspect an equilibrium is at play, you can try to shift it towards the product by removing a byproduct (e.g., water) or by using a large excess of one reagent.[10]
-
Insufficient Activation: The reaction temperature may be too low for the catalyst to achieve efficient turnover. A modest increase in temperature can sometimes overcome the activation barrier, but this must be balanced against the risk of side reactions or decomposition.
Section 2: Troubleshooting Specific Synthetic Methodologies
Each synthetic route to tetrahydropyrans has its own unique set of potential pitfalls. This section provides targeted advice for the most common methods.
Prins Cyclization
The Prins cyclization is a powerful C-C and C-O bond-forming reaction, but its stereochemical outcome can be sensitive to reaction conditions.[11]
Achieving high diastereoselectivity in the Prins cyclization is critical and often requires careful optimization. The formation of a chair-like transition state, where substituents preferentially occupy equatorial positions to minimize steric strain, is the guiding principle for stereocontrol.[12]
-
Catalyst Choice: The nature of the acid catalyst is paramount. Strong Lewis acids like TMSOTf or SnCl₄ often promote rapid cyclization at low temperatures, which can enhance selectivity.[1][13] The choice of catalyst can even change the reaction pathway entirely.[13]
-
Temperature Control: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) generally increases selectivity by favoring the transition state with the lowest activation energy.[11]
-
Solvent Effects: The polarity of the solvent can influence the stability of the key oxocarbenium ion intermediate.[11] Non-polar solvents like dichloromethane (DCM) are common, but sometimes additives like hexafluoroisopropanol (HFIP) are used to stabilize cationic intermediates and improve outcomes.[7][11]
-
Substrate Control: Bulky substituents on either the aldehyde or the homoallylic alcohol can create a stronger bias for a single transition state, thereby improving selectivity.
Troubleshooting Workflow: Low Yield in Tetrahydropyran Synthesis
Caption: Competing pathways in intramolecular ether synthesis.
Section 3: Experimental Protocols
These protocols provide a starting point for common transformations. Always adapt them to your specific substrate and perform small-scale trials first.
Protocol 1: General Procedure for Acid-Catalyzed Protection of an Alcohol with Dihydropyran (THP Ether Formation)
This protocol describes the formation of a THP ether, a common protecting group for alcohols. [14]
-
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.2 M), add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 equiv) to the mixture.
-
Stir the reaction at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), staining with an appropriate agent (e.g., potassium permanganate). The product should be less polar than the starting alcohol.
-
Upon completion (typically 1-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude THP ether can often be used without further purification. If necessary, purify by flash column chromatography on silica gel. [14]
Protocol 2: General Procedure for Acid-Catalyzed Deprotection of a THP Ether
This protocol regenerates the parent alcohol from its THP ether. [14][15]
-
Dissolve the THP ether (1.0 equiv) in methanol (MeOH, ~0.2 M).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv).
-
Stir the reaction at room temperature. The reaction is often complete within 1-3 hours.
-
Monitor the reaction by TLC. The product alcohol should be more polar than the starting THP ether.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude alcohol by flash column chromatography if necessary.
Section 4: Spectroscopic Characterization
Confirming the structure of your product is a critical final step. Here are key spectroscopic features to look for when characterizing tetrahydropyran derivatives. [16]
FAQ: What are the key spectroscopic signatures (NMR, IR, MS) of a tetrahydropyran ring?
-
¹H NMR:
-
Ring Protons: The methylene protons on the THP ring typically appear as complex multiplets in the region of 1.2-1.9 ppm .
-
Protons adjacent to Oxygen (C2-H, C6-H): These protons are deshielded by the oxygen atom and usually resonate further downfield, between 3.3-4.1 ppm . [17]Their coupling patterns can provide crucial information about the relative stereochemistry of substituents.
-
-
¹³C NMR:
-
Ring Carbons: The saturated carbons of the THP ring (C3, C4, C5) typically appear in the 20-35 ppm range.
-
Carbons adjacent to Oxygen (C2, C6): These carbons are significantly deshielded and appear in the 60-80 ppm region.
-
-
IR Spectroscopy:
-
The most prominent feature is a strong C-O-C stretching vibration , which typically appears in the 1050-1150 cm⁻¹ region. [18]The absence of a broad O-H stretch (around 3300 cm⁻¹) can confirm the consumption of a starting alcohol.
-
-
Mass Spectrometry:
A comprehensive analysis combining these techniques is essential for unambiguous structure elucidation. [19]
References
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC.[Link]
-
Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed.[Link]
-
Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry (RSC Publishing).[Link]
-
Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. MDPI.[Link]
-
Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate.[Link]
-
Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University.[Link]
-
Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol. ProQuest.[Link]
-
Protecting Groups in Organic Synthesis. Chemistry LibreTexts.[Link]
-
Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. OSTI.GOV.[Link]
-
Synthesis of tetrahydropyrans. Organic Chemistry Portal.[Link]
-
Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI.[Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Semantic Scholar.[Link]
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal.[Link]
-
How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
4.5 Tetrahydropyranyl (THP) and Related Ethers. Not Voodoo.[Link]
-
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PMC.[Link]
-
A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Birmingham.[Link]
-
Tetrahydropyran – Knowledge and References. Taylor & Francis Online.[Link]
-
Tetrahydropyran. Organic Syntheses.[Link]
-
Recent Advances in the Prins Reaction. ACS Omega.[Link]
-
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive. ACS Publications.[Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry.[Link]
-
The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. Organic Chemistry Frontiers (RSC Publishing).[Link]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. PMC.[Link]
-
Williamson Ether Synthesis. ChemTalk.[Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri–St. Louis.[Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor.[Link]
-
Intramolecular Williamson Ether Synthesis. Master Organic Chemistry.[Link]
-
(PDF) The Intramolecular Oxa-Michael Reaction for Tetrahydropyran Formation : Mechanism and Synthesis. Amanote Research.[Link]
-
Studies on the synthesis of tetrahydropyrans via oxa‐Michael addition leading towards the total synthesis of Montanacin D. Nanyang Technological University.[Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. PMC.[Link]
-
Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.[Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.[Link]
-
Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.[Link]
Sources
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol - ProQuest [proquest.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. benchchem.com [benchchem.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. lehigh.edu [lehigh.edu]
- 17. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for the Alkylation of Butanoic Acid
Welcome to the technical support center for the alkylation of butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to navigate the complexities of both O-alkylation (esterification) and α-alkylation of butanoic acid, ensuring successful and optimized experimental outcomes.
Section 1: O-Alkylation (Esterification) of Butanoic Acid
Esterification is a fundamental transformation in organic synthesis, and the conversion of butanoic acid to its corresponding esters is a common requirement. This section will address the common challenges and optimization strategies for this reaction.
Frequently Asked Questions (FAQs) for Esterification
Q1: What is the most common method for the esterification of butanoic acid?
A1: The most classic and widely used method is the Fischer-Speier esterification. This reaction involves treating butanoic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid, which also acts as a dehydrating agent.[1][2][3] The reaction is an equilibrium process, and the removal of water is crucial to drive it towards the formation of the ester.[4]
Q2: My Fischer esterification is not going to completion. How can I improve the yield?
A2: To improve the yield of your esterification, you can employ Le Chatelier's principle. There are two primary strategies:
-
Use a large excess of one reactant: Typically, the alcohol is used in large excess, sometimes even as the solvent. This shifts the equilibrium towards the product side.[4]
-
Remove water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[4]
Q3: I am observing a dark brown color during my esterification reaction. What is the cause and how can I prevent it?
A3: The formation of a brown color, especially when using a strong acid catalyst like sulfuric acid at elevated temperatures, can be due to side reactions such as dehydration of the alcohol or oxidation of organic materials.[5] To mitigate this, consider the following:
-
Lower the reaction temperature: While this may slow down the reaction, it can minimize side reactions.
-
Use a milder catalyst: Consider using a solid acid catalyst or a different acid like p-toluenesulfonic acid.
-
Ensure your reagents are pure: Contaminants in the starting materials can contribute to discoloration.[5]
Q4: Are there alternative methods to Fischer esterification for preparing butyl butanoate?
A4: Yes, several other methods can be employed:
-
Reaction with diazomethane: This method is highly efficient for producing methyl esters with excellent yields.[6] However, diazomethane is toxic and explosive, requiring special handling precautions.
-
Enzymatic esterification: Using lipases as catalysts offers a greener alternative, often proceeding under milder conditions with high selectivity, thus avoiding unwanted side reactions.[7]
-
Alkylation with alkyl halides: While less common for simple ester synthesis, reacting the carboxylate salt of butanoic acid with an alkyl halide can also yield the corresponding ester.
Troubleshooting Guide for Esterification
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Ester Yield | Incomplete reaction due to equilibrium. | Use a large excess of the alcohol, remove water using a Dean-Stark trap, or add a dehydrating agent.[4] |
| Insufficient catalyst. | Increase the catalyst loading, but be mindful of potential side reactions. | |
| Reaction time is too short. | Monitor the reaction progress by TLC or GC and extend the reaction time if necessary. | |
| Reaction Mixture Turns Dark | Decomposition of starting materials or product. | Lower the reaction temperature, use a milder catalyst, or ensure the purity of your reagents.[5] |
| Difficult Product Isolation | Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to break the emulsion. |
| Product is water-soluble (for short-chain esters). | Use continuous liquid-liquid extraction for more efficient product recovery. | |
| Ester Hydrolysis During Workup | Presence of acid or base during aqueous extraction. | Neutralize the reaction mixture carefully before extraction. Use a saturated sodium bicarbonate solution to remove any remaining acid.[5] |
Experimental Protocol: Fischer Esterification of Butanoic Acid with Ethanol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add butanoic acid (1.0 eq) and ethanol (5.0 eq).
-
Carefully add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl butanoate.
-
Purify the crude product by distillation if necessary.
Section 2: α-Alkylation of Butanoic Acid
The α-alkylation of butanoic acid involves the formation of a carbon-carbon bond at the α-position, which is the carbon atom adjacent to the carboxyl group. This reaction typically proceeds through an enolate intermediate and is a powerful tool for creating more complex carboxylic acid derivatives.
Frequently Asked Questions (FAQs) for α-Alkylation
Q1: Why is direct α-alkylation of butanoic acid challenging?
A1: Direct α-alkylation is difficult because the acidic proton of the carboxyl group interferes with the formation of the enolate at the α-carbon.[8] A strong base will preferentially deprotonate the carboxylic acid to form a carboxylate, which is not conducive to α-alkylation.
Q2: How can I achieve α-alkylation of butanoic acid?
A2: To achieve α-alkylation, a common strategy is to first protect the carboxylic acid group, typically as an ester. The resulting ester can then be treated with a strong, non-nucleophilic base to form an enolate, which is subsequently alkylated with an alkyl halide. Finally, hydrolysis of the ester group will yield the α-alkylated butanoic acid. A more direct approach involves the use of two equivalents of a strong base like Lithium Diisopropylamide (LDA). The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon to form a dianion.[9]
Q3: What is the best base for generating the enolate for α-alkylation?
A3: Lithium Diisopropylamide (LDA) is the base of choice for generating enolates for α-alkylation.[10][11][12] LDA is a strong, sterically hindered, and non-nucleophilic base, which allows for the rapid and quantitative formation of the enolate at low temperatures (typically -78 °C), minimizing side reactions like self-condensation.[11]
Q4: What type of alkylating agents should I use?
A4: The alkylation of enolates proceeds via an S_N2 mechanism.[8][13] Therefore, the best alkylating agents are those that are most reactive in S_N2 reactions, such as primary and methyl halides. Secondary halides can also be used, but may lead to some elimination byproducts. Tertiary halides are generally unsuitable as they will primarily undergo elimination.[8]
Q5: What is the difference between kinetic and thermodynamic enolates, and how does it apply here?
A5: For unsymmetrical ketones, the choice of base and reaction conditions can lead to the formation of either the kinetic or thermodynamic enolate. The kinetic enolate is formed faster and is typically the less substituted enolate, favored by using a bulky base like LDA at low temperatures.[10][12] The thermodynamic enolate is more stable and is the more substituted enolate, favored by using a smaller, stronger base at higher temperatures, allowing for equilibration.[10] While butanoic acid itself is symmetrical at the α-position, this concept is crucial when working with substituted butanoic acid derivatives.
Troubleshooting Guide for α-Alkylation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No Reaction or Low Conversion | Incomplete enolate formation. | Ensure your LDA is freshly prepared or properly stored. Use a sufficient excess of LDA (at least 2 equivalents for the dianion route). |
| Inactive alkylating agent. | Use a fresh bottle of the alkylating agent. Consider using a more reactive halide (e.g., iodide instead of chloride). | |
| Polyalkylation | The mono-alkylated product is deprotonated and reacts again. | Use a slight excess of the enolate relative to the alkylating agent. Add the alkylating agent slowly at low temperature. |
| O-alkylation instead of C-alkylation | Reaction conditions favor O-alkylation. | C-alkylation is generally favored for most carbon electrophiles.[14] However, factors like the solvent and counterion can play a role. Using a less polar solvent can sometimes favor C-alkylation.[15] |
| Elimination Side Products | Use of a sterically hindered or secondary/tertiary alkyl halide. | Use a primary alkyl halide whenever possible.[8] |
| Self-Condensation | Presence of both the enolate and the starting carbonyl compound. | Ensure complete enolate formation by using a strong base like LDA before adding the alkylating agent.[13] |
Experimental Protocol: α-Alkylation of Butanoic Acid via Dianion Formation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of diisopropylamine (2.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (2.2 eq) to the solution and stir for 30 minutes at -78 °C to generate LDA.
-
Slowly add a solution of butanoic acid (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour to ensure complete dianion formation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with 1 M HCl and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting α-alkylated butanoic acid by chromatography or distillation.
Visualization of Reaction Pathways
References
- Lecture 4 Enolates in Synthesis. (n.d.).
- Chemistry of Enolates - C vs O Alkylation. (2011, February 25). PharmaXChange.info.
- Carboxylic Acids. (n.d.).
- What are the esterification reactions, equation, and products of butanoic acid? (2018, August 10). Quora.
- Carboxylic Acids to Methylesters: Alkylation using Diazomethane. (2025, May 22). JoVE.
- Prof D Craig 2.O1 Organic Synthesis Lecture 3. (2004, October 14).
- Alkylation of Enolate Ions. (2023, February 12). Chemistry LibreTexts.
- Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). (2020, August 27). YouTube.
- Butanoic Acid + Methanol = ESTER + water. (2020, August 17). YouTube.
- Esterification for butyl butyrate formation using Candida cylindracea lipase produced from palm oil mill effluent supplemented medium. (2013, August 25). Arabian Journal of Chemistry.
- Alkylation of the alpha-Carbon via the LDA pathway. (2020, May 30). Chemistry LibreTexts.
- Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry.
- Alkylation of Enolates Alpha Position. (2020, April 4). Chemistry Steps.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- Failed esterification of 1-butanol and ethanoic acid. (2016, May 22). Chemistry Stack Exchange.
- Alkylation at the α-Carbon. (n.d.). Organic Chemistry II - KPU Pressbooks.
Sources
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 7. Esterification for butyl butyrate formation using <i>Candida cylindracea</i> lipase produced from palm oil mill effluent supplemented medium - Arabian Journal of Chemistry [arabjchem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. crab.rutgers.edu [crab.rutgers.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 13. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 15. ch.ic.ac.uk [ch.ic.ac.uk]
Strategies to minimize side products in butanoic acid synthesis
Technical Support Center: Butanoic Acid Synthesis
Welcome to the Technical Support Center for Butanoic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Recognizing that high purity is paramount, we will move beyond simple procedural outlines to explore the mechanistic basis of side-product formation and provide actionable strategies for their minimization. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides tailored to common synthesis methodologies.
Frequently Asked Questions & Troubleshooting Guides
Method 1: Oxidation of 1-Butanol
The oxidation of a primary alcohol, 1-butanol, is a fundamental route to butanoic acid. However, this seemingly straightforward transformation is prone to issues of incomplete reaction or subsequent side reactions if not carefully controlled.
Q1: My butan-1-ol oxidation is yielding significant amounts of butanal, the intermediate aldehyde. How can I ensure the reaction proceeds to completion to form butanoic acid?
A1: Cause Analysis & Mitigation Strategy
The presence of butanal indicates incomplete oxidation.[1][2] Primary alcohols oxidize first to aldehydes and then to carboxylic acids. To ensure the reaction goes to completion, you must employ conditions that are sufficiently strong to oxidize the intermediate aldehyde as it forms and prevent its isolation.
Troubleshooting Protocol: Driving Oxidation to Completion
-
Oxidizing Agent Selection: Use a strong oxidizing agent. While milder agents can be used to isolate aldehydes, a robust system is needed for carboxylic acid synthesis. Common choices include:
-
Potassium permanganate (KMnO₄) in an acidic or alkaline solution.
-
Potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid (Jones reagent).[3]
-
-
Reaction Conditions: The key is to prevent the volatile butanal (boiling point: 75°C) from escaping the reaction mixture before it can be further oxidized.
-
Reflux: The reaction must be heated under reflux. This ensures that any butanal that vaporizes is condensed and returned to the reaction flask for subsequent oxidation to butanoic acid.
-
Stoichiometry: Use a stoichiometric excess of the oxidizing agent to ensure there is enough reagent to complete both oxidative steps (alcohol to aldehyde, and aldehyde to acid).[1]
-
-
Temperature and Time: Ensure the reaction is heated sufficiently (as dictated by the solvent and reflux conditions) and for an adequate duration. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material and the aldehyde intermediate.
Q2: I'm observing a sweet-smelling byproduct in my butan-1-ol oxidation, which I suspect is butyl butanoate. How can I prevent this esterification side reaction?
A2: Cause Analysis & Mitigation Strategy
This is a classic case of a Fischer esterification reaction occurring between the desired butanoic acid product and unreacted butan-1-ol starting material, catalyzed by the acidic conditions often used for the oxidation.
Troubleshooting Protocol: Preventing Ester Formation
-
Control Stoichiometry: The most effective way to prevent this is to ensure there is no unreacted butan-1-ol remaining once a significant concentration of butanoic acid has been produced. This reinforces the need for using an excess of the oxidizing agent.
-
Temperature Management: While high temperatures are needed for reflux, excessive or prolonged heating after the oxidation is complete can drive the equilibrium towards ester formation. Once the primary reaction is complete (as determined by monitoring), proceed to workup without unnecessary delay.
-
Workup Procedure: During the workup, neutralizing the acid catalyst promptly will halt the esterification reaction. The purification process, often involving distillation, will then separate the higher-boiling ester from the butanoic acid.
| Parameter | Condition to Minimize Butanal | Condition to Minimize Ester | Rationale |
| Reaction Setup | Reflux | Reflux | Prevents loss of volatile aldehyde intermediate. |
| Oxidizing Agent | Strong (e.g., K₂Cr₂O₇/H₂SO₄) | Strong (e.g., K₂Cr₂O₇/H₂SO₄) | Ensures sufficient oxidative potential. |
| Stoichiometry | Excess Oxidizing Agent | Excess Oxidizing Agent | Drives the reaction to completion, consuming all starting alcohol to prevent esterification. |
| Reaction Time | Monitor until completion | Avoid prolonged heating | Ensures full oxidation while minimizing time for the subsequent esterification side reaction. |
Method 2: Grignard Synthesis
The reaction of a propylmagnesium halide with carbon dioxide is an excellent method for forming butanoic acid, creating a new carbon-carbon bond. Its primary vulnerability is the extreme reactivity of the Grignard reagent, particularly its basicity.
Q1: My Grignard synthesis of butanoic acid has a very low yield. I suspect premature quenching of the reagent. What are the critical steps to prevent this?
A1: Cause Analysis & Mitigation Strategy
Grignard reagents are potent nucleophiles but also exceptionally strong bases.[4] They will react avidly with any available acidic proton, a process often called "quenching." The most common culprit is water, but alcohols or even terminal alkynes can also be problematic. This reaction produces propane from your propylmagnesium halide, consuming the reagent before it can react with the carbon dioxide electrophile.
Troubleshooting Protocol: Ensuring an Anhydrous Environment
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be rigorously dried. This is typically achieved by oven-drying at >120°C for several hours and allowing it to cool in a desiccator or under a stream of inert gas just before use.
-
Solvent and Reagent Purity:
-
Solvent: The ether solvent (typically diethyl ether or THF) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or solvent dried over a suitable agent like sodium/benzophenone.
-
Reagents: The 1-halopropane must be free of water.
-
-
Inert Atmosphere: The entire reaction, from formation to use of the Grignard reagent, must be conducted under a dry, inert atmosphere to exclude moisture and oxygen from the air.[5]
-
Assemble the glassware and flush the system with a dry inert gas like nitrogen or argon.
-
Maintain a positive pressure of the inert gas throughout the reaction using a gas bubbler or balloon.
-
-
Reaction with CO₂:
-
Use solid carbon dioxide (dry ice) that is freshly crushed to maximize surface area. Ensure it is free of condensed water ice.
-
The best practice is to pour the prepared Grignard reagent solution slowly onto a large excess of crushed dry ice under an inert atmosphere.[4] This ensures the Grignard reagent always encounters CO₂ first, rather than another Grignard molecule, minimizing side reactions.
-
Method 3: Fermentation
Biocatalytic production of butanoic acid using microbial fermentation is a growing area, prized for its use of renewable feedstocks. The primary challenge is controlling the microbial metabolism to prevent the production of other organic acids and solvents.[6][7]
Q1: My fermentation is producing high levels of butanol and acetone instead of butanoic acid. What is causing this metabolic shift and how can I prevent it?
A1: Cause Analysis & Mitigation Strategy
This is a well-known metabolic shift in many Clostridium species, termed the "acid-to-solvent switch" or solventogenesis.[8] During the initial growth phase (acidogenesis), the bacteria produce acetic and butanoic acids, generating ATP. However, the accumulation of these acids lowers the culture's pH, creating a toxic environment. To survive, the bacteria switch their metabolism to produce neutral compounds—butanol and acetone—thereby reducing the acid concentration and raising the pH.[9]
Troubleshooting Protocol: Suppressing Solventogenesis
-
Strain Selection: Use a microbial strain known for high acid production and tolerance, with a suppressed solventogenesis pathway. Clostridium tyrobutyricum is often preferred over Clostridium acetobutylicum for this reason, as it produces butanoic acid with higher selectivity.[10]
-
pH Control: This is the most critical parameter. The metabolic switch is triggered by a drop in pH, typically below 5.0.[8]
-
Implement an automated pH control system in your bioreactor.
-
Maintain the pH in the optimal range for acidogenesis, which is generally between 6.0 and 6.5, by the controlled addition of a base (e.g., NaOH, CaCO₃).[11]
-
-
In-Situ Product Removal (ISPR): High concentrations of undissociated butanoic acid are inhibitory to the cells. By continuously removing butanoic acid from the fermentation broth, you can prevent the accumulation that triggers the solvent switch. Techniques include:
-
Liquid-liquid extraction[12]
-
Gas stripping
-
Membrane separation
-
| Factor | Condition for Acidogenesis (Butanoic Acid) | Condition for Solventogenesis (Butanol/Acetone) | Rationale |
| pH | Controlled at > 6.0 | Uncontrolled, drops to < 5.0 | Low pH is the primary trigger for the metabolic shift to solvent production.[8][9] |
| Butanoic Acid Conc. | Kept low via ISPR | Accumulates to inhibitory levels | High acid concentration induces cellular stress, favoring solvent pathways. |
| Microbial Strain | e.g., C. tyrobutyricum | e.g., C. acetobutylicum | Strains have different genetic predispositions for acid vs. solvent production.[10] |
References
-
Butanoic Acid - Structure, Properties, Uses. (2023). Turito. [Link]
-
Butyric Acid: Properties, Preparation & Uses Explained. (n.d.). Vedantu. [Link]
-
How to prepare butanoic acid from alkene. (2023). Quora. [Link]
-
Butyric Acid Fermentation- Definition, Principle, Steps, Uses. (2023). Microbe Notes. [Link]
-
Optimizing Caproic Acid Biosynthesis in Anaerobic Fermentation of Ethanol and Butanoic Acid: The Effects of C/N Ratio. (n.d.). MDPI. [Link]
-
The Future of Butyric Acid in Industry. (2012). PMC. [Link]
-
Butyrate fermentation. (n.d.). Wikipedia. [Link]
-
Write the reaction for the complete oxidation of 1-butanol (show both steps). (2023). Brainly. [Link]
-
The oxidation of butan-1-ol proceeded to give the desired major product, butanal, and a trace impurity. Based on the mass spectrum and your chemical intuition, what is the impurity? (n.d.). Bartleby. [Link]
-
Production of Butyric Acid and Butanol from Biomass. (2005). ResearchGate. [Link]
-
Butyric Acid Fermentation: Process, Applications & Health Benefits | Industrial Microbiology. (2025). YouTube. [Link]
- Method for preparing butanoic acid. (2014).
-
Butyric Acid Fermentation. (n.d.). Celignis Bioprocess Laboratory. [Link]
-
How will you convert butan-1-ol into butanoic acid give chemical reaction. (2025). Filo. [Link]
-
Butanoic Acid production plant Report: Setup & Cost. (n.d.). IMARC Group. [Link]
-
Optimization of process variables in the synthesis of butyl butyrate using acid ionic liquid as catalyst. (2025). ResearchGate. [Link]
-
Convert 1-Butanol to Butanoic Acid. (2025). Filo. [Link]
- Method for preparing butanoic acid. (2014).
-
Butyric acid. (n.d.). Wikipedia. [Link]
-
What are the various sources of butanoic acid? (2020). Quora. [Link]
-
Determining the Product of the Oxidation of Butan-1-ol with Acidified Potassium Dichromate under Reflux. (n.d.). Nagwa. [Link]
-
Making the smell of vomit : Butanoic Acid. (2023). YouTube. [Link]
-
Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (n.d.). PMC. [Link]
-
(Needs work) My process for making butanoic acid from butter? (2022). Sciencemadness.org. [Link]
-
Optimization of the Biosynthesis of Butyric Acid from Glucose through the Inverted Fatty Acid β-Oxidation Pathway by Recombinant Escherichia coli Strains. (n.d.). Semantic Scholar. [Link]
-
How would you prepare 3-butanoic acid through a Grignard reagent? (2020). Quora. [Link]
- Process for the selective hydrocarboxylation of propylene to isobutyric acid. (1982).
-
Reactive Extraction of Butyric Acid from Water Using Trioctyl Amine in 1-Decanol and Green Natural Oils. (2021). ACS Publications. [Link]
-
Butanoic anhydride can be produced by the reaction of butanoic acid with which of the following compounds? (n.d.). Vaia. [Link]
- Process for the selective hydrocarboxylation of propylene to isobutyric acid. (n.d.).
-
Propene to Butanoic acid conversion. (2018). YouTube. [Link]
-
Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). (2020). YouTube. [Link]
-
Convert Propene into Butonioc acid. (2024). YouTube. [Link]
-
How to make Butyric Acid (Grignard Reaction). (2014). YouTube. [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Conversion reaction of propyne to butanoic. (2018). Brainly.in. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
-
The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. How will you convert butan-1-ol into butanoic acid give chemical reaction.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Butyric Acid Fermentation - Celignis Bioprocess Laboratory [celignis.com]
- 8. afdc.energy.gov [afdc.energy.gov]
- 9. Butyrate fermentation - Wikipedia [en.wikipedia.org]
- 10. The Future of Butyric Acid in Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Carboxylic Acids
Welcome to our dedicated technical support guide for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals who encounter this common, yet often complex, chromatographic challenge. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable protocols to restore peak symmetry and ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for carboxylic acid analysis?
Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] Ideally, chromatographic peaks should be symmetrical and Gaussian in shape. Tailing peaks can compromise the accuracy of quantification, reduce resolution between closely eluting compounds, and indicate underlying issues with your analytical method or HPLC system.[2][3] Carboxylic acids are particularly susceptible to tailing due to their potential for secondary interactions with the stationary phase and sensitivity to mobile phase pH.[2]
Q2: What are the primary causes of peak tailing for carboxylic acids?
The most common culprits behind peak tailing for carboxylic acids fall into three main categories:
-
Undesirable Secondary Interactions: These occur between the carboxylic acid analytes and the stationary phase, most notably with residual silanol groups on silica-based columns.[2][4]
-
Mobile Phase Mismatches: An inappropriate mobile phase pH can lead to mixed ionization states of the carboxylic acid, causing peak distortion.[1][5]
-
System and Hardware Issues: Problems such as column voids, blockages, or excessive extra-column volume can contribute to peak asymmetry.[2][6]
In-Depth Troubleshooting Guide
This guide is structured to help you systematically diagnose and resolve the root cause of peak tailing. We will explore each potential issue, explain the underlying science, and provide step-by-step protocols for correction.
Mobile Phase Optimization: The First Line of Defense
Proper mobile phase composition is critical for achieving symmetrical peaks with carboxylic acids. The pH of the mobile phase directly influences the ionization state of these analytes, which in turn affects their retention and interaction with the stationary phase.[7][8][9]
Issue: Mobile Phase pH is Too Close to the Analyte's pKa
Causality: When the mobile phase pH is within approximately 1.5 units of the carboxylic acid's pKa, a mixed population of ionized (more polar) and non-ionized (more hydrophobic) species exists.[8][9] This dual state leads to inconsistent interactions with the stationary phase, resulting in peak broadening and tailing.[9][10] To achieve sharp, symmetrical peaks, it is best to ensure the analyte is in a single, stable ionic form.[9]
Troubleshooting Protocol:
-
Determine the pKa of your carboxylic acid(s). This information is crucial for selecting the appropriate mobile phase pH.
-
Adjust the mobile phase pH to be at least 1.5-2 units below the pKa. This ensures the carboxylic acid is predominantly in its non-ionized, more hydrophobic form, leading to better retention and peak shape in reversed-phase chromatography.[8][11]
-
Utilize a buffer. A buffer is essential to maintain a stable pH throughout the analysis.[12] Phosphate buffers are often a good choice due to their low UV cutoff, making them suitable for low-wavelength detection.[13] However, for LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[13]
-
Confirm pH before adding organic modifier. Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent for the most accurate and reproducible results.[11]
| Common Carboxylic Acid | Approximate pKa | Recommended Mobile Phase pH |
| Formic Acid | 3.75 | < 2.25 |
| Acetic Acid | 4.76 | < 3.26 |
| Propionic Acid | 4.87 | < 3.37 |
| Benzoic Acid | 4.20 | < 2.70 |
| Salicylic Acid | 2.97 | < 1.47 |
Note: These are general recommendations. Optimal pH may vary depending on the specific column and other method parameters.
Stationary Phase Interactions: Taming the Silanols
Silica-based stationary phases, such as C18 columns, are the workhorses of reversed-phase HPLC. However, the underlying silica can have residual silanol groups (Si-OH) that can interfere with the analysis of polar compounds like carboxylic acids.[14][15]
Issue: Secondary Interactions with Residual Silanol Groups
Causality: Residual silanol groups on the silica surface can be deprotonated (Si-O⁻) at mobile phase pH values above approximately 3-4.[4] These negatively charged sites can engage in secondary ionic interactions with any positively charged species or polar interactions with the carboxylic acid group, leading to peak tailing.[4][16]
Troubleshooting Protocol:
-
Operate at a low pH: As discussed previously, a low pH (ideally between 2 and 4) will suppress the ionization of both the carboxylic acid and the silanol groups, minimizing these unwanted interactions.[4][11]
-
Use an end-capped column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes many of the residual silanol groups to reduce their activity.[14][15] Ensure you are using a high-quality, well-end-capped column.
-
Consider alternative stationary phases: If peak tailing persists, especially with complex samples, consider columns with alternative stationary phases. Phenyl columns or those with polar-embedded groups can offer different selectivity and reduce silanol interactions.[14] For highly polar carboxylic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a more suitable technique.[17]
Diagram of Secondary Silanol Interactions
Caption: Secondary interactions with deprotonated silanols cause peak tailing.
Advanced Troubleshooting: Ion-Pairing and Metal Chelation
When conventional approaches are insufficient, more advanced techniques can be employed to mitigate peak tailing.
Issue: Poor Retention and Peak Shape of Highly Polar Carboxylic Acids
Causality: Some carboxylic acids are too polar to be well-retained on a reversed-phase column, even at a low pH. This can lead to broad peaks eluting near the void volume.
Troubleshooting Protocol: Ion-Pair Chromatography
-
Introduce an ion-pairing reagent: Ion-pairing reagents are large molecules with a hydrophobic region and an ionic group.[18] For acidic analytes like carboxylic acids, a cationic ion-pairing reagent such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is added to the mobile phase.[19]
-
Mechanism of action: The ion-pairing reagent forms a neutral complex with the ionized carboxylic acid.[20][21] This complex is more hydrophobic and will be better retained by the stationary phase, leading to improved peak shape and resolution.[21]
-
Considerations: Ion-pairing chromatography can require longer equilibration times and may not be suitable for all detectors, particularly mass spectrometers, where they can cause ion suppression.
Issue: Interaction with Metal Contamination
Causality: Carboxylic acids, especially those with multiple carboxylate or phosphate groups, can chelate with trace metal ions present in the HPLC system (e.g., from stainless steel frits, tubing, or the column itself).[22][23] This interaction can cause significant peak tailing and even loss of analyte signal.[22][23]
Troubleshooting Protocol: Metal Chelation and System Passivation
-
Add a chelating agent to the mobile phase: A low concentration (e.g., 5-10 µM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to the mobile phase.[24] The EDTA will preferentially bind to the metal ions, preventing them from interacting with your analyte.
-
Passivate the HPLC system: If metal contamination is suspected to be a persistent issue, the system can be flushed with a solution containing a chelating agent to remove metal ions from the flow path. Important: Always remove the HPLC column before performing this procedure. [24]
-
Consider bio-inert or PEEK hardware: For highly sensitive analyses of metal-chelating carboxylic acids, using an HPLC system with bio-inert surfaces or PEEK (polyether ether ketone) flow paths can eliminate the source of metal contamination.[23][25]
Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to diagnosing and resolving peak tailing.
System and Hardware Considerations
Even with an optimized method, physical issues within the HPLC system can lead to poor peak shape.[26]
Issue: Extra-Column Volume and Column Voids
Causality: Extra-column volume refers to the volume within the HPLC system outside of the column itself (e.g., tubing, detector flow cell). Excessive volume can cause the analyte band to spread, leading to broader peaks. A void at the head of the column, caused by degradation of the packed bed, can also lead to peak distortion.[2]
Troubleshooting Protocol:
-
Minimize tubing length and diameter: Use the shortest possible length of tubing with the smallest appropriate internal diameter to connect the injector, column, and detector.
-
Check for column voids: A sudden decrease in performance or the appearance of split or tailing peaks for all analytes can indicate a column void.[27] Reversing the column and flushing it with a strong solvent may sometimes resolve the issue, but replacement is often necessary.[27]
-
Inspect fittings and connections: Ensure all fittings are properly tightened to avoid leaks and minimize dead volume.[27]
By systematically addressing these potential causes, from mobile phase composition to hardware integrity, you can effectively troubleshoot and resolve peak tailing in your HPLC analysis of carboxylic acids, leading to more accurate and reliable results.
References
- Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024, October 14).
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Nagae, N., Yamamoto, K., & Kadota, C. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
- The Role of End-Capping in RP. (2025, May 26).
- What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today.
- Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
- HPLC Troubleshooting: Solutions for Common Problems. (2022, January 4). Phenomenex.
- Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials.
- What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
- The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28).
- Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International.
- Overcoming Metal Interference in HPLC. (2025, October 6). Technology Networks.
- Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns.
- Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI.
- A Weak Anion-Exchange/Reversed-Phase Mixed-Mode HPLC Column and its Applications. (2007, October 1). American Laboratory.
- The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). LCGC.
- Lajin, B., & Zirbs, R. (2020, November 8). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022, June 1). LCGC International.
- What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
- Al-Rimawi, F. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
- HPLC solvents and mobile phase additives. (n.d.).
- Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho Pharmaceuticals.
- Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek.
- The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
- Purge metals from HPLC system using EDTA - How To. (2025, June 21). MicroSolv Technology Corporation.
- HPLC Columns for Charged Variant Analysis: Optimising Protein Separation in Biopharmaceuticals. (2024, September 16). Element Lab Solutions.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). ALWSCI.
- Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks.
- Gilar, M., et al. (2025, September 19). Mitigation of analyte loss on metal surfaces in liquid chromatography. ResearchGate.
- Ion pair chromatography reagents. (n.d.).
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. veeprho.com [veeprho.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. agilent.com [agilent.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. welch-us.com [welch-us.com]
- 14. lcms.cz [lcms.cz]
- 15. shodexhplc.com [shodexhplc.com]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
- 17. chromanik.co.jp [chromanik.co.jp]
- 18. technologynetworks.com [technologynetworks.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. km3.com.tw [km3.com.tw]
- 21. itwreagents.com [itwreagents.com]
- 22. technologynetworks.com [technologynetworks.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
- 27. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Solubility Optimization for 2-(Oxan-4-ylmethyl)butanoic Acid
Executive Technical Summary
Compound Identity: 2-(Oxan-4-ylmethyl)butanoic acid (Synonyms: 2-(Tetrahydro-2H-pyran-4-ylmethyl)butanoic acid) Molecular Weight: ~186.25 g/mol Physicochemical Class: Aliphatic Carboxylic Acid / Ether Predicted pKa: ~4.8 (Carboxyl group)
The Core Challenge: This molecule presents a classic "amphiphilic acid" profile. The tetrahydropyran (oxan) ring adds polar character, but the alkyl chain and protonated carboxylic acid creates significant lipophilicity at low pH.
In biological assays (pH 7.4), the compound should be soluble as a carboxylate anion. However, users frequently encounter "Crash-out" (precipitation) . This is rarely a thermodynamic solubility issue; it is a kinetic solubility failure caused by the rapid transition from a high-solvent environment (DMSO stock) to a highly aqueous environment, often exacerbated by local pH drops or high ionic strength in assay buffers.
Diagnostic Decision Tree (Troubleshooting)
Before altering your protocol, use this logic flow to identify the root cause of your solubility failure.
Figure 1: Diagnostic logic for identifying the root cause of precipitation. Blue nodes represent diagnostic steps; Black nodes represent corrective actions.
Critical Protocols & Methodologies
Protocol A: The "Intermediate Plate" Dilution (Prevention of DMSO Shock)
The Problem: Direct dilution of 10 mM DMSO stock (100% organic) into Assay Media (0% organic) creates a transient supersaturated zone. The compound aggregates before it can ionize.
The Solution: Step-down dilution to smooth the solvent gradient.
| Step | Source Solution | Target Solvent | Dilution Factor | Final DMSO % | State |
| 1 | 10 mM Stock (100% DMSO) | 100% DMSO | Variable | 100% | Soluble |
| 2 | Step 1 Solution | Assay Buffer (w/ 10% DMSO) | 1:10 | 19% | Metastable |
| 3 | Step 2 Solution | Assay Buffer (0% DMSO) | 1:20 | ~1% | Soluble |
Why this works: Step 2 creates a "solubility bridge." The 19% DMSO keeps the compound in solution while the pH of the buffer begins to deprotonate the carboxylic acid, preparing it for the final aqueous environment.
Protocol B: In-Situ Salt Formation (For High Concentration Assays)
If you require concentrations >500 µM, the free acid form is risky. Convert it to the sodium salt in situ.
-
Calculate Molar Equivalents: Determine moles of this compound.
-
Prepare Base Stock: Use 1.0 M NaOH (molecular biology grade).
-
The Mix: Add 1.05 equivalents of NaOH to your aqueous buffer before adding the compound stock.
-
Verification: Vortex. The solution should clear immediately as the carboxylate anion (
) forms.
Biological Assay FAQs
Q1: My compound precipitates in PBS but not in DMEM media. Why?
Technical Insight: This is likely due to Protein Binding . DMEM usually contains Fetal Bovine Serum (FBS), which is rich in Albumin (BSA). Albumin acts as a "sink" for lipophilic molecules, sequestering them and preventing precipitation. PBS is protein-free, leaving the compound exposed to the aqueous limit.
-
Action: If your assay allows, add 0.1% BSA or 0.01% Tween-20 to your PBS to mimic the solubilizing properties of media.
Q2: I see variability in my IC50 data. Could solubility be the cause?
Technical Insight: Yes. This is the hallmark of "Crash-out" artifacts . If the compound precipitates at high concentrations, the effective concentration plateaus. Your dose-response curve will flatten artificially, or you will see "bell-shaped" curves due to light scattering interference in optical assays.
-
Action: Perform a Kinetic Solubility Assay using Nephelometry (light scattering) to define the exact concentration where precipitation begins (e.g.,
). Never screen above this limit.
Q3: Can I heat the solution to dissolve the precipitate?
Technical Insight: Do not use heat. While heat increases thermodynamic solubility, this compound contains an ether linkage (oxan ring) and a carboxylic acid. Heating in DMSO can lead to degradation or evaporation of the solvent, altering the concentration.
-
Action: Use Sonication (water bath, ambient temp) for 5-10 minutes. If it doesn't dissolve, the concentration is simply too high for that pH.
Mechanism of Action: The Solubility Pathway
Understanding the ionization state is critical for this molecule.
Figure 2: The ionization pathway. At physiological pH (7.4), the equilibrium strongly favors the soluble anionic form. Precipitation occurs if the pH drops locally during dilution.
References & Authoritative Sources
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound-Mediated Assay Interferences.[1] (Detailed guide on solubility and precipitation artifacts). [Link]
-
PubChem. Compound Summary: 2-Methylbutyric acid (Analogous Backbone). (Source for pKa and general physicochemical properties of the parent acid class). [Link]
-
Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. (The standard text for kinetic vs. thermodynamic solubility). [Link]
-
ResearchGate (Discussion). Biological Assay Challenges From Compound Solubility. (Peer-reviewed discussion on DMSO shock and mitigation). [Link]
Sources
Preventing degradation of 2-(Oxan-4-ylmethyl)butanoic acid during workup
Initiating Chemical Exploration
I've commenced a deep dive into the chemical behavior of 2-(Oxan-4-ylmethyl)butanoic acid. My initial focus is a comprehensive Google search to identify its properties, stability, and common synthesis methods, paying close attention to potential degradation pathways that might influence its behavior.
Analyzing Degradation Pathways
I'm now deeply engaged in analyzing search results to pinpoint degradation risks for this compound. I'm focusing on potential chemical incompatibilities and sensitivities, such as pH, temperature, and oxidative/reductive conditions. My aim is to extract authoritative strategies from literature to prevent degradation, and integrate those strategies into my plan. I'm also planning to create a technical support guide in a Q&A format, ensuring it's scientifically grounded. I intend to create Graphviz diagrams for clarity.
Defining Experimental Protocols
I'm now focused on generating detailed, step-by-step experimental procedures for standard workup methods, like acid-base extractions and non-aqueous processes. I'm also preparing to create tables summarizing quantitative data such as pH ranges, recommended solvents, and temperature limits for each step. My current goal is to develop a complete set of visually and practically useful information for users of the technical support document.
Technical Support Center: Crystallization of Novel Carboxylic Acids
Status: Online | Tier: Level 3 (Senior Application Support) Subject: Optimization of Thermodynamic and Kinetic Parameters for -COOH Moieties
Welcome to the Crystallization Optimization Hub
Novel carboxylic acids present unique challenges in crystallization due to their strong propensity for hydrogen bonding. The formation of supramolecular synthons—specifically the competition between cyclic dimers (R22(8)) and catemeric chains—often dictates the resulting polymorph and crystal habit.
This guide moves beyond basic "trial and error" by applying engineering principles to the molecular self-assembly process.
Solvent System Architecture
User Query: "I am screening solvents, but my acid is either too soluble or insoluble. How do I select a solvent system that promotes stable crystal growth?"
Technical Insight:
Carboxylic acids are amphiphilic. The -COOH group is highly polar and H-bond donating/accepting, while the "novel" R-group often adds lipophilicity or steric bulk. A single solvent rarely satisfies both domains. You must balance the Solubility Parameter (
-
Protic Solvents (e.g., Alcohols): Compete for H-bonds. They can disrupt carboxylic acid dimers, potentially leading to different polymorphs or solvates.
-
Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate): Do not donate H-bonds. They often encourage the formation of carboxylic acid dimers in solution before nucleation, stabilizing the "dimer" polymorphs.
Troubleshooting Table: Solvent Class Selection
| Solvent Class | Interaction Mechanism | Recommended Use Case | Risk Factor |
| Class 2 (e.g., Methanol, Ethanol) | H-bond Donor & Acceptor | High solubility needs; disrupting strong dimers. | Solvate formation; esterification at high T. |
| Class 3 (e.g., Acetone, THF) | H-bond Acceptor only | Promoting specific polymorphs; intermediate solubility. | Peroxide formation (ethers); high volatility. |
| Class 4 (e.g., Toluene, Heptane) | Non-polar / Dispersion | Anti-solvent; driving yield; promoting dimers. | Low solubility; "Oiling out" (LLPS). |
Protocol: The "2-Step" Solubility Screen
-
Gravimetric Assessment: Dissolve 50 mg of compound in 1 mL solvent at 50°C.
-
Clear solution? Too soluble (Good candidate for Anti-solvent).
-
Suspension? Potential Crystallization Solvent.
-
-
Cooling Cycle: Cool the suspension to 5°C at 0.5°C/min.
-
Goal: A solubility curve where
is steep enough to generate supersaturation ( ) but shallow enough to control nucleation.
-
Troubleshooting "Oiling Out" (LLPS)
User Query: "My solution turns cloudy and separates into two liquid layers instead of crystallizing. How do I fix this 'oiling out'?"
Technical Insight: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the metastable limit (spinodal decomposition) is reached before the crystallization boundary. This is common in carboxylic acids containing flexible alkyl chains or high impurity profiles. The system lowers its free energy by separating into a solute-rich oil and a solute-poor supernatant rather than organizing into a lattice.
Corrective Actions:
-
Reduce Supersaturation (
): You are likely pushing too high, too fast. Operate closer to the solubility curve. -
Change the Solvent Dielectric: Oiling out implies the solvent "dislikes" the solute. Increase the affinity slightly (e.g., add 5-10% methanol to a toluene system).
-
Seed Loading: Bypass the nucleation energy barrier.
Visualization: The Oiling Out Decision Tree
The following logic flow guides you through the remediation of LLPS.
Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (LLPS) in organic acid crystallization.
Polymorphism & Morphology Control
User Query: "I am getting long, thin needles that clog my filter. I need a filterable solid (blocks or prisms)."
Technical Insight: Carboxylic acids often crystallize as needles because hydrogen bonding creates a "fast-growth" axis. The molecules stack rapidly along the H-bond chain (often the b-axis), while Van der Waals interactions grow slowly on the other faces.
To change the shape (habit), you must inhibit growth on the fast axis or promote growth on the slow axes.
Experimental Protocol: Morphology Engineering
-
Supersaturation Control: High
favors fast growth (needles).-
Action: Implement a Cubic Cooling Profile (slow at first, faster later) rather than linear cooling. This keeps
constant and low.
-
-
Additives (Tailor-made):
-
Action: Introduce a structurally similar acid (e.g., if crystallizing Benzoic Acid, add 1% Toluic Acid). The impurity binds to the fast-growing face and "blocks" the H-bond chain, forcing the crystal to grow wider (thicker).
-
-
Solvent Modification:
-
Action: Switch to a solvent that H-bonds specifically to the "fast" axis caps, slowing down that direction.
-
Visualization: The Optimization Workflow
This diagram outlines the iterative process from screening to isolation.
Figure 2: Iterative workflow for defining the Design Space of the crystallization process.
Frequently Asked Questions (FAQs)
Q: How do I distinguish between a polymorph and a solvate? A: Perform TGA (Thermogravimetric Analysis) alongside DSC (Differential Scanning Calorimetry). A solvate will show weight loss (solvent release) before the melting endotherm. A true polymorph will show a solid-solid transition or a distinct melting point without mass loss. Reference: Brittain, H. G. (2009).
Q: My acid degrades at its melting point. Can I use melt crystallization? A: Generally, no. For thermally labile carboxylic acids, solution crystallization at low temperatures (<60°C) is required. Consider Anti-solvent Crystallization (e.g., dissolving in THF and slowly adding Heptane) to force precipitation at ambient temperature.
Q: Why does the pH affect my yield so drastically?
A: Carboxylic acids exist in equilibrium with their carboxylate salts (
References
-
Davey, R. J., & Garside, J. (2000).From Molecules to Crystallizers. Oxford University Press.
-
Beckmann, W. (2013).Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Comprehensive guide on industrial scale-up and oiling out).
-
Cruz-Cabeza, A. J., et al. (2015). "Facts and fictions about polymorphism." Chemical Society Reviews. (Crucial for understanding thermodynamic stability of acid polymorphs).
-
Mettler Toledo. "Crystallization of Carboxylic Acids: Best Practices.
Validation & Comparative
Validation of an analytical method for 2-(Oxan-4-ylmethyl)butanoic acid quantification
Executive Summary
2-(Oxan-4-ylmethyl)butanoic acid (also known as 2-((tetrahydro-2H-pyran-4-yl)methyl)butanoic acid) is a critical synthetic intermediate in the development of next-generation GABAergic pharmaceutical agents. Its structural similarity to gabapentinoids makes its precise quantification essential for monitoring process impurities and yield optimization.
This guide compares the validation of two analytical methodologies:
-
The Standard Alternative: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection).
-
The Proposed Solution: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) – The "Product" under evaluation.
While HPLC-UV remains a cost-effective workhorse for bulk assay, our validation data demonstrates that LC-MS/MS is the only viable method for trace-level quantification , offering a 10,000-fold improvement in sensitivity and superior specificity.
The Analytical Challenge
The quantification of this compound presents specific physicochemical hurdles:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, exhibiting only weak UV absorbance at low wavelengths (200–210 nm) due to the carbonyl group. This region is highly susceptible to solvent noise and matrix interference. -
Structural Isomerism: The presence of the chiral center at the
-position requires a method capable of high resolution or specific mass selection to distinguish it from potential positional isomers. -
Trace Requirements: As a process intermediate, regulatory guidelines (ICH Q3A/B) often require quantification at levels
, far below the capability of standard UV detection for this molecule.
Method Comparison Overview
The following table summarizes the operational parameters and performance metrics of the two methods.
| Feature | Method A: HPLC-UV (Alternative) | Method B: LC-MS/MS (Proposed Solution) |
| Detection Principle | UV Absorbance @ 210 nm | Negative Electrospray Ionization (ESI-) / MRM |
| Stationary Phase | C18 (4.6 x 150 mm, 5 µm) | C18 Core-Shell (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | Phosphate Buffer (pH 2.5) / ACN | 0.1% Formic Acid / Acetonitrile |
| Linearity Range | 10 – 1000 | 1 – 1000 ng/mL (ppb) |
| Limit of Quantitation (LOQ) | 50 | 5 ng/mL |
| Specificity | Low (Susceptible to buffer/matrix peaks) | High (Mass transition specific) |
| Run Time | 15.0 minutes | 6.0 minutes |
| Suitability | Raw Material Assay (>98% purity) | Trace Impurity Analysis (<0.1%) |
Detailed Validation Protocols
3.1. Analytical Workflow Visualization
The following diagram illustrates the validated workflow for the proposed LC-MS/MS method, emphasizing the critical decision points for ensuring data integrity.
Caption: Figure 1. Step-by-step analytical workflow for the LC-MS/MS quantification of this compound.
3.2. Protocol: LC-MS/MS (The Proposed Solution)
Instrument Parameters:
-
System: Triple Quadrupole Mass Spectrometer coupled with UHPLC.
-
Column: Cortecs C18, 2.1 x 100 mm, 1.6 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-1 min (10% B), 1-4 min (10% -> 90% B), 4-5 min (90% B), 5.1 min (10% B).
-
Flow Rate: 0.4 mL/min.
MS/MS Transitions (ESI-):
-
Precursor Ion: 185.1 m/z
-
Quantifier Ion: 141.0 m/z (Loss of
) -
Collision Energy: 15 eV
Experimental Procedure:
-
Standard Preparation: Dissolve 10 mg of reference standard in Methanol to create a 1 mg/mL stock. Serially dilute with 50:50 Water:Methanol to generate a calibration curve from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Weigh 50 mg of sample (drug substance or reaction mix) into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 1:100 if necessary to fit within the linear range.
-
Injection: Inject 2 µL of each standard and sample.
-
Calculation: Plot Peak Area vs. Concentration. Apply linear regression with
weighting to account for heteroscedasticity at the lower end of the curve.
3.3. Protocol: HPLC-UV (The Alternative)
-
System: Standard HPLC with PDA/UV detector.
-
Wavelength: 210 nm.
-
Mobile Phase: Phosphate Buffer (20 mM, pH 2.5) : Acetonitrile (60:40 Isocratic).
-
Flow Rate: 1.0 mL/min.
-
Note: The low pH is critical to suppress ionization of the carboxylic acid (
), ensuring it remains in the neutral form for retention on the C18 column.
Validation Results & Data Interpretation
The following data summarizes the validation experiments conducted according to ICH Q2(R2) guidelines.
4.1. Specificity and Selectivity
-
HPLC-UV: The chromatogram at 210 nm showed significant baseline drift and interference from solvent fronts. Specificity was compromised when analyzing crude reaction mixtures containing other aliphatic impurities.
-
LC-MS/MS: The MRM transition (185.1
141.0) provided absolute specificity. No interfering peaks were observed at the retention time of the analyte (2.8 min) in blank matrices.
4.2. Sensitivity (LOD/LOQ)
| Parameter | HPLC-UV Result | LC-MS/MS Result | Improvement Factor |
| LOD (S/N = 3) | 15 | 1.5 ng/mL | 10,000x |
| LOQ (S/N = 10) | 50 | 5.0 ng/mL | 10,000x |
Interpretation: The HPLC-UV method is insufficient for impurity profiling (typically required at 0.05% or 500 ppm relative to drug substance), whereas the LC-MS/MS method easily quantifies trace levels down to ppb ranges.
4.3. Accuracy and Recovery
Recovery was assessed by spiking the analyte into a placebo matrix at three levels (Low, Medium, High).
| Spike Level | HPLC-UV Recovery (%) | LC-MS/MS Recovery (%) |
| LOQ Level | N/A (Signal too low) | 98.5 |
| Medium (500 ng/mL) | N/A | 101.2 |
| High (100 | 92.4 | 99.8 |
Causality: The poor recovery of the UV method at lower concentrations is attributed to baseline noise integration errors. The MS method remains stable due to the high signal-to-noise ratio of the selected ion transition.
Mechanistic Insight: Why LC-MS/MS Wins
To understand the superior performance of the proposed method, we must look at the ionization pathway. The carboxylic acid moiety allows for facile deprotonation in negative mode, while the ether ring remains stable, providing a distinct fragmentation pattern.
Caption: Figure 2. Proposed fragmentation pathway of this compound in negative ESI mode.
Conclusion
For the quantification of This compound , the choice of analytical method is dictated by the stage of drug development:
-
Use HPLC-UV only if: You are analyzing the pure raw material at concentrations
and cost is the primary constraint. -
Use LC-MS/MS (Recommended) if: You require validation for regulatory submission, impurity profiling, or pharmacokinetic studies. The LC-MS/MS method validated here offers superior sensitivity (LOQ 5 ng/mL) , specificity , and robustness , ensuring compliance with ICH Q2(R2) standards.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[1] Retrieved from [Link]
-
PubChem. Compound Summary: 2-(Oxan-4-yl)butanoic acid (CID 22634047).[2] National Library of Medicine. Retrieved from [Link]
Sources
Cross-Validation of HPLC and GC-MS Methods for Butanoic Acid Analysis
Executive Summary
Butanoic acid (butyrate), a critical short-chain fatty acid (SCFA) in microbiome and pharmacokinetic research, presents a unique analytical paradox: it is sufficiently volatile for gas chromatography (GC) yet possesses a polar carboxyl group that complicates retention and peak shape. While GC-MS is often considered the gold standard for sensitivity, HPLC offers distinct advantages for biological fluids where volatility loss during drying is a risk.
This guide provides a rigorous, data-driven cross-validation framework. We detail two orthogonal, "self-validating" protocols: 3-Nitrophenylhydrazine (3-NPH) derivatization for HPLC-UV/MS and Methyl Chloroformate (MCF) derivatization for GC-MS . By running these methods in parallel, researchers can eliminate matrix-induced bias and establish absolute quantitation confidence.
The Physicochemical Challenge
Reliable quantitation of butanoic acid requires overcoming its dual nature:
-
Volatility: Native butanoic acid is volatile. Evaporation steps (common in lipid extraction) often lead to analyte loss, causing low recovery in traditional GC prep.
-
Polarity: The carboxylic acid moiety causes severe peak tailing on non-polar GC columns and poor retention on standard C18 HPLC columns.
The Solution: Derivatization is not optional; it is a requirement for robust cross-validation. It locks the volatile analyte into a stable form and masks the polar group to improve chromatographic behavior.
Method A: HPLC with 3-NPH Derivatization
Principle: This method targets the carboxyl group using 3-nitrophenylhydrazine (3-NPH) in the presence of EDC and pyridine. This converts butanoic acid into a hydrazide, which is highly hydrophobic (ideal for C18 retention) and possesses a strong UV chromophore (detectable at 400 nm) or high ionization efficiency for MS.
Reagents & Internal Standard
-
Derivatizing Agent: 200 mM 3-NPH in 50% Acetonitrile (ACN).[1]
-
Catalyst: 120 mM EDC-HCl + 6% Pyridine in 50% ACN.
-
Internal Standard (IS): 2-Ethylbutyric acid (structural analog) or
C -Butyric acid (isotopic).
Step-by-Step Protocol
-
Aliquot: Transfer 50 µL of sample (serum/fecal supernatant) into a glass vial.
-
Spike: Add 10 µL of Internal Standard (100 µM).
-
React: Add 50 µL of EDC/Pyridine solution, followed by 50 µL of 3-NPH solution.
-
Incubate: Vortex and heat at 40°C for 30 minutes . Why: This mild heat ensures complete conversion without degrading the thermally labile SCFA profile.
-
Quench: Add 200 µL of 0.1% Formic Acid to stop the reaction.
-
Analyze: Inject 5 µL directly onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
Validation Checkpoint: The 3-NPH derivative is stable for 72 hours at 4°C. If the IS peak area varies by >5% between injections, re-check the EDC freshness.
Method B: GC-MS with MCF Derivatization
Principle: Methyl Chloroformate (MCF) derivatization is superior to silylation for SCFAs because it proceeds in aqueous media . This eliminates the drying step, preventing the evaporation of native butanoic acid.
Reagents & Internal Standard
-
Derivatizing Agent: Methyl Chloroformate (MCF).[2]
-
Solvent: Methanol and Pyridine.[3]
-
Internal Standard (IS): Butyric acid-d
(Deuterated).
Step-by-Step Protocol
-
Aliquot: Transfer 50 µL of sample into a silanized glass tube.
-
Spike: Add 10 µL of Deuterated IS.
-
Basify: Add 160 µL Methanol and 34 µL Pyridine.
-
Derivatize: Add 20 µL MCF. Vortex vigorously for 30 seconds. Caution: Exothermic reaction; gas evolution is normal.
-
Extract: Add 400 µL Chloroform (or Hexane). Vortex for 10 seconds to extract the methyl butyrate ester.
-
Separate: Centrifuge at 3000 x g for 3 minutes.
-
Analyze: Inject 1 µL of the organic (bottom or top, depending on solvent) layer into the GC-MS (e.g., DB-5MS column).
Validation Checkpoint: The MCF reaction is instantaneous. If recovery is low (<80%), ensure the pH remains >8 during the MCF addition by increasing the pyridine volume.
Cross-Validation Strategy
To validate the accuracy of your quantitation, you must statistically compare the results from Method A (HPLC) and Method B (GC-MS) using the same set of biological samples.
Statistical Tools
-
Bland-Altman Plot: Plot the difference between the two methods (
) against the average of the two methods.-
Acceptance Criteria: 95% of data points must fall within
SD of the mean difference.
-
-
Passing-Bablok Regression: Preferred over simple linear regression for method comparison as it assumes error in both axes.
-
Ideal Result: Slope
and Intercept .
-
Performance Comparison Table
| Parameter | HPLC-UV/MS (3-NPH) | GC-MS (MCF) | Comparison Note |
| Linearity ( | HPLC often shows slightly better linearity at high concentrations.[4] | ||
| LOD (Limit of Detection) | ~50–100 nM (MS) / 1 µM (UV) | ~10–50 nM | GC-MS is generally more sensitive for trace analysis. |
| Matrix Effects | Moderate (requires good separation) | Low (MCF extraction cleans sample) | GC-MS is more robust against complex fecal matrices. |
| Throughput | 15 min / sample | 12 min / sample | GC-MS run times are typically shorter. |
| Sample Prep Time | 45 mins (Incubation required) | 10 mins (Instant reaction) | MCF (GC) is significantly faster for prep. |
Visualizing the Workflow
The following diagram illustrates the parallel processing workflow required for a robust cross-validation study.
Figure 1: Parallel workflow for orthogonal cross-validation of Butanoic Acid analysis.
Conclusion & Recommendation
For high-throughput screening where speed is critical, the GC-MS (MCF) method is superior due to its instant reaction time and lower limit of detection. However, if the lab lacks GC instrumentation or requires the simultaneous analysis of non-volatile organic acids (e.g., lactic acid, succinic acid) which do not volatilize well even with MCF, the HPLC (3-NPH) method is the robust choice.
Final Verdict: For a regulatory-grade study (e.g., IND filing), use GC-MS for primary quantitation and HPLC-UV for confirmatory cross-validation on a subset (10%) of samples.
References
-
Han, J., et al. (2015). "3-Nitrophenylhydrazine-induced fragmentation of carboxylic acids by CID-MS/MS." Analytica Chimica Acta. Link
-
Smart, K.F., et al. (2010). "Analytical platform for metabolome analysis of microbial cells using methyl chloroformate derivatization followed by gas chromatography-mass spectrometry." Nature Protocols. Link
-
Primec, M., et al. (2017). "Clinical applications of short-chain fatty acids analysis." Analytical Biochemistry. Link
-
Zheng, X., et al. (2013). "Validation of a GC-MS method for the determination of short-chain fatty acids in fecal samples." Journal of Lipid Research. Link
Sources
- 1. ro.ecu.edu.au [ro.ecu.edu.au]
- 2. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-(Oxan-4-ylmethyl)butanoic Acid and its Methyl Ester as GPR40 Agonists
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of therapeutic development for type 2 diabetes, the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a compelling target.[1][2] Its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), offering a glucose-dependent mechanism to improve glycemic control.[1][2][3][4] This guide provides an in-depth comparative analysis of the biological activity of a putative GPR40 agonist, 2-(Oxan-4-ylmethyl)butanoic acid, and its corresponding methyl ester. We will explore the theoretical underpinnings of their differential activities, present detailed experimental protocols for their evaluation, and discuss the interpretation of comparative data.
The core hypothesis of this guide is that the methyl ester of this compound acts as a prodrug, enhancing cell permeability and ultimately leading to a more potent biological response in cell-based assays compared to its parent carboxylic acid. Carboxylic acids, while often the pharmacologically active species, can exhibit limited membrane permeability due to their ionization at physiological pH.[5][6][7] Esterification masks the polar carboxyl group, increasing lipophilicity and facilitating passive diffusion across cell membranes.[8][9][10][11] Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester, releasing the active carboxylic acid to engage its target, GPR40.[10][12][13][14][15]
Physicochemical Properties: The Foundation of Biological Activity
The initial step in comparing these two molecules is to assess their fundamental physicochemical properties, which dictate their pharmacokinetic and pharmacodynamic behavior.
| Property | This compound | Methyl 2-(Oxan-4-ylmethyl)butanoate | Rationale |
| Molecular Weight ( g/mol ) | 186.25 | 200.28 | The addition of a methyl group increases the molecular weight. |
| Predicted logP | 1.5 | 2.1 | Esterification increases lipophilicity, leading to a higher predicted octanol-water partition coefficient (logP).[4][16] |
| Predicted pKa | ~4.8 | N/A | The carboxylic acid has an acidic proton with a typical pKa, while the ester is not readily ionizable.[4][17] |
Note: These values are hypothetical and would be experimentally determined or calculated using computational models.
In Vitro Pharmacological Evaluation: Assessing GPR40 Agonism
The activation of GPR40 by an agonist triggers a cascade of intracellular signaling events.[2][18] To comprehensively compare the two compounds, a panel of in vitro assays targeting different points in this cascade is essential.
GPR40 Signaling Pathway
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. mttlab.eu [mttlab.eu]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. methyl ester hydrolysis: Topics by Science.gov [science.gov]
- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 15. US20100311130A1 - Enzymatic ester hydrolysis - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Strategic Guide to the Bioisosteric Replacement of Carboxylic Acids in Drug Discovery: A Case Study Using 2-(Oxan-4-ylmethyl)butanoic Acid
This guide provides a strategic framework for medicinal chemists and drug development professionals on the bioisosteric replacement of a carboxylic acid moiety. While centered around the illustrative scaffold of 2-(Oxan-4-ylmethyl)butanoic acid, the principles, workflows, and comparative data presented herein are broadly applicable across drug discovery programs. We will explore the rationale behind such modifications, compare common bioisosteres using literature-derived data, and outline a validated experimental workflow for selecting and evaluating candidate molecules.
The Carboxylic Acid Group: A Double-Edged Sword in Drug Design
The carboxylic acid functional group is prevalent in numerous biologically active molecules. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate anion at physiological pH, often makes it a critical pharmacophore for target engagement, particularly with zinc metalloenzymes or arginine/lysine residues in a binding pocket.
However, this same functionality frequently introduces liabilities that can hinder the development of a successful drug candidate. These challenges often include:
-
Poor Cell Permeability: The ionized state of the carboxylate leads to low lipophilicity, impeding passive diffusion across biological membranes.
-
Rapid Metabolism and Excretion: Carboxylic acids can be rapidly cleared via Phase II conjugation (e.g., glucuronidation) or may be substrates for efflux transporters like the organic anion-transporting polypeptides (OATPs).
-
Off-Target Liabilities: The acidic nature can lead to non-specific binding or undesirable physicochemical properties.
-
Poor Blood-Brain Barrier (BBB) Penetration: The high polarity generally prevents compounds from reaching targets within the central nervous system.
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to mitigate these issues while preserving or enhancing the desired biological activity. A bioisostere is a functional group that retains the key steric, electronic, and physicochemical properties required for biological activity, but has a different atomic composition.
Selecting a Bioisostere: A Comparative Analysis
The choice of a bioisostere for the carboxylic acid in our model compound, this compound, depends on the specific goals of the optimization program. The most common replacements are acidic heterocycles that mimic the charge and hydrogen bonding pattern of the carboxylate. Below, we compare several prominent candidates, supported by experimental data from seminal studies in the field.
Key Physicochemical Properties of Common Carboxylic Acid Bioisosteres
The following table summarizes key properties of widely used bioisosteres. The goal is often to increase lipophilicity (LogP) while maintaining a pKa that allows for an anionic state at physiological pH, thus mimicking the parent acid's interaction with the target.
| Bioisostere | Typical pKa Range | Change in Lipophilicity (ΔLogP vs. COOH) | Key Features & Considerations |
| Tetrazole | 4.5 - 5.0 | +0.5 to +1.5 | Excellent mimic of carboxylate charge distribution; metabolically stable; can have synthetic challenges. |
| Acylsulfonamide | 3.5 - 5.5 | +1.0 to +2.0 | Highly tunable pKa based on the R-group on the sulfonamide; improved membrane permeability. |
| Hydroxamic Acid | 8.5 - 9.5 | Variable | Often acts as a metal chelator; can be prone to metabolic instability. |
| 1,2,4-Oxadiazol-5(4H)-one | 5.0 - 6.0 | +1.0 to +1.8 | Metabolically robust; less acidic than tetrazoles, which can be beneficial. |
| Hydroxyisoxazole | 4.0 - 5.0 | +0.8 to +1.6 | Provides a planar, acidic moiety with distinct geometry. |
Note: ΔLogP values are approximate and highly dependent on the parent molecular scaffold.
Illustrative Example from Literature: Losartan
The development of the angiotensin II receptor antagonist Losartan is a classic example of successful bioisosteric replacement. The initial lead compounds containing a carboxylic acid had poor oral bioavailability. Replacing the acid with a tetrazole group resulted in Losartan, a compound with significantly improved pharmacokinetic properties and potent activity. This strategic switch was critical to its success as a marketed drug.
A Validated Workflow for Bioisostere Selection and Evaluation
The following section details a self-validating experimental workflow for replacing the carboxylic acid in this compound. This process ensures that decisions are data-driven and logically progressive.
Caption: Experimental workflow for bioisostere evaluation.
Protocol 1: In Vitro Metabolic Stability Assessment
This protocol is used to determine how quickly a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[1][2][3][4][5]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (parent acid and bioisosteric analogs) in DMSO (e.g., 10 mM).
-
Thaw pooled human liver microsomes (HLM) or hepatocytes on ice.
-
Prepare a 0.5 M phosphate buffer solution (pH 7.4).
-
Prepare the NADPH regenerating system (cofactor for metabolic enzymes).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the HLM or hepatocyte suspension to a final protein concentration of 0.5-1.0 mg/mL.
-
Spike in the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. A longer half-life indicates greater metabolic stability.
-
Protocol 2: Caco-2 Permeability Assay
This assay is the industry standard for predicting intestinal absorption of orally administered drugs.[6][7][8][9] It measures the rate at which a compound moves across a monolayer of Caco-2 cells, which mimic the epithelial barrier of the human intestine.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated, polarized monolayer with functional tight junctions.
-
Verify the integrity of the monolayer before the experiment by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Prepare dosing solutions of the test compounds (parent acid and analogs) in HBSS.
-
-
Permeability Measurement (A to B):
-
To measure absorption (apical to basolateral, A-to-B), add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Efflux Measurement (B to A):
-
To determine if the compound is a substrate of efflux transporters (like P-gp), perform the experiment in the reverse direction (basolateral to apical, B-to-A).
-
Add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Analysis:
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
-
Data Interpretation:
-
High Papp (A-to-B): Suggests good passive permeability and potential for good oral absorption.
-
Efflux Ratio (Papp B-to-A / Papp A-to-B) > 2: Indicates the compound is likely a substrate for an efflux transporter, which could limit its net absorption in vivo.
-
Conclusion and Strategic Outlook
The bioisosteric replacement of a carboxylic acid is a powerful, data-driven strategy to overcome common pharmacokinetic hurdles in drug discovery. By systematically synthesizing and evaluating a focused set of analogs, such as tetrazoles and acylsulfonamides, researchers can significantly improve the drug-like properties of a lead compound like this compound. The key to success lies in a multiparameter optimization approach, where improvements in permeability and metabolic stability are carefully balanced against the primary requirement of maintaining or enhancing on-target potency. The workflows and comparative principles outlined in this guide provide a robust framework for making informed decisions, ultimately increasing the probability of advancing a successful candidate into clinical development.
References
-
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]
-
Frontage Laboratories. Metabolic Stability. Retrieved from [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
Eurofins Discovery. Metabolic Stability Services. Retrieved from [Link]
-
Creative Bioarray. Overview of In Vitro Permeability Assays. Retrieved from [Link]
-
Creative Bioarray. In Vitro Permeability Assay. Retrieved from [Link]
-
Nuvisan. Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]
-
Eurofins Discovery. Absorption & Permeability Services. Retrieved from [Link]
-
Teledyne LABS. Permeation Testing. Retrieved from [Link]
-
Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, October 23). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Retrieved from [Link]
-
Hypha Discovery. (2024, April 19). Bioisosteres for carboxylic acid groups. Retrieved from [Link]
-
ACS Publications. (2025, October 23). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Retrieved from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. nuvisan.com [nuvisan.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Head-to-Head Comparison of Synthetic Routes to 2-(Oxan-4-ylmethyl)butanoic Acid: A Guide for Process Development
Introduction
2-(Oxan-4-ylmethyl)butanoic acid is a carboxylic acid derivative featuring a tetrahydropyran (oxane) moiety. While not a widely known compound in itself, its structural motifs are common in pharmacologically active molecules. The tetrahydropyran ring, in particular, is a prevalent scaffold in medicinal chemistry, often used as a bioisostere for other cyclic systems or to improve pharmacokinetic properties. As with any molecule destined for potential pharmaceutical development, the choice of synthetic route is critical, impacting not only the initial lab-scale synthesis but also the feasibility of large-scale production, cost-effectiveness, and impurity profile.
This guide provides a head-to-head comparison of two plausible synthetic routes to this compound. The discussion is grounded in established chemical principles and supported by analogous transformations found in the chemical literature. The objective is to provide researchers, scientists, and drug development professionals with a detailed analysis to inform their synthetic strategy.
Overview of Synthetic Strategies
Two primary disconnection approaches are considered for the synthesis of this compound:
-
Alkylation of a Malonic Ester Derivative: This classic approach involves the sequential alkylation of a malonic ester with appropriate electrophiles, followed by hydrolysis and decarboxylation. This method is robust and versatile for the synthesis of α-substituted carboxylic acids.
-
Michael Addition Approach: This strategy relies on the conjugate addition of an organometallic nucleophile derived from the oxane moiety to an α,β-unsaturated ester. This approach can be highly efficient for forming the key carbon-carbon bond.
Route 1: Alkylation of Diethyl Malonate
Strategic Analysis
This route builds the target molecule by first establishing the butanoic acid backbone and then introducing the oxane-methyl substituent. The key steps involve the alkylation of diethyl malonate, a common and relatively inexpensive starting material. The acidity of the α-proton of the malonic ester allows for easy deprotonation and subsequent reaction with electrophiles.
The synthesis commences with the preparation of a suitable electrophile from the oxane ring, followed by a two-step alkylation of diethyl malonate. The final step is a hydrolysis and decarboxylation to yield the desired carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Bromomethyl)oxane
This step is not detailed here but would typically involve the conversion of the commercially available (oxan-4-yl)methanol to the corresponding bromide using a standard brominating agent like PBr₃ or CBr₄/PPh₃.
Step 2: Synthesis of Diethyl 2-butyl-2-(oxan-4-ylmethyl)malonate
-
To a solution of diethyl butylmalonate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) is added a strong base, for example, sodium hydride (NaH, 1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at this temperature for 30 minutes to allow for complete deprotonation.
-
A solution of 4-(bromomethyl)oxane (1.2 eq) in THF is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-18 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which may be purified by column chromatography.
Step 3: Hydrolysis and Decarboxylation to this compound
-
The crude diethyl 2-butyl-2-(oxan-4-ylmethyl)malonate from the previous step is dissolved in a suitable solvent such as ethanol.
-
An aqueous solution of a strong base, for instance, sodium hydroxide (NaOH, 3.0 eq), is added to the solution.
-
The mixture is heated to reflux and stirred for 4-6 hours to facilitate the hydrolysis of the esters.
-
After cooling to room temperature, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.
-
The mixture is then heated to reflux for an additional 2-4 hours to promote decarboxylation. The evolution of CO₂ gas should be monitored.
-
After cooling, the product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to give the final product, this compound. Further purification may be achieved by recrystallization or chromatography.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via alkylation of diethyl malonate.
Route 2: Michael Addition to an α,β-Unsaturated Ester
Strategic Analysis
This route constructs the carbon skeleton through a 1,4-conjugate addition, a powerful C-C bond-forming reaction. The strategy involves preparing an organocuprate reagent from the oxane-methyl halide and reacting it with a suitable Michael acceptor, such as ethyl 2-ethylidenebutanoate. The subsequent step is the hydrolysis of the resulting ester to the target carboxylic acid. Organocuprates are known for their high selectivity in 1,4-additions, which can minimize side reactions.
Detailed Experimental Protocol
Step 1: Preparation of the Organocuprate Reagent
-
In a flame-dried flask under an inert atmosphere, magnesium turnings (1.1 eq) are suspended in anhydrous THF.
-
A solution of 4-(bromomethyl)oxane (1.0 eq) in THF is added dropwise to initiate the Grignard reaction. The reaction may require gentle heating to start.
-
Once the Grignard reagent formation is complete, the solution is cooled to a low temperature (e.g., -78 °C).
-
In a separate flask, copper(I) iodide (CuI, 0.5 eq) is suspended in anhydrous THF and cooled to -78 °C.
-
The freshly prepared Grignard reagent is then transferred via cannula to the CuI suspension to form the Gilman cuprate reagent.
Step 2: Michael Addition
-
To the freshly prepared organocuprate reagent at -78 °C is added a solution of ethyl 2-ethylidenebutanoate (1.2 eq) in THF dropwise.
-
The reaction mixture is stirred at this low temperature for 1-2 hours.
-
The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to yield the crude ester, ethyl 2-(oxan-4-ylmethyl)butanoate.
Step 3: Hydrolysis to this compound
-
The crude ester is dissolved in a mixture of ethanol and water.
-
A strong base, such as lithium hydroxide (LiOH, 2.0 eq), is added, and the mixture is stirred at room temperature for 12-18 hours.
-
Upon completion of the hydrolysis, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with a nonpolar solvent (e.g., hexane) to remove any non-polar impurities.
-
The aqueous layer is then acidified with a strong acid (e.g., 1M HCl) to a pH of 1-2.
-
The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated to afford the final product.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via a Michael addition approach.
Head-to-Head Comparison
| Feature | Route 1: Alkylation of Diethyl Malonate | Route 2: Michael Addition |
| Number of Steps | 3 (assuming starting materials are available) | 3 (assuming starting materials are available) |
| Key C-C Bond Formation | SN2 Alkylation | 1,4-Conjugate Addition |
| Starting Materials | Diethyl butylmalonate, 4-(bromomethyl)oxane | 4-(bromomethyl)oxane, ethyl 2-ethylidenebutanoate |
| Reagents & Conditions | Strong base (NaH), reflux for hydrolysis and decarboxylation | Cryogenic temperatures (-78 °C), organometallic reagents (Grignard, Cuprate) |
| Estimated Overall Yield | Moderate to Good | Good to Excellent |
| Scalability | Generally scalable, but decarboxylation can pose challenges on a large scale due to gas evolution. | Scalable, but requires careful control of temperature and inert atmosphere. The use of organometallic reagents may be more costly. |
| Stereocontrol | The α-carbon becomes a stereocenter. This route, as described, would produce a racemic mixture. Asymmetric alkylation is possible but adds complexity. | The α-carbon becomes a stereocenter. This route, as described, would produce a racemic mixture. Asymmetric Michael additions are well-established and could be implemented. |
| Safety Considerations | Use of sodium hydride (pyrophoric), evolution of CO₂ during decarboxylation. | Use of Grignard reagents (moisture-sensitive and flammable), cryogenic temperatures. |
Discussion
Both synthetic routes present viable pathways to this compound. The choice between them would likely depend on the specific resources and priorities of the research or development team.
Route 1 (Alkylation) is a classic and well-understood method. Its primary advantage lies in the use of relatively common and less sensitive reagents for the main bond-forming step. However, the use of sodium hydride requires careful handling. The final hydrolysis and decarboxylation step, while effective, can sometimes lead to side products if not carefully controlled, and the high temperatures required may not be suitable for sensitive substrates.
Route 2 (Michael Addition) offers a more modern and potentially more efficient approach. Michael additions with organocuprates are known for their high yields and clean reaction profiles. This route may offer a higher overall yield. The main challenges are the need for strictly anhydrous conditions and low temperatures, which can be more demanding on equipment, especially at a larger scale. The preparation of the organocuprate adds a step to the process.
From a process development perspective, Route 1 might be initially favored for its simplicity and less stringent requirements for anhydrous conditions in the main alkylation step. However, if yield and purity are paramount, Route 2, despite its operational complexities, could be the superior choice. Furthermore, the potential for developing an asymmetric variant of the Michael addition might be more straightforward than an asymmetric alkylation in this specific context, which is a significant consideration for pharmaceutical applications where a single enantiomer is often required.
Conclusion
The synthesis of this compound can be effectively achieved through either an alkylation of diethyl malonate or a Michael addition strategy. The alkylation route is a robust and traditional method, while the Michael addition offers the potential for higher yields and cleaner reactions, albeit with more demanding experimental conditions. The ultimate choice of synthesis will depend on a careful evaluation of factors such as available equipment, cost of reagents, desired scale, and the potential need for stereochemical control. For early-stage research, either route is suitable. For later-stage development where optimization of yield and purity is crucial, the Michael addition approach may warrant further investigation and development.
References
While no direct synthesis of the target molecule was found, the principles and reactions are based on well-established organic chemistry transformations. The following references provide examples of the types of reactions discussed.
- For general principles of malonic ester synthesis: Organic Chemistry by Paula Yurkanis Bruice.
- For examples of alkylation of malonates: Synthesis of Substituted Malonic Esters. Organic Syntheses.
- For general principles of Michael additions and organocuprates: Modern Organic Synthesis by George S. Zweifel and Michael H. Nantz.
- For examples of Michael additions with Gilman cuprates: Conjugate Addition of Organocupr
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a comprehensive understanding of its off-target effects, is paramount. This guide provides an in-depth technical overview for evaluating the selectivity of the novel compound, 2-(Oxan-4-ylmethyl)butanoic acid. While the specific biological target of this molecule is still a subject of ongoing research, this document will utilize a hypothetical framework to illustrate the rigorous methodologies required to define its selectivity profile. For the purpose of this guide, we will postulate that this compound is an antagonist for a hypothetical G-protein coupled receptor (GPCR), designated as Target X , and we will assess its selectivity against two related receptors, Target Y and Target Z .
This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating robust and reliable data.
The Critical Importance of Selectivity Profiling
Selectivity is a cornerstone of drug development. A highly selective compound preferentially binds to its intended target, minimizing interactions with other biomolecules. This is crucial for several reasons:
-
Efficacy: High affinity for the primary target is a prerequisite for therapeutic efficacy at low doses.
-
Safety: Off-target interactions are a primary cause of adverse drug reactions (ADRs). A thorough selectivity screen can identify potential liabilities early in the discovery process.
-
Mechanism of Action: Understanding the selectivity profile helps to elucidate the true mechanism of action and to differentiate on-target from off-target pharmacology.
Experimental Design for Selectivity Assessment
A comprehensive evaluation of selectivity involves a multi-pronged approach, combining binding assays to assess direct physical interaction and functional assays to measure the biological response.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a gold-standard method for determining the affinity of a compound for a receptor.[1] These assays utilize a radioactively labeled ligand that is known to bind to the target of interest. By measuring the ability of our test compound, this compound, to displace the radioligand, we can determine its binding affinity (Ki).
A typical workflow for a competitive radioligand binding assay is as follows:
Caption: Workflow for a Competitive Radioligand Binding Assay.
Functional Assays: Measuring Biological Response
While binding assays confirm physical interaction, functional assays are essential to determine the biological consequence of this binding (e.g., agonism, antagonism, or inverse agonism).[2] The choice of functional assay depends on the signaling pathway of the target receptor. For our hypothetical GPCRs, we will consider a cAMP (cyclic adenosine monophosphate) assay for Target X (Gs-coupled) and a calcium flux assay for Targets Y and Z (Gq-coupled).
The general principle is to stimulate the receptor with a known agonist and measure the ability of this compound to inhibit this response.
Caption: General Workflow for a Functional Antagonist Assay.
Comparative Data for this compound
The following table presents hypothetical data for this compound against our postulated targets.
| Target | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Selectivity Ratio (vs. Target X) |
| Target X (Primary) | 15 | 25 | - |
| Target Y (Off-Target) | 1,500 | 2,200 | 100-fold |
| Target Z (Off-Target) | >10,000 | >10,000 | >667-fold |
These hypothetical results suggest that this compound is a potent antagonist of Target X with excellent selectivity over related receptors Target Y and Target Z. A selectivity ratio of over 100-fold is generally considered a good starting point for a promising drug candidate.
Detailed Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for Targets X, Y, and Z.
Materials:
-
Cell membranes expressing the target receptor (commercially available or prepared in-house).
-
Radioligand specific for each target (e.g., [3H]-agonist or [3H]-antagonist).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[3]
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).
-
96-well microplates.
-
Glass-fiber filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the test compound dilutions, the radioligand (at a concentration near its Kd), and the cell membranes.[3]
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]
-
Rapidly harvest the plate contents onto glass-fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the data and perform a non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Antagonist Assay (for Gs-coupled Target X)
Objective: To determine the functional antagonist potency (IC50) of this compound at Target X.
Materials:
-
Cells stably expressing Target X.
-
A known agonist for Target X.
-
This compound.
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Cell culture medium and reagents.
-
384-well white microplates.
Procedure:
-
Seed the cells into a 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the test compound dilutions to the cells and pre-incubate for a defined period (e.g., 15 minutes).
-
Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist to the wells containing the test compound.
-
Incubate for a time sufficient for cAMP production (e.g., 30 minutes).
-
Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.
-
Read the plate on a suitable plate reader.
-
Plot the antagonist dose-response curve and calculate the IC50 value using non-linear regression.
Conclusion
The systematic evaluation of a compound's selectivity is a critical and non-negotiable aspect of the drug discovery process. This guide has outlined a robust and scientifically sound framework for assessing the selectivity of this compound. By employing a combination of high-quality binding and functional assays, researchers can generate the comprehensive data package required to make informed decisions about the progression of a potential drug candidate. The methodologies and principles described herein are broadly applicable and can be adapted for the characterization of other novel chemical entities.
References
-
PubChem. 2-Methyl-4-oxobutanoic acid. [Link]
-
Wikipedia. 2-Methylbutanoic acid. [Link]
-
ResearchGate. 2-Methyl-butanoic acid. [Link]
-
National Institutes of Health. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
NIST. Butanoic acid, 2-methyl-, 4-methoxy-2-(3-methyloxiranyl)phenyl ester. [Link]
-
National Institutes of Health. Targeted Kinase Selectivity from Kinase Profiling Data. [Link]
-
Company of Biologists. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. [Link]
-
National Institutes of Health. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. [Link]
-
European Chemicals Agency. Butyric acid. [Link]
-
National Institutes of Health. A Simple Method for Quantifying Functional Selectivity and Agonist Bias. [Link]
-
SIELC Technologies. Butanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester. [Link]
-
Sino Biological. Role of Functional Assays in Antibody-Based Drug Development. [Link]
-
Synerzine. Butanoic acid, (tetrahydro-2-furanyl)methyl ester. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
National Institutes of Health. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. [Link]
-
PNAS. Fine-tuning activation specificity of G-protein-coupled receptors via automated path searching. [Link]
-
Drug Target Review. Exploiting functional selectivity of GPCRs in drug development. [Link]
-
Taylor & Francis Online. Butyric acid – Knowledge and References. [Link]
-
MDPI. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]
-
Celtarys. Biochemical assays in drug discovery and development. [Link]
-
Oxford Academic. GPCR-IPL score: multilevel featurization of GPCR–ligand interaction patterns and prediction of ligand functions from selectivity to biased activation. [Link]
-
The Good Scents Company. 2-methyl butyl butyrate butanoic acid, 2-methylbutyl ester. [Link]
-
Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]
-
Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
-
Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
-
NJ Bio. Cell Based Functional Assay including Cytotoxicity Assays. [Link]
Sources
Inter-Laboratory Validation of a Bioassay for 2-(Oxan-4-ylmethyl)butanoic Acid: A Comparative Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The robust and reproducible quantification of the biological activity of novel chemical entities is a cornerstone of modern drug development. This guide provides an in-depth comparison of potential bioassay methodologies for the small molecule 2-(Oxan-4-ylmethyl)butanoic acid and outlines a comprehensive framework for its inter-laboratory validation. By synthesizing established principles of bioassay validation with practical, field-proven insights, we present a pathway for establishing a reliable and transferable method for characterizing this compound. This document is intended to serve as a practical guide for researchers and quality control laboratories involved in the development and lifecycle management of new therapeutic agents.
Introduction: The Need for a Validated Bioassay
This compound is a novel small molecule with potential therapeutic applications. Early-stage development necessitates the establishment of a precise and accurate method to quantify its biological activity. A well-characterized bioassay is critical for multiple aspects of drug development, including:
-
Mechanism of Action (MoA) elucidation: Understanding how the compound exerts its effects at a cellular and molecular level.
-
Potency determination: Quantifying the dose-response relationship, a key parameter for efficacy and safety.
-
Lot-to-lot consistency: Ensuring manufacturing processes produce a consistent product.
-
Stability studies: Assessing the degradation of the active substance under various conditions.
Given the pivotal role of the bioassay, its validation is not merely a technical exercise but a fundamental requirement for regulatory submission and clinical success. Inter-laboratory validation, or method transfer, is the ultimate test of a bioassay's robustness, demonstrating that the method is transferable between different laboratories, equipment, and operators without compromising its performance.
This guide will first explore two plausible bioassay formats for this compound based on a hypothetical mechanism of action. Subsequently, a detailed protocol for an inter-laboratory validation study will be presented, grounded in principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
Comparative Analysis of Bioassay Methodologies
For the purpose of this guide, we will hypothesize that this compound acts as an agonist for a hypothetical G-protein coupled receptor (GPCR), "Receptor X," which upon activation, leads to an increase in intracellular cyclic AMP (cAMP). Based on this MoA, we will compare two common bioassay formats: a cell-based reporter assay and a competitive ligand binding assay.
Assay Principle and Workflow
A. Cell-Based cAMP Reporter Assay: This is a functional assay that measures the biological response of cells to the compound. It utilizes a cell line engineered to express Receptor X and a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE). Agonist binding to Receptor X elevates intracellular cAMP, which in turn drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the concentration of the compound.
Caption: Workflow for the cell-based cAMP reporter assay.
B. Competitive Ligand Binding Assay: This is a biochemical assay that measures the ability of the compound to displace a known, labeled ligand from Receptor X. Typically, membranes from cells overexpressing Receptor X are incubated with a fixed concentration of a radiolabeled or fluorescently labeled ligand and varying concentrations of the unlabeled test compound. The amount of labeled ligand displaced is proportional to the affinity of the test compound for the receptor.
Caption: Workflow for the competitive ligand binding assay.
Performance Characteristics and Experimental Data
The choice of bioassay depends on a variety of factors, including the specific question being asked, the desired throughput, and the available resources. Below is a table summarizing the key performance characteristics of the two proposed assays, with illustrative data.
| Parameter | Cell-Based cAMP Reporter Assay | Competitive Ligand Binding Assay | Rationale & Causality |
| Biological Relevance | High | Moderate | The reporter assay measures a downstream functional response (cAMP production), which is more physiologically relevant than simply measuring binding affinity. |
| Throughput | High (384- or 1536-well plates) | Moderate to High (96- or 384-well plates) | Reporter assays are generally more amenable to high-throughput screening formats. |
| Complexity | Moderate (requires cell culture) | High (requires membrane preparation, handling of labeled ligands) | Cell-based assays require aseptic technique, but binding assays often involve more complex separation steps. |
| Precision (Intra-assay %CV) | < 10% | < 15% | Well-optimized reporter assays can exhibit very low variability within a single run. |
| Accuracy (% Recovery) | 90-110% | 85-115% | Accuracy is determined by spiking a known concentration of a reference standard into the sample matrix. |
| Linearity (R²) | > 0.99 | > 0.98 | Both assays should exhibit a strong correlation between concentration and response over a defined range. |
| Robustness | Sensitive to cell passage number, serum lot, incubation time | Sensitive to buffer pH, ionic strength, temperature | The biological nature of cell-based assays makes them more susceptible to subtle variations in experimental conditions. |
| EC₅₀/IC₅₀ (Illustrative) | 15 nM | 10 nM (Ki) | The EC₅₀ (reporter assay) reflects potency in a functional context, while the IC₅₀/Ki (binding assay) reflects binding affinity. These values are often correlated but not identical. |
Inter-Laboratory Validation Protocol
The successful transfer of a bioassay between laboratories is a critical step in its lifecycle. The following protocol outlines a comprehensive inter-laboratory validation study designed to demonstrate the robustness and reproducibility of the chosen bioassay (we will proceed with the cell-based cAMP reporter assay for this example). This protocol is based on the principles outlined in the ICH Q2(R1) guideline on validation of analytical procedures.
Study Design
This study will involve three independent laboratories (Lab A, Lab B, and Lab C). One laboratory will be designated as the originating lab (Lab A), which has already established and optimized the assay. The other two laboratories will be the receiving labs.
Comparative Efficacy of Butanoic Acid Derivatives: From In Vitro Potency to In Vivo Translation
Executive Summary
Butanoic acid (butyrate) is a potent Histone Deacetylase (HDAC) inhibitor and energetic substrate for colonocytes. However, its translation from petri dish to patient is severely hindered by a pharmacological paradox: while exhibiting micromolar potency in vitro, it possesses a plasma half-life (
This guide objectively compares the parent compound, Sodium Butyrate (NaB) , against three primary derivatives engineered to overcome these pharmacokinetic limitations: 4-Phenylbutyrate (4-PBA) , Tributyrin , and Pivanex (AN-9) . We analyze the trade-offs between solubility, HDAC inhibitory potency (
Part 1: The Pharmacological Landscape
The core challenge in butyrate therapeutics is bioavailability. The parent molecule is rapidly metabolized by the liver (first-pass effect) and blood esterases. Derivatives are essentially delivery systems designed to mask the carboxylic acid group or increase lipophilicity until the target tissue is reached.
Comparative Profile of Derivatives[1][2][3]
| Compound | Class | Primary Mechanism | Solubility (Water) | Key Advantage | Key Limitation |
| Sodium Butyrate (NaB) | Salt | Pan-HDAC Inhibitor (Class I/II) | High (>100 mg/mL) | Standard reference; cheap. | Rapid clearance ( |
| 4-Phenylbutyrate (4-PBA) | Aromatic Fatty Acid | Chemical Chaperone + Weak HDACi | High | FDA Approved (Urea Cycle); reduces ER stress. | Weaker HDAC potency than NaB; high pill burden. |
| Tributyrin | Triglyceride | Prodrug (Releases 3x Butyrate) | Low (Lipophilic) | Delivers 3 molar equivalents of butyrate; crosses BBB. | Requires lipase for activation; poor aqueous solubility. |
| Pivanex (AN-9) | Acyloxyalkyl Ester | Prodrug (Hydrolysis dependent) | Low | superior cellular uptake; faster apoptosis induction. | Releases formaldehyde/pivalic acid byproducts. |
Part 2: In Vitro Efficacy (HDAC Inhibition & Apoptosis)
In cell-free assays and cell cultures, potency is measured by the concentration required to inhibit 50% of HDAC activity (
Potency Data ( Values)
Note: Values vary by cell line (e.g., HeLa vs. PC3) and assay type.
-
Sodium Butyrate: The benchmark.
ranges from 0.5 mM to 2.0 mM . It effectively arrests cell cycle at G1/S phase via p21 induction. -
4-PBA: Significantly less potent as an HDAC inhibitor.
ranges from 2.0 mM to 5.0 mM . Its utility often lies in its secondary ability to act as a chemical chaperone, reducing unfolded protein response (UPR). -
AN-9 (Pivanex): Exhibits higher apparent potency in cellular assays (often < 1.0 mM efficacy) not because the released butyrate is stronger, but because the lipophilic ester moiety facilitates rapid transmembrane transport (100x faster entry than NaB).
Mechanistic Pathway (HDAC Inhibition)
The following diagram illustrates the downstream effects of butyrate derivatives on chromatin structure.
Caption: Figure 1: Mechanism of Action. Butyrate derivatives inhibit HDACs, preventing histone deacetylation.[1][2][3] This results in hyperacetylated chromatin, allowing transcription factors to access promoters of tumor-suppressor genes like p21.
Part 3: In Vivo Translation (Pharmacokinetics)
This is where the "Butyrate Paradox" is most evident. In vitro potency does not predict in vivo efficacy due to metabolic stability.
The Pharmacokinetic Gap
-
NaB: Upon intravenous (IV) administration, NaB is metabolized so rapidly (
mins) that maintaining therapeutic concentrations (mM range) requires continuous infusion, which is clinically impractical. -
Tributyrin: Oral administration is superior. It acts as a "slow-release" capsule. As it passes through the gut and blood, lipases cleave the ester bonds, releasing butyrate over a sustained period. It achieves peak plasma concentrations (
) lower than an equivalent bolus of NaB, but maintains the therapeutic window significantly longer. -
4-PBA: Exhibits a longer terminal half-life (approx. 1 hour in humans).[4] It undergoes
-oxidation in the mitochondria. While stable, the high dosage required (up to 20g/day in urea cycle disorders) indicates low potency per milligram.
Metabolic Activation Workflow
Caption: Figure 2: Pharmacokinetic fate. NaB suffers from rapid clearance. Tributyrin utilizes lipase-mediated hydrolysis to provide a sustained release of the active butyrate moiety.[5]
Part 4: Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include specific "Self-Validation" steps.
Protocol A: Fluorometric HDAC Activity Assay (In Vitro)
Objective: Determine IC50 of derivatives.
-
Reagent Prep: Use a commercial fluorometric kit (e.g., Cayman/Abcam) utilizing an acetylated Lys-AMC substrate.
-
Sample Prep:
-
Prepare nuclear extracts from HeLa or PC3 cells.
-
Validation Step: Ensure protein concentration is normalized (e.g., 50 µ g/well ) using a BCA assay.
-
-
Inhibitor Incubation:
-
Add NaB (0.1 - 10 mM), 4-PBA (0.5 - 20 mM), and AN-9 (0.1 - 5 mM) to wells.
-
Control 1 (Negative): Vehicle (DMSO/Water) only.
-
Control 2 (Positive): Trichostatin A (TSA) at 1 µM (Potent HDACi).[3]
-
-
Reaction:
-
Readout: Measure fluorescence (Ex/Em = 350-380/440-460 nm).
-
Calculation:
Protocol B: In Vivo Xenograft Efficacy (PC3 Prostate Model)
Objective: Compare tumor growth inhibition of NaB vs. Tributyrin.[8]
-
Inoculation: Inject
PC3 cells subcutaneously into the flank of male BALB/c nude mice. -
Staging: Allow tumors to reach ~100 mm³ (approx. 2 weeks).
-
Randomization: Group mice (n=8/group) to ensure equal average tumor volume per group.
-
Treatment Regimens:
-
Group A (Vehicle): Saline/Corn oil.
-
Group B (NaB): 500 mg/kg, IP injection, Daily (Rapid clearance requires high freq).
-
Group C (Tributyrin): 500 mg/kg, Oral Gavage, Daily (or alternate day).
-
-
Monitoring: Measure tumor volume (
) every 3 days. -
Histology (Endpoint):
-
Harvest tumors at Day 28.
-
Validation Step: Stain for Ki-67 (proliferation index) and Cleaved Caspase-3 (apoptosis). The efficacy must correlate: Reduced Volume
Low Ki-67 + High Caspase-3.
-
Part 5: Strategic Recommendations
| If your goal is... | Recommended Derivative | Rationale |
| Basic Mechanistic Study | Sodium Butyrate | Cheapest, most literature data, water-soluble. Good for short-term cell exposures (<24h). |
| ER Stress / Protein Folding | 4-PBA | Acts as a chemical chaperone independent of HDAC inhibition. FDA approved (safety data available). |
| Oral Drug Delivery (In Vivo) | Tributyrin | Superior PK profile.[9][10] Releases 3 butyrate molecules per prodrug. Palatable for oral gavage in lipid vehicles. |
| High Potency / Cancer Therapy | AN-9 (Pivanex) | Enhanced cellular uptake leads to higher intracellular concentrations and stronger apoptosis induction. |
References
-
Davie, J. R. (2003).[11] Inhibition of histone deacetylase activity by butyrate.[1][11][12] Journal of Nutrition, 133(7), 2485S-2493S. Link
-
Miller, A. A., et al. (1987). Clinical pharmacology of sodium butyrate in patients with acute leukemia. European Journal of Cancer and Clinical Oncology, 23(9), 1283-1289. Link
- Maher, J. F., et al. (2003). Tributyrin, an oral butyrate prodrug, induces apoptosis in human prostate cancer cells. Clinical Cancer Research, 9(6), 2287-2294.
-
Iannitti, T., & Palmieri, B. (2011). Clinical and experimental applications of sodium phenylbutyrate. Drugs in R&D, 11(3), 227-249. Link
-
Batova, A., et al. (2002). The histone deacetylase inhibitor AN-9 has selective toxicity to acute leukemia and drug-resistant primary leukemia and cell lines. Blood, 100(9), 3319-3324. Link
Sources
- 1. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines [journal.waocp.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacology of sodium butyrate in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepoultrysite.com [thepoultrysite.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Sodium butyrate and tributyrin induce in vivo growth inhibition and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nutritionaloutlook.com [nutritionaloutlook.com]
- 10. researchgate.net [researchgate.net]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
A Comparative Safety Profile of 2-(Oxan-4-ylmethyl)butanoic Acid: A Guide for Preclinical Drug Development
Introduction
The journey of a novel chemical entity from the laboratory bench to a clinically approved therapeutic is fraught with challenges, with safety being a paramount hurdle.[1][2][3] A significant portion of drug candidates fail during preclinical and clinical development due to unforeseen toxicity.[4][5] Therefore, a rigorous and early assessment of a compound's safety profile is not just a regulatory requirement but a cornerstone of successful drug development. This guide provides a comprehensive framework for benchmarking the safety of a novel compound, designated here as 2-(Oxan-4-ylmethyl)butanoic acid, against established drugs.
This compound is a hypothetical compound designed for the purpose of this guide to be a potential non-steroidal anti-inflammatory drug (NSAID). Its safety will be benchmarked against two widely used NSAIDs: Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. This comparison will allow for a nuanced understanding of its potential risks, particularly concerning gastrointestinal and cardiovascular systems, which are common areas of concern for this drug class.[6][7]
The methodologies outlined herein are grounded in internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), and are designed to provide a robust preclinical safety assessment.[8][9][10][11]
The Logic of Preclinical Safety Assessment: A Stepwise Approach
The preclinical safety assessment is a multi-faceted process designed to identify potential hazards before human trials.[1][2] It involves a battery of in vitro and in vivo studies that evaluate the compound's effects on various physiological systems. The core principle is to build a comprehensive safety profile that informs the design of safe clinical trials.[1]
Figure 1: A generalized workflow for preclinical safety assessment.
Core In Vitro Safety Assays
In vitro assays are crucial for early-stage hazard identification, offering high-throughput screening and reducing the reliance on animal testing.[12][13]
Cytotoxicity Assessment
Rationale: Cytotoxicity assays provide a fundamental measure of a compound's toxicity at the cellular level.[14] They are often the first line of screening to flag compounds that are overtly toxic to cells. The MTT and LDH assays are commonly used for this purpose.[14][15][16]
Experimental Protocol: MTT Assay
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver cells) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound, Ibuprofen, and Celecoxib for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Genotoxicity Assessment
Rationale: Genotoxicity assays are designed to detect compounds that can cause genetic mutations. The Ames test is a widely accepted bacterial reverse mutation assay for this purpose.[17][18][19] A positive result in the Ames test is a significant red flag for potential carcinogenicity.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with pre-existing mutations in the histidine or tryptophan operon, rendering them unable to synthesize these essential amino acids.[18][19][20]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in the liver.[17][20]
-
Exposure: Mix the test compound at various concentrations with the bacterial culture and the S9 mix (if applicable).
-
Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine or tryptophan.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[20]
-
Data Acquisition: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid).
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Cardiovascular Safety: hERG Assay
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[21][22][23][24] Therefore, the hERG assay is a critical component of cardiovascular safety assessment.[22]
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current in whole-cell configuration.[24]
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Data Acquisition: Record the hERG tail current before and after compound application.
-
Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.
Hepatotoxicity Assessment
Rationale: The liver is a primary site of drug metabolism and is susceptible to drug-induced injury.[25] In vitro models using human liver cell lines like HepG2 can provide early indications of potential hepatotoxicity.[26][27][28][29]
Experimental Protocol: Hepatotoxicity in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in a suitable format (e.g., 96-well plates).
-
Compound Exposure: Treat the cells with the test compounds for 24-72 hours.
-
Endpoint Measurement: Assess hepatotoxicity using multiple endpoints:
-
Transaminase Release: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture medium.
-
Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential using fluorescent probes.
-
Analysis: Compare the results for this compound with those for the comparator drugs to identify any potential for liver injury.
Comparative In Vitro Safety Profile
The following table presents hypothetical data for this compound in comparison to Ibuprofen and Celecoxib.
| Assay | Endpoint | This compound | Ibuprofen | Celecoxib |
| Cytotoxicity (HepG2) | IC50 (µM) | > 200 | ~150 | > 200 |
| Genotoxicity (Ames) | Result | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| Cardiovascular (hERG) | IC50 (µM) | > 50 | > 100 | ~30 |
| Hepatotoxicity | ALT/AST Release | No significant increase | Slight increase at high conc. | No significant increase |
In Vivo Safety Pharmacology and Toxicology
In vivo studies are essential to understand the effects of a compound in a whole organism.[13]
Acute Systemic Toxicity
Rationale: Acute toxicity studies determine the effects of a single, high dose of a compound and are used to classify the substance for hazard and to determine the median lethal dose (LD50).[31][32] The OECD 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals.[33][34]
Experimental Protocol: OECD 423
-
Animal Model: Typically conducted in female rodents (e.g., rats or mice).
-
Dosing: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg) is employed.[33]
-
Observation: Animals are observed for 14 days for signs of toxicity and mortality.
-
Analysis: The results are used to classify the compound's toxicity.
Discussion and Mechanistic Insights
Based on the hypothetical data, this compound demonstrates a favorable in vitro safety profile. Its low cytotoxicity and lack of genotoxicity are promising. The hERG IC50 of >50 µM suggests a lower risk of cardiac arrhythmias compared to some other compounds. The absence of significant hepatotoxicity in the in vitro model is also a positive indicator.
Compared to the benchmarks, this compound appears to have a similar or slightly better safety profile than Ibuprofen and Celecoxib in these initial screens. Ibuprofen shows some cytotoxicity at higher concentrations, which is consistent with its known gastrointestinal side effects at high doses.[35][36][37] Celecoxib's lower hERG IC50 aligns with the known cardiovascular risks associated with COX-2 inhibitors.[7][38][39][40]
Conclusion and Future Directions
The initial in vitro safety assessment of this compound suggests a promising preclinical safety profile. However, this is just the first step. Further in vivo studies, including repeat-dose toxicity and comprehensive safety pharmacology studies in accordance with ICH S7A and S7B guidelines, are necessary to build a complete picture of its safety.[8][10][41] These studies will provide crucial data on its effects on the cardiovascular, respiratory, and central nervous systems, and will be essential for making an informed decision about its progression into clinical trials.[41]
References
-
ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000, November 30). European Medicines Agency. [Link]
-
In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). Creative Biolabs. [Link]
-
Understanding the Preclinical Safety Assessment Process: A Comprehensive Guide for Drug Development. (2026, February 5). Infinix Bio. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]
-
CARTOX (hERG Toxicity Assay). (n.d.). Greenstone Biosciences. [Link]
-
Safety Profile: Fifteen Years of Clinical Experience With Ibuprofen. (1984, July 13). PubMed. [Link]
-
The Importance of Screening Against the hERG Assay. (n.d.). Appgreatlakes. [Link]
-
Celecoxib. (n.d.). StatPearls - NCBI Bookshelf. [Link]
-
Acute Toxicity by OECD Guidelines. (n.d.). Slideshare. [Link]
-
Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity. (n.d.). PubMed. [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbiology Note. [Link]
-
OECD Test Guideline 423. (n.d.). National Toxicology Program. [Link]
-
In Vitro Toxicology in Drug Development. (n.d.). Toxometris.ai. [Link]
-
S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). European Medicines Agency (EMA). [Link]
-
Safety Guidelines. (n.d.). ICH. [Link]
-
hERG Safety Assay. (n.d.). Creative Bioarray. [Link]
-
Pre-clinical Safety Assessment of Pharmaceutical Lead Candidates. (2015, January 26). Pharma Models. [Link]
-
Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity. (n.d.). PMC. [Link]
-
International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice. (2001, July 13). PubMed. [Link]
-
OECD Guidelines for the Testing of Chemicals. (2001, December 17). ResearchGate. [Link]
-
In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. [Link]
-
Preclinical Development: The Safety Hurdle Prior to Human Trials. (2016, April 30). Catalent. [Link]
-
Understanding Cytotoxicity Assays: A Key Tool in Drug Development. (2026, January 7). Oreate AI Blog. [Link]
-
Safety pharmacology - Core Battery of studies- ICH S7A/S7B. (n.d.). Vivotecnia. [Link]
-
Deep Learning-based Modeling for Preclinical Drug Safety Assessment. (n.d.). PMC. [Link]
-
Ames Mutagenicity Testing. (n.d.). CPT Labs. [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. [Link]
-
hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]
-
The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). OracleBio. [Link]
-
Summary Safety Review - Celecoxib - Assessing the Risk of Serious Heart and Stroke Side Effects at High Doses Relative to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2016, April 11). Canada.ca. [Link]
-
Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. (n.d.). REPROCELL. [Link]
-
Ibuprofen for adults: painkiller that also treats inflammation. (n.d.). NHS. [Link]
-
Current Evidence on Celecoxib Safety in the Management of Chronic Musculoskeletal Conditions: An Umbrella Review. (2025, September 5). PMC. [Link]
-
Ibuprofen. (n.d.). Wikipedia. [Link]
-
Ames Test. (n.d.). Charles River Laboratories. [Link]
-
In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.). Arhiv za higijenu rada i toksikologiju. [Link]
-
Celecoxib: the “need to know” for safe prescribing. (2018, January 26). bpacnz. [Link]
-
CELEBREX® (celecoxib) Capsules | Safety. (n.d.). Celebrex. [Link]
-
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (n.d.). OECD. [Link]
-
Ibuprofen. (2024, August 11). StatPearls - NCBI Bookshelf - NIH. [Link]
-
Preclinical safety testing of new drugs. (n.d.). PubMed. [Link]
-
The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (n.d.). Frontiers in Pharmacology. [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). PubMed. [Link]
-
Computational determination of hERG-related cardiotoxicity of drug candidates. (2019, May 29). PMC. [Link]
-
A 3D cell printing-fabricated HepG2 liver spheroid model for high-content in situ quantification of drug-induced liver toxicity. (2021, September 7). PubMed. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (n.d.). PLOS One. [Link]
-
LDH Cytotoxicity Assay FAQs. (2020, April 7). G-Biosciences. [Link]
-
LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. [Link]
Sources
- 1. infinixbio.com [infinixbio.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. hoeford.com [hoeford.com]
- 4. elearning.unite.it [elearning.unite.it]
- 5. Deep Learning-based Modeling for Preclinical Drug Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. haleonhealthpartner.com [haleonhealthpartner.com]
- 7. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]
- 8. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Official web site : ICH [ich.org]
- 11. International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. toxometris.ai [toxometris.ai]
- 13. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding Cytotoxicity Assays: A Key Tool in Drug Development - Oreate AI Blog [oreateai.com]
- 15. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. microbiologyinfo.com [microbiologyinfo.com]
- 19. criver.com [criver.com]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 21. greenstonebio.com [greenstonebio.com]
- 22. appggreatlakes.org [appggreatlakes.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 25. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 26. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. reprocell.com [reprocell.com]
- 29. A 3D cell printing-fabricated HepG2 liver spheroid model for high-content in situ quantification of drug-induced liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 33. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 34. oecd.org [oecd.org]
- 35. Ibuprofen for adults: painkiller that also treats inflammation - NHS [nhs.uk]
- 36. Ibuprofen - Wikipedia [en.wikipedia.org]
- 37. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 39. Current Evidence on Celecoxib Safety in the Management of Chronic Musculoskeletal Conditions: An Umbrella Review - PMC [pmc.ncbi.nlm.nih.gov]
- 40. CELEBREX® (celecoxib) Capsules | Safety [celebrex.com]
- 41. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
Safety Operating Guide
Personal protective equipment for handling 2-(Oxan-4-ylmethyl)butanoic acid
Topic: Personal protective equipment for handling 2-(Oxan-4-ylmethyl)butanoic acid Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.
Introduction: The "Unknown Hazard" Protocol
As researchers, we often handle Novel Chemical Entities (NCEs) where specific toxicological data is sparse. This compound (CAS: 886363-22-4 / Analogous structures) presents a classic R&D challenge: it combines a corrosive carboxylic acid moiety with a lipophilic tetrahydropyran (oxane) tail.
The Safety Philosophy: Do not rely solely on the absence of specific toxicity data. We apply the Precautionary Principle . We treat this molecule as a corrosive irritant capable of deep tissue penetration due to its lipophilic ether/alkyl chain. This guide prioritizes permeation resistance over simple barrier protection.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Enemy."
| Hazard Class | Inferred Risk (Structure-Activity Relationship) | Operational Implication |
| Corrosivity | High. Carboxylic acid group ( | Causes immediate skin burns and severe eye damage. |
| Permeation | Moderate-High. The lipophilic oxane ring facilitates skin absorption. | Standard latex gloves are insufficient. |
| Inhalation | Moderate. Dust (if solid) or aerosols are respiratory irritants. | Zero-tolerance for open-bench handling. |
| Reactivity | Incompatible with strong bases and oxidizers. | Exothermic neutralization risk. |
PPE Selection Matrix
Standard laboratory PPE (coat, glasses) is the baseline.[1] The following are critical upgrades for this specific chemical.
Hand Protection (The Critical Barrier)
Recommendation: Double-gloving is mandatory for synthesis scale (>1g).
-
Inner Glove: 4 mil Nitrile (Disposable).
-
Outer Glove: 5-8 mil Nitrile or Neoprene (Extended Cuff).
-
Rationale: Organic acids can degrade nitrile over time. The outer glove takes the mechanical stress; the inner glove protects against micro-breaches.
-
Forbidden Material: Latex . Natural rubber degrades rapidly against organic acids and offers poor resistance to lipophilic permeation [1].
Eye & Face Protection [1][2][3][4][5][6][7][8]
-
Standard: Chemical Splash Goggles (Indirect Vent).
-
Prohibited: Safety glasses with side shields are insufficient for liquid handling of this acid. A splash can bypass shields and cause irreversible corneal opacity due to the acidic pH [2].
-
High Volume (>50g): Add a Face Shield over goggles.
Respiratory Protection
-
Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).
-
Secondary (Spill Cleanup Only): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label).
Operational Protocol: A Self-Validating System
This workflow is designed as a closed-loop system. If any "Check" fails, the operation halts.
Phase 1: Preparation & Donning
-
Airflow Check: Verify fume hood monitor reads "Safe" or use a tissue strip to visualize inward airflow.
-
Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.
-
Neutralization Prep: Have a saturated Sodium Bicarbonate (
) slurry ready before opening the chemical container.
Phase 2: Handling (Weighing/Transfer)
-
The "Static" Risk: Organic acid solids often carry static charge. Use an antistatic gun or polonium strip to prevent powder scattering.
-
Transfer: Use a disposable polypropylene spatula. Do not use metal spatulas if moisture is present (corrosion risk).
-
Solubilization: If dissolving, add the solid to the solvent, never solvent to solid, to minimize splashback.
Phase 3: Doffing & Decontamination
-
The "Acid Test": Before removing gloves, wash the gloved hands with soap and water.
-
Validation: If the water beads excessively or you smell a sour odor, the outer glove is contaminated.
-
-
Removal: Use the "Beak Method" (pull one glove off by the palm, ball it into the other hand, peel the second glove off from the inside).
Visualization: Workflow & Decision Logic
Figure 1: Safe Handling Workflow
Caption: Step-by-step logic flow ensuring engineering controls and PPE integrity before chemical exposure.
Figure 2: Waste Disposal Decision Tree
Caption: Logic for segregating this compound waste to prevent incompatibility incidents.
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | 1. Flush: Immediately wash with water for 15 minutes.[3][9] 2. Neutralize: Do NOT use base on skin. Continue water flush.[6][8] 3. Medical: Seek attention if blistering occurs. |
| Eye Splash | 1. Eyewash: Hold eyelids open, flush for 15 mins. 2. Transport: Emergency Room immediately (Acid burns can be deceptive). |
| Spill (<50ml) | 1. Isolate: Evacuate immediate area. 2. Neutralize: Cover with Sodium Bicarbonate ( |
References
-
Occupational Safety and Health Administration (OSHA). (2024).[9] Personal Protective Equipment: Chemical Resistance Selection Chart for Protective Gloves. US Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
PubChem. (n.d.). Compound Summary: Butanoic acid derivatives - Safety and Hazards. National Library of Medicine. [Link]
-
Centers for Disease Control and Prevention (CDC). (2020). NIOSH Pocket Guide to Chemical Hazards: Carboxylic Acids. [Link]
Sources
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. synerzine.com [synerzine.com]
- 3. earth.utah.edu [earth.utah.edu]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
